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  • Product: Afzelechin-(4alpha-->8)-epiafzelechin

Core Science & Biosynthesis

Foundational

Afzelechin-(4alpha-->8)-epiafzelechin chemical structure and properties

Technical Guide: Afzelechin-(4 8)-epiafzelechin Structure & Properties Executive Summary & Classification Afzelechin-(4 8)-epiafzelechin is a specific B-type proanthocyanidin dimer belonging to the propelargonidin subcla...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Guide: Afzelechin-(4 8)-epiafzelechin Structure & Properties

Executive Summary & Classification

Afzelechin-(4


8)-epiafzelechin  is a specific B-type proanthocyanidin dimer belonging to the propelargonidin  subclass. Unlike the more common procyanidins (which are based on catechin/epicatechin and have a 3',4'-dihydroxy B-ring), propelargonidins are characterized by a 4'-monohydroxy B-ring . This structural distinction confers unique physicochemical properties, including altered solubility profiles and specific receptor-binding affinities.

This compound is a condensation product of two flavan-3-ol units:

  • Upper Unit (Extension Unit): Afzelechin (2R, 3S configuration).

  • Lower Unit (Terminal Unit): Epiafzelechin (2R, 3R configuration).

  • Linkage: An interflavan bond connecting C4 of the upper unit to C8 of the lower unit in an

    
    -orientation.
    

Primary Sources: Cassia javanica (Java Cassia), Actinidia chinensis (Kiwi), and Fagopyrum esculentum (Buckwheat).

Chemical Structure & Stereochemistry

Structural Analysis

The molecule consists of two C6-C3-C6 flavonoid skeletons.

  • A-Ring: Phloroglucinol type (5,7-dihydroxy).

  • B-Ring: 4'-monohydroxy (distinctive for propelargonidins).[1]

  • C-Ring: Heterocyclic pyran ring containing the chiral centers.

Stereochemical Configuration

The biological activity and spectroscopic signature are dictated by the stereochemistry at C2, C3, and the interflavan bond at C4.

UnitPositionConfigurationDescription
Upper (Afzelechin) C2


-orientation of the B-ring
C3


-orientation of the -OH group (Trans to B-ring)
C4

(linkage)

-orientation of the interflavan bond
Lower (Epiafzelechin) C2'


-orientation of the B-ring
C3'


-orientation of the -OH group (Cis to B-ring)
Linkage


Connects C4(upper) to C8(lower)
Structural Visualization (DOT Diagram)

G Figure 1: Structural connectivity of Afzelechin-(4α→8)-epiafzelechin showing the interflavan linkage. cluster_upper Upper Unit: Afzelechin (2R, 3S) cluster_lower Lower Unit: Epiafzelechin (2R, 3R) U_A A-Ring (5,7-OH) U_C C-Ring (C4 linkage) U_A->U_C U_B B-Ring (4'-OH) U_C->U_B Link 4α → 8 Interflavan Bond U_C->Link L_A A-Ring (C8 attachment) L_C C-Ring L_A->L_C L_B B-Ring (4'-OH) L_C->L_B Link->L_A

Physicochemical Properties

The following properties are critical for formulation and analytical method development.

PropertyValue / Description
Molecular Formula

Molecular Weight 546.52 g/mol
Appearance Off-white to pale brown amorphous powder
Solubility Soluble in MeOH, Acetone/Water, DMSO. Poorly soluble in pure water and non-polar solvents (Hexane).
UV

~280 nm (Characteristic of flavan-3-ols)
Stability Sensitive to oxidation and light. Stable in acidic alcohol; unstable in alkaline conditions (rapid oxidation).
Log P (Predicted) ~1.5 - 2.5 (More lipophilic than procyanidins due to fewer -OH groups)

Spectroscopic Characterization

Accurate identification requires a combination of Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR).

Mass Spectrometry (ESI-MS)
  • Ionization Mode: Negative Mode (ESI-) is preferred for phenolic compounds.

  • Molecular Ion

    
    :  m/z 545.
    
  • Fragmentation (MS/MS):

    • Quinone Methide Fission (QM): Cleavage of the interflavan bond.

    • Retro-Diels-Alder (RDA): Fragmentation of the C-ring.

    • Diagnostic Ions: m/z 273 (monomer), m/z 407 (RDA fragment).

Representative NMR Data (in Acetone- )

Note: Chemical shifts are approximate and dependent on concentration/temperature. Rotational isomerism around the interflavan bond can cause signal broadening or duplication.

PositionNuclei

(ppm) Multiplicity (J in Hz)

(ppm)
Diagnostic Feature
Upper Unit
C-2CH4.60 (d, J=10)82.5Large J indicates trans (2,3)
C-3CH4.45 (m)72.8
C-4CH4.55 (d, J=2)37.5Linkage site
A-RingH-6, H-85.90 - 6.10 (d, J=2.5)95-97Meta-coupled protons
B-RingH-2',6'7.20 (d, J=8.5)129.0AA'BB' system (4'-OH)
H-3',5'6.75 (d, J=8.5)115.5
Lower Unit
C-2CH4.90 (br s)79.5Small J indicates cis (2,3)
C-3CH4.20 (m)66.5
C-4

2.80 (dd), 2.95 (dd)29.5Methylene group
A-RingH-66.05 (s)96.5Isolated proton (C8 is substituted)
B-RingH-2',6'7.30 (d, J=8.5)129.0AA'BB' system

Isolation Protocol: Cassia javanica Workflow

This protocol outlines the extraction and purification of propelargonidin dimers.

Extraction Workflow (DOT Diagram)

Extraction Figure 2: Isolation workflow for Propelargonidin Dimers. Raw Dried Plant Material (Cassia javanica bark/leaves) Step1 Extraction 70% Acetone/Water (with 0.1% Ascorbic Acid) Raw->Step1 Step2 Filtration & Evaporation Remove Acetone (Rotavap < 40°C) Step1->Step2 Step3 Liquid-Liquid Partitioning Step2->Step3 Hexane Hexane Phase (Lipids/Chlorophyll) -> Discard Step3->Hexane EtOAc Ethyl Acetate Phase (Monomers/Dimers) Step3->EtOAc Water Water Phase (Polymers/Sugars) Step3->Water Step4 Sephadex LH-20 Column Elute: EtOH -> Acetone/Water EtOAc->Step4 Step5 Prep-HPLC (C18) Gradient: H2O/Acetonitrile Step4->Step5 Final Pure Afzelechin-(4α→8)-epiafzelechin Step5->Final

Detailed Methodology
  • Crude Extraction: Homogenize dried plant material in 70% aqueous acetone containing 0.1% ascorbic acid (to prevent oxidation). Sonicate for 30 mins.

  • Partitioning: Evaporate acetone. Wash the aqueous residue with hexane (to remove lipids). Extract the aqueous layer 3x with Ethyl Acetate.

  • Sephadex LH-20: Load the EtOAc fraction onto a Sephadex LH-20 column.

    • Wash 1: 100% Ethanol (removes monomers and small glycosides).

    • Elution: 50% Acetone/Water (elutes proanthocyanidin oligomers).

  • Preparative HPLC:

    • Column: C18 Reverse Phase (e.g., Phenomenex Luna, 5

      
      m).
      
    • Mobile Phase: (A) 0.1% Formic Acid in Water, (B) Acetonitrile.

    • Gradient: 10-30% B over 40 mins.

    • Detection: UV 280 nm.

Biological Potential & Mechanisms[2]

Bioactivity Profile
  • Antioxidant: High radical scavenging activity (DPPH, ABTS) due to the phenolic hydroxyl groups, though slightly lower than procyanidins (catechin-based) due to the lack of the B-ring catechol moiety.

  • Enzyme Inhibition:

    • 
      -Glucosidase:  Propelargonidin dimers have shown significant inhibitory potential, relevant for Type 2 Diabetes management.
      
    • Tyrosinase: Potential application in skin whitening agents.

  • Antiviral: Related propelargonidin oligomers have demonstrated activity against enveloped viruses by interfering with viral entry.

Biosynthetic Pathway

The synthesis diverges from the anthocyanin pathway at the Leucopelargonidin stage.

Biosynthesis Figure 3: Biosynthetic pathway of Propelargonidin Dimers. Phenyl Phenylalanine Nar Naringenin Phenyl->Nar PAL, C4H, 4CL, CHS, CHI DHK Dihydrokaempferol Nar->DHK F3H LP Leucopelargonidin DHK->LP DFR Afz Afzelechin (LAR Enzyme) LP->Afz LAR EpiAfz Epiafzelechin (ANR Enzyme) LP->EpiAfz ANS -> ANR Dimer Afzelechin-(4α→8)-epiafzelechin (Non-enzymatic or Dirigent Protein?) Afz->Dimer EpiAfz->Dimer

[1]

References

  • PubChem. (2025).[2] Afzelechin-(4alpha->8)-afzelechin (Related Compound Data). National Library of Medicine. Retrieved from [Link]

  • Wang, Y., et al. (2020). Proanthocyanidin Biosynthesis—a Matter of Protection. Plant Physiology. Retrieved from [Link]

Sources

Exploratory

Biological activity of Afzelechin-(4alpha--&gt;8)-epiafzelechin in vitro

An In-Depth Technical Guide to the In Vitro Biological Activities of Afzelechin-(4alpha-->8)-epiafzelechin Authored by a Senior Application Scientist Abstract Afzelechin-(4alpha-->8)-epiafzelechin is an A-type proanthocy...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the In Vitro Biological Activities of Afzelechin-(4alpha-->8)-epiafzelechin

Authored by a Senior Application Scientist

Abstract

Afzelechin-(4alpha-->8)-epiafzelechin is an A-type proanthocyanidin dimer, a class of flavonoid compounds found in various medicinal plants, including Cassia javanica.[1] This technical guide provides an in-depth exploration of the methodologies used to characterize its biological activities in vitro. As a Senior Application Scientist, this document moves beyond simple procedural listings to provide the underlying scientific rationale for experimental design, ensuring that each protocol functions as a self-validating system. We will dissect the key in vitro bioactivities attributed to this compound, including its antioxidant, anti-inflammatory, anticancer, and antiviral properties.[2] This guide is intended for researchers, scientists, and drug development professionals seeking to rigorously evaluate natural products in a preclinical setting.

Foundational Assessment: Cytotoxicity and Metabolic Viability

Expertise & Experience: Before investigating any specific therapeutic bioactivity, it is imperative to establish the compound's fundamental cytotoxic profile. This initial step is not merely a formality; it is the cornerstone of valid in vitro research. The objective is to determine the concentration range where Afzelechin-(4alpha-->8)-epiafzelechin can be studied for its specific effects without the confounding variable of overt cellular toxicity. Assays based on mitochondrial dehydrogenase activity, such as the MTT and MTS assays, are industry standards for this purpose.[3][4][5] They provide a robust measure of metabolic activity, which serves as a reliable proxy for cell viability.

Workflow: Initial Cytotoxicity Screening

cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_compound Prepare Stock Solution of Afzelechin-(4α→8)-epiafzelechin (e.g., in DMSO) add_compound Add Serial Dilutions of Compound prep_compound->add_compound prep_cells Culture & Harvest Adherent or Suspension Cells seed_plate Seed Cells in 96-Well Plate (e.g., 5,000-10,000 cells/well) prep_cells->seed_plate incubate_adhesion Incubate 24h for Cell Adhesion seed_plate->incubate_adhesion incubate_adhesion->add_compound incubate_treatment Incubate for 24-72h add_compound->incubate_treatment add_mtt Add MTT Reagent (0.5 mg/mL final conc.) incubate_treatment->add_mtt incubate_mtt Incubate 3-4h (Formation of Formazan) add_mtt->incubate_mtt solubilize Add Solubilization Solution (e.g., DMSO, HCl/Isopropanol) incubate_mtt->solubilize read_absorbance Read Absorbance (570 nm) solubilize->read_absorbance calculate_viability Calculate % Viability vs. Control read_absorbance->calculate_viability determine_cc50 Determine CC50 Value (Non-linear Regression) calculate_viability->determine_cc50

Caption: Workflow for determining the 50% cytotoxic concentration (CC50).

Experimental Protocol: MTT Assay for Cell Viability

This protocol is based on the principle that viable cells with active metabolism contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), to purple formazan crystals.[3][4] The quantity of formazan is directly proportional to the number of viable cells.[5]

Materials:

  • Afzelechin-(4alpha-->8)-epiafzelechin

  • Dimethyl sulfoxide (DMSO)

  • Appropriate cell line (e.g., Vero cells for antiviral studies, RAW 264.7 for inflammation)

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • MTT solution: 5 mg/mL in sterile PBS, filtered through a 0.2 µm filter.[3]

  • Solubilization solution: DMSO or 0.04 N HCl in isopropanol.

  • 96-well flat-bottom sterile microplates.

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium.[6] Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.[7]

  • Compound Preparation: Prepare a 2X working stock of Afzelechin-(4alpha-->8)-epiafzelechin at various concentrations by diluting the primary DMSO stock in serum-free medium. Ensure the final DMSO concentration in the wells does not exceed 0.5% to avoid solvent toxicity.

  • Treatment: Carefully remove the medium from the wells and add 100 µL of the 2X compound dilutions. Include vehicle control (medium with DMSO) and untreated control wells.

  • Incubation: Incubate the plate for the desired exposure period (typically 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).[4]

  • Formazan Formation: Incubate for an additional 3-4 hours. Visually confirm the formation of purple formazan crystals in viable cells.

  • Solubilization: Carefully remove the MTT-containing medium without disturbing the crystals. Add 100 µL of solubilization solution (e.g., DMSO) to each well and mix thoroughly by pipetting or shaking on an orbital shaker for 15 minutes to dissolve the formazan.[5]

  • Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm (typically 570 nm) using a microplate reader.[4] A reference wavelength of >650 nm can be used to subtract background noise.

  • Data Analysis: Calculate the percentage of cell viability using the formula: % Viability = [(Abs_sample - Abs_blank) / (Abs_control - Abs_blank)] * 100 The 50% cytotoxic concentration (CC50) is determined by plotting % viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Elucidation of Antioxidant Capacity

Trustworthiness: Flavan-3-ols are well-regarded for their antioxidant properties, which stem from their ability to donate hydrogen atoms or electrons to neutralize reactive oxygen species (ROS).[2] The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a foundational, rapid, and reliable method to screen for this radical scavenging activity.[8] The stable DPPH radical has a deep violet color, which fades to yellow upon reduction by an antioxidant. The degree of color change, measured spectrophotometrically, is proportional to the scavenging potential.[9][10]

Experimental Protocol: DPPH Radical Scavenging Assay

Principle: The assay measures the capacity of Afzelechin-(4alpha-->8)-epiafzelechin to scavenge the stable DPPH free radical. A lower IC50 value (the concentration required to scavenge 50% of DPPH radicals) signifies higher antioxidant activity.[9]

Materials:

  • Afzelechin-(4alpha-->8)-epiafzelechin

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol or ethanol (96%)

  • Ascorbic acid or Trolox (as a positive control)

  • 96-well microplate or spectrophotometer cuvettes

Procedure:

  • DPPH Solution Preparation: Prepare a 0.1 mM solution of DPPH in methanol.[9] This solution should be freshly made and kept in the dark to prevent degradation.

  • Sample Preparation: Prepare a series of concentrations of Afzelechin-(4alpha-->8)-epiafzelechin and the positive control (e.g., ascorbic acid) in methanol.

  • Reaction Mixture: In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of each sample concentration. For the control, mix 100 µL of DPPH solution with 100 µL of methanol.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.[10][11] This allows the reaction to reach a steady state.[9]

  • Absorbance Measurement: Measure the absorbance of each well at 517 nm.[9][11]

  • Data Analysis: Calculate the percentage of DPPH radical scavenging activity using the formula:[9] % Scavenging = [(A_control - A_sample) / A_control] * 100 Where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance with the sample.

  • IC50 Determination: Plot the % scavenging against the compound concentration to determine the IC50 value.

Compound DPPH Scavenging IC50 (µg/mL)
Afzelechin-(4alpha-->8)-epiafzelechinData to be determined experimentally
Ascorbic Acid (Positive Control)~5-10

Investigation of Anti-inflammatory Mechanisms

Authoritative Grounding: Chronic inflammation is driven by complex signaling cascades, with enzymes like cyclooxygenases (COX-1 and COX-2) and lipoxygenases (LOX) playing pivotal roles in the conversion of arachidonic acid into pro-inflammatory prostaglandins and leukotrienes, respectively.[12][13] Selective inhibition of the inducible COX-2 isoform is a key strategy for developing anti-inflammatory drugs with reduced gastrointestinal side effects associated with COX-1 inhibition.[14] Studies have indicated that Afzelechin-(4α→8)-epiafzelechin is a potent inhibitor of both COX-2 and 15-LOX enzymes.[15]

Signaling Pathway: Arachidonic Acid Cascade

cluster_cox Cyclooxygenase Pathway cluster_lox Lipoxygenase Pathway AA Arachidonic Acid (from Cell Membrane) COX1 COX-1 (Constitutive) AA->COX1 COX2 COX-2 (Inducible) AA->COX2 LOX 5-LOX / 15-LOX AA->LOX PGG2 Prostaglandin G2 (PGG2) COX1->PGG2 COX2->PGG2 PGH2 Prostaglandin H2 (PGH2) PGG2->PGH2 Prostanoids Prostaglandins & Thromboxanes PGH2->Prostanoids HPETEs HPETEs LOX->HPETEs Leukotrienes Leukotrienes HPETEs->Leukotrienes Inhibitor Afzelechin-(4α→8)-epiafzelechin Inhibitor->COX2 Inhibition Inhibitor->LOX Inhibition

Caption: Inhibition points in the arachidonic acid inflammatory cascade.

Experimental Protocol: In Vitro COX-2 Inhibition Assay (Fluorometric)

This protocol is adapted from commercially available kits that measure the peroxidase activity of COX enzymes.[14][16]

Materials:

  • Recombinant human COX-1 and COX-2 enzymes

  • Assay Buffer (e.g., 0.1 M Tris-HCl, pH 8.0)

  • Heme (cofactor)

  • Fluorometric probe (e.g., ADHP)

  • Arachidonic Acid (substrate)

  • Afzelechin-(4alpha-->8)-epiafzelechin

  • Selective COX-2 inhibitor (e.g., Celecoxib) as a positive control

  • Opaque 96-well microplate

Procedure:

  • Reagent Preparation: Prepare working solutions of enzymes, heme, probe, and substrate in cold assay buffer as per the manufacturer's instructions.

  • Plate Setup: To the wells of an opaque 96-well plate, add assay buffer, heme, and either the COX-1 or COX-2 enzyme.

  • Inhibitor Addition: Add various concentrations of Afzelechin-(4alpha-->8)-epiafzelechin, the positive control, or vehicle (DMSO) to the appropriate wells.

  • Pre-incubation: Incubate the plate for 10-15 minutes at room temperature to allow the inhibitor to bind to the enzyme.[14]

  • Reaction Initiation: Initiate the reaction by adding the arachidonic acid substrate to all wells.

  • Kinetic Measurement: Immediately begin reading the fluorescence (e.g., Ex/Em = 535/587 nm) every minute for 10-20 minutes using a microplate reader.

  • Data Analysis: Determine the rate of reaction (slope of the fluorescence vs. time curve). Calculate the percentage of inhibition for each concentration relative to the vehicle control. Determine the IC50 values for both COX-1 and COX-2 by plotting % inhibition against the log of the inhibitor concentration.

Enzyme Target Afzelechin-(4α→8)-epiafzelechin IC50 Reference
COX-2Potent Inhibition (IC50 = 5.9 ± 1.09 µM for NO production)[15]
15-LOXPotent Inhibition[15]

Assessment of Anticancer Potential via Apoptosis Induction

Expertise & Experience: A primary goal of many cancer therapeutics is the induction of apoptosis, or programmed cell death. A hallmark of this process is the activation of a cascade of cysteine-aspartic proteases known as caspases.[17] Initiator caspases (e.g., -8, -9) activate executioner caspases (e.g., -3, -7), which then cleave cellular substrates, leading to the dismantling of the cell.[18] Measuring the activity of executioner caspases like caspase-3/7 is a direct and quantifiable method for assessing apoptosis induction in vitro.[19] While direct studies on the dimer are emerging, related A-type proanthocyanidins have demonstrated specific antileukemia activity.[20]

Signaling Pathway: Caspase-Mediated Apoptosis

cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Compound Afzelechin-(4α→8)-epiafzelechin DeathReceptor Death Receptors (e.g., Fas, TNFR) Compound->DeathReceptor Induces Mitochondrion Mitochondrion (Stress Signals) Compound->Mitochondrion Induces Procaspase8 Procaspase-8 DeathReceptor->Procaspase8 Caspase8 Active Caspase-8 Procaspase8->Caspase8 Procaspase37 Procaspase-3, 7 Caspase8->Procaspase37 CytochromeC Cytochrome c Release Mitochondrion->CytochromeC Apaf1 Apaf-1 CytochromeC->Apaf1 Procaspase9 Procaspase-9 Apaf1->Procaspase9 Caspase9 Active Caspase-9 Procaspase9->Caspase9 Caspase9->Procaspase37 Caspase37 Active Caspase-3, 7 (Executioner Caspases) Procaspase37->Caspase37 Activation Apoptosis Apoptosis (Cell Death) Caspase37->Apoptosis Cleavage of Cellular Substrates

Caption: Simplified overview of intrinsic and extrinsic apoptosis pathways.

Experimental Protocol: Caspase-3/7 Activity Assay (Luminescent)

This protocol utilizes a proluminescent caspase-3/7 substrate which, upon cleavage by active caspases, releases a substrate for luciferase, generating a quantifiable light signal.[19]

Materials:

  • Cancer cell line of interest (e.g., MG-63 osteosarcoma, Jurkat leukemia cells)

  • Afzelechin-(4alpha-->8)-epiafzelechin

  • Staurosporine or Etoposide (as a positive control for apoptosis induction)

  • Caspase-Glo® 3/7 Assay Reagent (or equivalent)

  • White-walled, clear-bottom 96-well plates suitable for luminescence

Procedure:

  • Cell Seeding and Treatment: Seed cells in the white-walled 96-well plate and treat with a range of concentrations of Afzelechin-(4alpha-->8)-epiafzelechin (below the CC50) for a specified time (e.g., 6, 12, or 24 hours). Include vehicle and positive controls.

  • Reagent Equilibration: Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature before use.

  • Reagent Addition: Add 100 µL of the Caspase-Glo® 3/7 Reagent directly to each well containing 100 µL of cell culture medium. The reagent contains a lysis buffer, eliminating the need for a separate cell lysis step.[19]

  • Incubation: Mix the contents by brief orbital shaking and incubate at room temperature for 1 to 2 hours, protected from light.

  • Luminescence Measurement: Measure the luminescence of each well using a plate-reading luminometer.

  • Data Analysis: The luminescence signal is directly proportional to the amount of active caspase-3/7. Data are often presented as fold-change in luminescence relative to the vehicle-treated control cells.

Evaluation of Antiviral Activity

Authoritative Grounding: Afzelechin-(4alpha-->8)-epiafzelechin and its enantiomer have demonstrated notable in vitro activity against Herpes Simplex Virus Type 2 (HSV-2).[2][21] The mechanism involves interference with multiple stages of the viral lifecycle, including blocking viral penetration into the host cell and inhibiting late-stage replication.[2] The plaque reduction assay remains the gold standard for quantifying the ability of a compound to inhibit viral infection and replication.

Experimental Protocol: Plaque Reduction Assay

Principle: This assay quantifies infectious virus particles by their ability to form "plaques," or localized areas of cell death, on a monolayer of host cells. An effective antiviral agent will reduce the number and/or size of these plaques.

Materials:

  • Host cell line susceptible to the virus (e.g., Vero cells for HSV-2)

  • Herpes Simplex Virus Type 2 (HSV-2) stock of known titer

  • Afzelechin-(4alpha-->8)-epiafzelechin

  • Acyclovir (as a positive control)

  • Culture medium and serum

  • Overlay medium (e.g., medium containing carboxymethylcellulose or methylcellulose)

  • Crystal violet staining solution

Procedure:

  • Cell Monolayer Preparation: Seed Vero cells in 6-well or 12-well plates and grow until they form a confluent monolayer.

  • Virus Adsorption: Aspirate the growth medium. Infect the cell monolayers with a standardized amount of HSV-2 (e.g., 100 plaque-forming units, PFU) in the presence of various concentrations of Afzelechin-(4alpha-->8)-epiafzelechin or controls. Allow the virus to adsorb for 1-2 hours at 37°C.

  • Overlay Application: After adsorption, remove the virus inoculum and wash the cells gently with PBS. Add 2-3 mL of the overlay medium containing the same concentrations of the test compound. The viscous overlay restricts viral spread to adjacent cells, ensuring the formation of distinct plaques.

  • Incubation: Incubate the plates for 2-3 days at 37°C in a CO₂ incubator until visible plaques develop.

  • Plaque Visualization: Aspirate the overlay medium. Fix the cells (e.g., with 10% formalin) and then stain with a crystal violet solution. The stain will color the living cells, leaving the plaques (areas of dead cells) as clear zones.

  • Data Analysis: Count the number of plaques in each well. Calculate the percentage of plaque reduction compared to the virus control (no compound). Determine the IC50 value, which is the concentration of the compound that reduces the number of plaques by 50%.

Virus Target Assay Afzelechin-(4α→8)-epiafzelechin IC50 Reference
HSV-2XTT Assay~83.8 µM[2]
HSV-2Plaque Reduction Assay~166.8 µM[21]

Conclusion and Future Directions

The in vitro evidence strongly suggests that Afzelechin-(4alpha-->8)-epiafzelechin is a multifunctional natural product with significant therapeutic potential. The rigorous application of the assays detailed in this guide—from foundational cytotoxicity assessments to specific mechanistic studies—is crucial for building a comprehensive and reliable biological activity profile. The compound demonstrates clear antioxidant, anti-inflammatory, and antiviral properties, with emerging evidence for its anticancer potential.

Future research should focus on:

  • Mechanism of Action: Deeper investigation into the specific molecular targets within the inflammatory and apoptotic pathways (e.g., NF-κB, STAT-1 signaling).[6][22]

  • Broad-Spectrum Activity: Screening against a wider range of cancer cell lines, viruses, and microbial strains.

  • Synergistic Effects: Investigating potential synergistic interactions with conventional therapeutic agents.

  • In Vivo Validation: Progressing the most promising in vitro findings into relevant animal models to assess efficacy, pharmacokinetics, and safety.

By adhering to these validated protocols and a logical, stepwise investigational framework, researchers can effectively unlock the full therapeutic promise of complex natural products like Afzelechin-(4alpha-->8)-epiafzelechin.

References

  • Creative Diagnostics. The MTT Assay: A Valuable Tool for Measuring Cell Viability. Available at: [Link]

  • Pop, C., Salvesen, G. S., & Scott, F. L. (2008). Caspase assays: identifying caspase activity and substrates in vitro and in vivo. Methods in Enzymology, 446, 351-367. Available at: [Link]

  • O'Neill, K., et al. (2002). Development of a Radiochemical Cyclooxygenase-1 and -2 in Vitro Assay for Identification of Natural Products as Inhibitors of Prostaglandin Biosynthesis. Journal of Natural Products, 65(2), 161-166. Available at: [Link]

  • Toth, M., et al. (2012). Caspase Activation as a Versatile Assay Platform for Detection of Cytotoxic Bacterial Toxins. Clinical and Vaccine Immunology, 19(4), 447-455. Available at: [Link]

  • CLYTE Technologies. (2025, December 24). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Available at: [Link]

  • Rowlinson, S. W., Kiefer, J. R., Prusakiewicz, J. J., & Pawlitz, J. L. (2003). In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization. Prostaglandins & Other Lipid Mediators, 72(3-4), 121-131. Available at: [Link]

  • LifeNet Health LifeSciences. In Vitro Cytotoxicity Assays. Available at: [Link]

  • Creative Bioarray. Caspase Activity Assay. Available at: [Link]

  • Uddin, N., et al. (2023). Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives. Heliyon, 9(9), e19799. Available at: [Link]

  • BioKB. Phytochemical profiling and therapeutic potential of Baliospermum montanum: A promising inhibitor of COX-2/15-LOX enzymes and NO production in LPS-stimulated RAW 264.7 macrophages. Available at: [Link]

  • Bhattacharya, S., et al. (2021). In vitro lipoxygenase and hemolysis inhibition by polyphenolic antioxidants from tropical green leafy vegetables. CABI Digital Library. Available at: [Link]

  • Li, X., et al. (2021). 3.4.1. DPPH Assay. Bio-protocol, 11(8), e3981. Available at: [Link]

  • Lee, W., Ku, S. K., & Bae, J. S. (2024). Anti-Inflammatory Activities of (+)-Afzelechin against Lipopolysaccharide-Induced Inflammation. Biomolecules & Therapeutics, 32(4), 466-473. Available at: [Link]

  • ResearchGate. Procedure for assay of 15-lipoxygenase inhibition. Available at: [Link]

  • Alfa Cytology. In Vitro Cytotoxicity Assay. Available at: [Link]

  • MDPI. (2024, May 28). Exploring the Comprehensive Neuroprotective and Anticancer Potential of Afzelin. Available at: [Link]

  • Tshililo, P. T., et al. (2019). In Vitro Assessment of Cytotoxicity, Antioxidant, and Anti-Inflammatory Activities of Ricinus communis (Euphorbiaceae) Leaf Extracts. Evidence-Based Complementary and Alternative Medicine, 2019, 9369375. Available at: [Link]

  • Frontiers. Anticancer drug screening of natural products: In vitro cytotoxicity assays, techniques, and challenges. Available at: [Link]

  • Semantic Scholar. (2024, June 7). Anti-Inflammatory Activities of (+)-Afzelechin against Lipopolysaccharide-Induced Inflammation. Available at: [Link]

  • National Genomics Data Center (CNCB-NGDC). Publications - Open Library of Bioscience. Available at: [Link]

  • Cheng, H. Y., et al. (2006). ent-Epiafzelechin-(4alpha-->8)-epiafzelechin extracted from Cassia javanica inhibits herpes simplex virus type 2 replication. Journal of Medical Microbiology, 55(Pt 2), 201-206. Available at: [Link]

  • Sharma, O. P., & Bhat, T. K. (2009). DPPH antioxidant assay revisited. Food Chemistry, 113(4), 1202-1205. Available at: [Link]

  • BMRC. DPPH Free-radical Scavenging and Cytotoxic Activities of Leeamacrophylla. Available at: [Link]

  • ResearchGate. (PDF) Antioxidant activity by DPPH assay: in vitro protocol. Available at: [Link]

  • ResearchGate. (4 alpha→8)- epiafzelechin extracted from Cassia javanica inhibits Herpes simplex virus type 2 replication | Request PDF. Available at: [Link]

  • FooDB. (2010, April 8). Showing Compound Afzelechin-(4alpha->8)-pelargonidin 3-O-beta-glucopyranoside (FDB001740). Available at: [Link]

  • PubMed. (2024, July 1). Anti-Inflammatory Activities of (+)-Afzelechin against Lipopolysaccharide-Induced Inflammation. Available at: [Link]

Sources

Foundational

A Technical Guide to the Natural Sourcing and Analysis of Afzelechin-(4α→8)-epiafzelechin

This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the natural plant sources, biosynthesis, extraction, purification, and structural elucid...

Author: BenchChem Technical Support Team. Date: March 2026

This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the natural plant sources, biosynthesis, extraction, purification, and structural elucidation of the B-type proanthocyanidin dimer, Afzelechin-(4α→8)-epiafzelechin. This document is designed to serve as a practical resource, offering both foundational knowledge and detailed experimental methodologies.

Introduction to Afzelechin-(4α→8)-epiafzelechin

Afzelechin-(4α→8)-epiafzelechin is a B-type proanthocyanidin, a class of polyphenolic compounds widely distributed in the plant kingdom.[1] These oligomeric flavonoids are formed through the condensation of flavan-3-ol monomeric units.[2] Specifically, Afzelechin-(4α→8)-epiafzelechin is a dimer composed of an afzelechin unit linked to an epiafzelechin unit via a C4α→C8 interflavan bond.[3] Proanthocyanidins, including this specific dimer, are of significant interest due to their diverse biological activities, which include antioxidant, anti-inflammatory, and potential therapeutic properties.[3]

Biosynthesis of Proanthocyanidins

Proanthocyanidins (PAs), also known as condensed tannins, are synthesized as part of the flavonoid biosynthetic pathway, which is a branch of the broader phenylpropanoid pathway.[4] The biosynthesis of PAs is a complex process involving several key enzymes that lead to the formation of flavan-3-ol monomers, which then serve as building blocks for the oligomeric and polymeric structures.[2][4][5]

The pathway begins with the conversion of phenylalanine to naringenin, a common precursor for most flavonoids.[4] Through a series of enzymatic reactions involving chalcone synthase (CHS), chalcone isomerase (CHI), flavanone 3-hydroxylase (F3H), and flavonoid 3'-hydroxylase (F3'H), naringenin is converted to dihydrokaempferol. Dihydroflavonol 4-reductase (DFR) then reduces dihydrokaempferol to leucopelargonidin.[5]

From leucopelargonidin, the pathway branches. Leucoanthocyanidin reductase (LAR) can directly convert leucopelargonidin into afzelechin (a 2,3-trans-flavan-3-ol). Alternatively, anthocyanidin synthase (ANS) can oxidize leucopelargonidin to pelargonidin, which is then converted to epiafzelechin (a 2,3-cis-flavan-3-ol) by anthocyanidin reductase (ANR).[4] These monomers, afzelechin and epiafzelechin, then serve as the starter and extension units for the formation of proanthocyanidin dimers like Afzelechin-(4α→8)-epiafzelechin.[6]

Proanthocyanidin Biosynthesis Phenylalanine Phenylalanine Naringenin Naringenin Phenylalanine->Naringenin Phenylpropanoid Pathway Dihydrokaempferol Dihydrokaempferol Naringenin->Dihydrokaempferol F3H, F3'H Leucopelargonidin Leucopelargonidin Dihydrokaempferol->Leucopelargonidin DFR Afzelechin Afzelechin (2,3-trans) Leucopelargonidin->Afzelechin LAR Pelargonidin Pelargonidin Leucopelargonidin->Pelargonidin ANS Dimer Afzelechin-(4α→8)-epiafzelechin Afzelechin->Dimer Starter Unit Epiafzelechin Epiafzelechin (2,3-cis) Pelargonidin->Epiafzelechin ANR Epiafzelechin->Dimer Extension Unit

Caption: Biosynthetic pathway leading to the formation of Afzelechin-(4α→8)-epiafzelechin.

Natural Plant Sources

The primary and most direct reported natural source of Afzelechin-(4α→8)-epiafzelechin is Cassia javanica , also known as the Java cassia or apple blossom tree.[7][8] This compound has been isolated from the herbs of this plant.

While direct isolation of the dimer is documented from Cassia javanica, the monomeric constituents, afzelechin and epiafzelechin, are found in a wider range of plants. The presence of these monomers suggests the potential for the co-occurrence of their dimeric forms. Plants reported to contain afzelechin and/or epiafzelechin include:

Plant SpeciesCommon NameFamilyReported Monomer(s)
Bergenia ligulataPashanbhedaSaxifragaceaeAfzelechin
Prunus persicaPeachRosaceaeAfzelechin
Vitis viniferaGrapeVitaceaeAfzelechin, Epiafzelechin
Nelumbo nuciferaLotusNelumbonaceaeAfzelechin
Typha capensisBulrushTyphaceaeAfzelechin, Epiafzelechin

Extraction and Purification Protocol

The following is a detailed, multi-step protocol for the extraction and purification of Afzelechin-(4α→8)-epiafzelechin from plant material, synthesized from established methods for proanthocyanidin isolation. This protocol is designed to be a self-validating system, with analytical checkpoints to ensure the successful enrichment and purification of the target compound.

Part 1: Extraction
  • Plant Material Preparation:

    • Collect fresh, healthy leaves of Cassia javanica.

    • Wash the leaves thoroughly with deionized water to remove any surface contaminants.

    • Freeze-dry the leaves and then grind them into a fine powder using a laboratory mill. Store the powdered material at -20°C in an airtight container until extraction.

  • Solvent Extraction:

    • Suspend the powdered plant material in a 70% aqueous acetone solution (v/v) at a solid-to-liquid ratio of 1:10 (w/v).

    • Perform the extraction at room temperature with continuous stirring for 24 hours.

    • Filter the mixture through Whatman No. 1 filter paper.

    • Repeat the extraction process on the residue two more times to ensure exhaustive extraction of the phenolic compounds.

    • Combine the filtrates and concentrate under reduced pressure at 40°C using a rotary evaporator to remove the acetone.

    • Lyophilize the remaining aqueous solution to obtain the crude extract.

Part 2: Fractionation and Purification
  • Liquid-Liquid Partitioning:

    • Dissolve the crude extract in a minimal amount of water.

    • Perform sequential liquid-liquid partitioning with solvents of increasing polarity: first with n-hexane to remove nonpolar compounds like lipids and chlorophylls, followed by ethyl acetate to extract the proanthocyanidins.

    • Collect the ethyl acetate fraction and evaporate the solvent to dryness.

  • Sephadex LH-20 Column Chromatography:

    • Dissolve the ethyl acetate fraction in a small volume of methanol.

    • Pack a glass column with Sephadex LH-20 gel, pre-swollen in methanol.

    • Load the sample onto the column and elute with a stepwise gradient of methanol and aqueous methanol. This step separates compounds based on their molecular size and polarity, with smaller molecules and monomers eluting first.

    • Collect fractions and monitor by thin-layer chromatography (TLC) or analytical HPLC to identify the fractions containing the dimeric proanthocyanidins.

  • Preparative High-Performance Liquid Chromatography (HPLC):

    • Pool the fractions enriched with the target dimer and concentrate them.

    • Perform preparative HPLC on a C18 or Diol stationary phase column.

    • Mobile Phase: A gradient of (A) 0.1% formic acid in water and (B) 0.1% formic acid in methanol.

    • Gradient Program: A linear gradient from 10% to 60% B over 60 minutes.

    • Detection: Monitor the eluent at 280 nm.

    • Collect the peak corresponding to Afzelechin-(4α→8)-epiafzelechin based on its retention time, which can be preliminarily identified by analytical HPLC-MS.

Extraction and Purification Workflow PlantMaterial Powdered Cassia javanica Leaves Extraction 70% Acetone Extraction PlantMaterial->Extraction CrudeExtract Crude Phenolic Extract Extraction->CrudeExtract Partitioning Liquid-Liquid Partitioning (n-Hexane, Ethyl Acetate) CrudeExtract->Partitioning EtOAcFraction Ethyl Acetate Fraction Partitioning->EtOAcFraction Sephadex Sephadex LH-20 Chromatography EtOAcFraction->Sephadex DimerFraction Dimer-Enriched Fraction Sephadex->DimerFraction PrepHPLC Preparative HPLC (C18/Diol) DimerFraction->PrepHPLC PureCompound Pure Afzelechin-(4α→8)-epiafzelechin PrepHPLC->PureCompound

Caption: Workflow for the extraction and purification of Afzelechin-(4α→8)-epiafzelechin.

Analytical Characterization

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)

HPLC coupled with mass spectrometry is a powerful tool for the identification and quantification of proanthocyanidins.

  • HPLC Conditions:

    • Column: A reversed-phase C18 column (e.g., 2.1 x 150 mm, 1.8 µm particle size).

    • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile or methanol (B).

    • Flow Rate: 0.2-0.4 mL/min.

    • Column Temperature: 30-40°C.

  • Mass Spectrometry Conditions:

    • Ionization: Electrospray ionization (ESI) in negative ion mode is typically preferred for proanthocyanidins.

    • MS Scan: Full scan mode to detect the molecular ion [M-H]⁻.

    • MS/MS Fragmentation: Tandem mass spectrometry (MS/MS) is used for structural confirmation. For B-type proanthocyanidin dimers, characteristic fragmentation patterns include the cleavage of the interflavanoid bond, leading to the formation of quinone methide (QM) fragments, as well as retro-Diels-Alder (RDA) fission of the heterocyclic C-ring.

Ionization ModeParent Ion [M-H]⁻ (m/z)Key Fragment Ions (m/z)Fragmentation Pathway
Negative ESI545.13423, 405, 287, 285RDA, water loss, QM cleavage
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is indispensable for the unambiguous structural elucidation of proanthocyanidins, including the determination of the interflavan linkage and the stereochemistry of the constituent units.

  • ¹H NMR: Provides information on the aromatic and aliphatic protons. The coupling constants between H-2 and H-3 can help determine the cis or trans stereochemistry of the flavan-3-ol units.

  • ¹³C NMR: Reveals the number and types of carbon atoms in the molecule.

  • 2D NMR (COSY, HSQC, HMBC): These experiments are crucial for assigning the proton and carbon signals and for confirming the connectivity between the two monomeric units, including the position of the interflavan bond.

Conclusion

This technical guide has outlined the key aspects of sourcing, isolating, and characterizing Afzelechin-(4α→8)-epiafzelechin from its natural plant sources. The provided protocols and analytical methodologies offer a robust framework for researchers to obtain and verify this specific proanthocyanidin dimer for further investigation into its biological activities and potential therapeutic applications. The continued exploration of natural products like Afzelechin-(4α→8)-epiafzelechin holds significant promise for the discovery of novel bioactive compounds.

References

  • Biosynthetic Pathway of Proanthocyanidins in Major Cash Crops. (2021). MDPI. [Link]

  • Proanthocyanidin Biosynthesis—a Matter of Protection. (n.d.). PMC - NIH. [Link]

  • Proanthocyanidins Biosynthesis in Horticultural Plants. (2021). Encyclopedia.pub. [Link]

  • Early Steps in Proanthocyanidin Biosynthesis in the Model Legume Medicago truncatula. (2007). Plant Physiology | Oxford Academic. [Link]

  • Advances in Biosynthesis and Biological Functions of Proanthocyanidins in Horticultural Plants. (2020). MDPI. [Link]

  • Biosynthesis and Genetic Regulation of Proanthocyanidins in Plants. (2008). MDPI. [Link]

Sources

Exploratory

Technical Deep Dive: Biosynthesis and Engineering of Propelargonidin Dimers

The following technical guide details the biosynthetic pathway, chemical mechanism, and experimental characterization of propelargonidin dimers. Executive Summary Propelargonidins (PPs) are a subclass of proanthocyanidin...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the biosynthetic pathway, chemical mechanism, and experimental characterization of propelargonidin dimers.

Executive Summary Propelargonidins (PPs) are a subclass of proanthocyanidins (condensed tannins) yielding pelargonidin upon oxidative cleavage. Unlike the ubiquitous procyanidins (catechin-based), PPs are structurally distinct due to the monohydroxylation of the B-ring. This structural feature confers unique hydrophobic properties and specific biological activities, including potential pharmaceutical applications in renal health and anti-adhesion therapies (e.g., in Vaccinium species).

This guide dissects the molecular assembly of PP dimers, focusing on the critical enzymatic "forks" that determine stereochemistry, the non-enzymatic polymerization debate, and the precise analytical protocols required to distinguish them from common procyanidins.

Part 1: The Upstream Pathway & The "DFR Trap"

The biosynthesis of propelargonidins diverges from the general flavonoid pathway at the dihydroflavonol stage. For researchers engineering this pathway, the critical control point is the substrate specificity of Dihydroflavonol 4-reductase (DFR).

The Precursor Bottleneck

The obligate precursor for propelargonidins is Dihydrokaempferol (DHK) .

  • Enzymatic Flow: Phenylalanine

    
     ... 
    
    
    
    Naringenin
    
    
    Dihydrokaempferol (via F3H).
  • The "DFR Trap": In many plant species (e.g., Petunia hybrida, Cymbidium), the native DFR enzyme cannot reduce DHK. It strictly accepts Dihydroquercetin (DHQ) or Dihydromyricetin (DHM).

  • Engineering Implication: To induce propelargonidin accumulation in a host that lacks them, one must often introduce a DHK-accepting DFR (e.g., from Pelargonium, Fragaria, or Zea mays).

Formation of the Extension Unit

Once DHK is reduced, the pathway splits into the formation of "Extension Units" (the upper part of the dimer) and "Terminal Units" (the lower part).

  • Leucopelargonidin Formation: DFR reduces DHK to Leucopelargonidin (flavan-3,4-diol).[1]

  • Activation: Leucopelargonidin is chemically unstable. Under physiological conditions (often aided by acidic vacuoles or transport mechanisms), it generates a highly electrophilic C4-carbocation or quinone methide intermediate. This intermediate serves as the Extension Unit .

Part 2: The Stereochemical Fork (LAR vs. ANR)

The diversity of propelargonidin dimers arises from the stereochemistry at C2 and C3.[2] This is controlled by two competing enzymes that process the leucoanthocyanidin or its downstream anthocyanidin.

Pathway A: The LAR Route (2,3-trans)[2]
  • Enzyme: Leucoanthocyanidin Reductase (LAR).[2][3][4][5][6][7]

  • Mechanism: Directly reduces Leucopelargonidin to (+)-Afzelechin .

  • Stereochemistry: 2,3-trans (2R, 3S).

  • Result: Afzelechin acts primarily as a Terminal Unit (nucleophile) but can also be the source of extension units in some models.[1]

Pathway B: The ANR Route (2,3-cis)
  • Enzyme: Anthocyanidin Synthase (ANS) + Anthocyanidin Reductase (ANR).[3][6][7]

  • Mechanism:

    • ANS oxidizes Leucopelargonidin to the unstable Pelargonidin (anthocyanidin).[8]

    • ANR reduces Pelargonidin to (-)-Epiafzelechin .

  • Stereochemistry: 2,3-cis (2R, 3R).

  • Result: Epiafzelechin is the most common Terminal Unit in many PP-rich fruits (e.g., strawberries, buckwheat).

Part 3: The Dimerization Mechanism

Unlike the precise enzymatic ligation seen in DNA or protein synthesis, proanthocyanidin polymerization is currently understood as a chemically driven, potentially transporter-assisted process.

The "Extension + Terminal" Assembly

The formation of a dimer (Degree of Polymerization, DP = 2) requires a nucleophilic attack.

  • The Electrophile (Extension Unit): A carbocation derived from Leucopelargonidin (or a Cys-conjugate intermediate).

  • The Nucleophile (Terminal Unit): A free Flavan-3-ol (Afzelechin or Epiafzelechin).

  • The Ligation: The nucleophilic C8 (or less commonly C6) of the terminal unit attacks the electrophilic C4 of the extension unit.[1]

  • The Product: A Propelargonidin dimer (e.g., Epiafzelechin-(4

    
    8)-Epiafzelechin).
    
Visualization: The Propelargonidin Biosynthetic Logic

PropelargonidinPathway Phenylalanine Phenylalanine Naringenin Naringenin (Flavanone) Phenylalanine->Naringenin PAL, C4H, 4CL, CHS, CHI DHK Dihydrokaempferol (DHK) Naringenin->DHK F3H Leuco Leucopelargonidin (Flavan-3,4-diol) DHK->Leuco DFR Pelargonidin Pelargonidin (Anthocyanidin) Leuco->Pelargonidin ANS Afzelechin (+)-Afzelechin (2,3-trans) Leuco->Afzelechin LAR Carbocation C4-Carbocation (Extension Unit) Leuco->Carbocation Acid/Transport Epiafzelechin (-)-Epiafzelechin (2,3-cis) Pelargonidin->Epiafzelechin ANR DFR DFR (Must accept DHK) ANS ANS/LDOX LAR LAR ANR ANR Dimer Propelargonidin Dimer (e.g., Epiafzelechin-4-8-Epiafzelechin) Afzelechin->Dimer Alternative Terminal Unit Epiafzelechin->Dimer Nucleophilic Attack (C8) (Terminal Unit) Carbocation->Dimer Electrophilic Attack (C4)

Caption: Figure 1. The specific biosynthetic route for propelargonidins. Note the critical role of DFR substrate specificity and the divergent paths (LAR vs. ANR) determining the stereochemistry of the terminal unit.

Part 4: Experimental Protocols

To rigorously study propelargonidins, one must distinguish them from procyanidins. The standard "acid-butanol" assay is insufficient as it detects all proanthocyanidins. The following protocol uses Phloroglucinolysis (Acid Catalysis in the presence of a nucleophile) to depolymerize the dimers and quantify the subunits.

Protocol: Extraction and Phloroglucinolysis of Propelargonidins

Objective: To depolymerize dimers into constituent monomers for LC-MS quantification. Reagents:

  • Extraction Solvent: Acetone/Water (70:30 v/v) with 0.1% Ascorbic Acid (to prevent oxidation).

  • Phloroglucinolysis Reagent: 50 g/L Phloroglucinol in Methanol with 0.1 N HCl.

Step-by-Step Methodology
  • Extraction:

    • Freeze-dry plant tissue and grind to a fine powder under liquid nitrogen.[9]

    • Add 10 mL Extraction Solvent per 1 g of powder.

    • Sonicate for 20 mins at 4°C (avoid heat to prevent artificial polymerization).

    • Centrifuge (5000 x g, 10 min) and collect supernatant.

    • Remove acetone via rotary evaporation at <35°C. Freeze-dry the remaining aqueous phase to obtain crude tannin powder.

  • Phloroglucinolysis (The Cleavage):

    • Dissolve 5 mg of crude powder in 1 mL of Phloroglucinolysis Reagent.

    • Incubate at 50°C for 20 minutes.

    • Mechanism:[6] The acid cleaves the C4-C8 interflavan bond. The phloroglucinol captures the extension unit (forming a phloroglucinol adduct), while the terminal unit is released as a free flavan-3-ol.

    • Stop reaction by adding 5 mL of 40 mM Sodium Acetate (aqueous).

  • LC-MS Analysis:

    • Inject into a C18 Reverse Phase column.

    • Detection: Monitor specific Mass-to-Charge (m/z) ratios.

Data Interpretation Table
Compound Detectedm/z (Negative Mode)Origin in Dimer
(Epi)Afzelechin 273Terminal Unit (Free monomer)
(Epi)Afzelechin-Phloroglucinol 397Extension Unit (Cleaved & Trapped)
(Epi)Catechin 289Contaminant (Procyanidin Terminal)
(Epi)Catechin-Phloroglucinol 413Contaminant (Procyanidin Extension)

Note: If you detect m/z 397, you have confirmed the presence of propelargonidin extension units.

Part 5: Bioengineering & Applications[6][7][10][11][12]

For drug development professionals, propelargonidins offer a unique chemical scaffold. Their lower degree of hydroxylation compared to procyanidins makes them more lipophilic, potentially altering their bioavailability and interaction with bacterial membranes (e.g., in Anti-Adhesion Therapy for UTIs).

Engineering Strategy: The "Push-Pull" Approach

To maximize PP dimer production in a heterologous host (e.g., tobacco or alfalfa):

  • Push (Precursor Supply): Overexpress AtMYB12 or similar transcription factors to drive flux toward flavonoids.

  • Redirect (The DFR Switch): Knock out native F3'H (to stop quercetin/cyanidin flow) and introduce a DHK-specific DFR .

  • Pull (Polymerization): Co-express ANR (for epiafzelechin terminal units) and a MATE transporter (like TT12 ) to move precursors into the vacuole, preventing cytoplasmic toxicity and facilitating polymerization.

References
  • Dixon, R. A., & Sarnala, S. (2020). Proanthocyanidin Biosynthesis—a Matter of Protection. Plant Physiology. Link

  • Jun, J. H., et al. (2018).[6] The gene encoding the specific DFR for propelargonidin biosynthesis in buckwheat. Journal of Experimental Botany. Link

  • Wang, Y., et al. (2020). Biosynthesis and Genetic Regulation of Proanthocyanidins in Plants. International Journal of Molecular Sciences. Link

  • Hammerbacher, A., et al. (2014). Flavan-3-ols in Norway Spruce: Biosynthesis, Accumulation, and Function. Plant Physiology. Link

  • Ververidis, F., et al. (2007). Biotechnology of flavonoids and other phenylpropanoid-derived natural products. Biotechnology Journal. Link

Sources

Foundational

Afzelechin-(4alpha--&gt;8)-epiafzelechin molecular weight and formula

An In-depth Technical Guide to Afzelechin-(4α→8)-epiafzelechin: From Molecular Structure to Biological Function Authored by: A Senior Application Scientist This guide provides a comprehensive technical overview of Afzele...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to Afzelechin-(4α→8)-epiafzelechin: From Molecular Structure to Biological Function

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of Afzelechin-(4α→8)-epiafzelechin, a B-type proanthocyanidin dimer. It is intended for researchers, scientists, and professionals in the fields of natural product chemistry, pharmacology, and drug development. This document delves into the compound's core chemical attributes, biosynthetic origins, established biological activities, and detailed protocols for its study.

Core Molecular Attributes and Chemical Identity

Afzelechin-(4α→8)-epiafzelechin is a complex biflavonoid, a class of polyphenolic compounds widespread in the plant kingdom. As a proanthocyanidin, it is an oligomer formed from flavan-3-ol monomeric units. Its precise chemical identity is defined by the specific nature of these units, their stereochemistry, and the linkage that joins them.

Molecular Formula and Weight

High-resolution mass spectrometry has established the fundamental properties of this dimer.[1] These core attributes are summarized in the table below.

PropertyValueSource(s)
Molecular Formula C₃₀H₂₆O₁₀[1][2]
Molecular Weight 546.52 g/mol [1][2]
Exact Mass 546.152597[1]
IUPAC Name 2-(4-hydroxyphenyl)-8-[3,5,7-trihydroxy-2-(4-hydroxyphenyl)-3,4-dihydro-2H-chromen-4-yl]-3,4-dihydro-2H-chromene-3,5,7-triol[1]
Class B-Type Proanthocyanidin[1]
Structural Elucidation and Stereochemistry

The structure of Afzelechin-(4α→8)-epiafzelechin is characterized by two distinct flavan-3-ol units: an afzelechin moiety and an epiafzelechin moiety. These are connected by a single carbon-carbon bond between the C4 position of the afzelechin unit and the C8 position of the epiafzelechin unit.[1] The "α" designation specifies the stereochemical orientation of this interflavan bond, which imparts significant conformational rigidity to the molecule.[1]

The stereochemistry of the constituent monomers is critical to the dimer's overall three-dimensional structure and subsequent biological function.

  • The afzelechin unit possesses a (2R,3S) configuration.[1]

  • The epiafzelechin unit exhibits a (2R,3R) configuration.[1]

This specific combination of stereoisomers defines the unique spatial arrangement of the molecule.[1]

Caption: 2D representation of Afzelechin-(4α→8)-epiafzelechin.

Natural Occurrence and Biosynthesis

Afzelechin-(4α→8)-epiafzelechin is a natural product that can be isolated from various plant sources, most notably from the herbs of Cassia javanica.[2][3] Its formation in plants is a result of the complex flavonoid biosynthetic pathway, which is responsible for producing a wide array of secondary metabolites.

The Proanthocyanidin Biosynthetic Pathway

Proanthocyanidins (PAs) are end-products of the flavonoid pathway, sharing precursors with anthocyanins.[4][5] The pathway begins with the amino acid phenylalanine and proceeds through a series of enzymatic steps to produce flavan-3-ol monomers. These monomers, such as afzelechin and epiafzelechin, then serve as the building blocks for PA oligomers and polymers.

The key steps leading to the formation of the afzelechin and epiafzelechin monomers are as follows:

  • Early Pathway: Phenylalanine is converted to naringenin chalcone and then to naringenin, a key intermediate.

  • Flavanone to Dihydroflavonol: Flavanone 3-hydroxylase (F3H) converts naringenin to dihydrokaempferol.

  • Dihydroflavonol to Leucoanthocyanidin: Dihydroflavonol 4-reductase (DFR) reduces dihydrokaempferol to leucopelargonidin.

  • Formation of Monomers: This is a critical branch point.

    • Leucoanthocyanidin Reductase (LAR) converts leucopelargonidin into the (2R,3S)-flavan-3-ol, afzelechin.[4][6]

    • Anthocyanidin Synthase (ANS) first oxidizes leucopelargonidin to pelargonidin (an anthocyanidin).[4][5]

    • Anthocyanidin Reductase (ANR) then reduces pelargonidin to the (2R,3R)-flavan-3-ol, epiafzelechin.[4][6]

Once synthesized, these monomeric units are transported, likely to the vacuole, where they are assembled into dimers like Afzelechin-(4α→8)-epiafzelechin and higher-order polymers.[5]

Biosynthesis_Pathway Phe Phenylalanine Nar_Chalcone Naringenin Chalcone Phe->Nar_Chalcone ... Naringenin Naringenin Nar_Chalcone->Naringenin DHK Dihydrokaempferol (DHK) Naringenin->DHK E1 CHS, CHI Naringenin->E1 Leuco Leucopelargonidin DHK->Leuco E2 F3H DHK->E2 Pelargonidin Pelargonidin (Anthocyanidin) Leuco->Pelargonidin Afzelechin Afzelechin (2R,3S) Leuco->Afzelechin E3 DFR Leuco->E3 Epiafzelechin Epiafzelechin (2R,3R) Pelargonidin->Epiafzelechin E5 ANS Pelargonidin->E5 Dimer Afzelechin-(4α→8)-epiafzelechin Afzelechin->Dimer Starter Unit E4 LAR Afzelechin->E4 Epiafzelechin->Dimer Extension Unit E6 ANR Epiafzelechin->E6 E1->Nar_Chalcone E2->Naringenin E3->DHK E4->Leuco E5->Leuco E6->Pelargonidin caption Simplified biosynthetic pathway of Afzelechin-(4α→8)-epiafzelechin.

Caption: Simplified biosynthetic pathway of Afzelechin-(4α→8)-epiafzelechin.

Biological Activities and Therapeutic Potential

Afzelechin-(4α→8)-epiafzelechin has demonstrated a range of biological activities in preclinical studies, making it a compound of interest for further investigation in drug development.

  • Antioxidant Activity: Like many polyphenols, this dimer exhibits significant antioxidant properties. Its structure, rich in hydroxyl groups, allows it to effectively scavenge free radicals and neutralize reactive oxygen species (ROS), which are implicated in a wide range of chronic diseases associated with oxidative stress.[1]

  • Anti-inflammatory Effects: Flavan-3-ols, including this dimer, are known to possess anti-inflammatory properties. They can modulate key inflammatory pathways, suggesting potential therapeutic applications for conditions such as arthritis and cardiovascular diseases.[1]

  • Antiviral Properties: One of the most notable activities is its ability to inhibit the replication of herpes simplex virus type 2 (HSV-2). Studies have shown that the compound can interfere with multiple stages of the viral life cycle, including blocking viral penetration into host cells and inhibiting late-stage replication.[1]

  • Food Preservation: Due to its potent antioxidant activity, there is growing interest in using Afzelechin-(4α→8)-epiafzelechin as a natural preservative in the food industry. It has the potential to be incorporated into food packaging to extend the shelf life of products by preventing oxidative degradation.[1]

Experimental Methodologies

The study of Afzelechin-(4α→8)-epiafzelechin requires robust protocols for its isolation, characterization, and the assessment of its biological functions. The following sections provide validated, step-by-step methodologies for these key workflows.

Isolation and Purification Workflow

The following is a generalized workflow for the extraction and purification of polyphenols from a plant source like Cassia javanica.[7][8]

Isolation_Workflow start Start: Dried & Powdered Plant Material (e.g., Cassia javanica stem) extraction Step 1: Maceration Soak powder in methanol for several days. start->extraction filtration Step 2: Filtration & Concentration Filter the extract and concentrate under reduced pressure using a rotary evaporator. extraction->filtration fractionation Step 3: Liquid-Liquid Fractionation Sequentially partition the crude extract against solvents of increasing polarity (e.g., n-hexane, ethyl acetate). filtration->fractionation chromatography Step 4: Column Chromatography Isolate fractions on Sephadex LH-20 or similar resin, eluting with an appropriate solvent system (e.g., methanol). fractionation->chromatography hplc Step 5: Semi-Preparative HPLC Further purify the target-containing fraction using a C18 column to achieve high purity. chromatography->hplc characterization Step 6: Structural Characterization Analyze the purified compound using NMR and Mass Spectrometry. hplc->characterization end End: Purified Afzelechin-(4α→8)-epiafzelechin characterization->end caption Workflow for isolation and purification of the target compound.

Caption: Workflow for isolation and purification of the target compound.

Protocol for Structural Characterization

Objective: To confirm the identity and structure of the purified compound using Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

A. Mass Spectrometry (ESI-MS/MS):

  • Sample Preparation: Dissolve a small amount of the purified compound in a suitable solvent (e.g., methanol) to a concentration of approximately 1 µg/mL.

  • Instrumentation: Utilize a high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF) equipped with an electrospray ionization (ESI) source.

  • Analysis (Negative Ion Mode): Procyanidins are readily measured as deprotonated molecules [M-H]⁻ in negative ion mode.[9]

    • Set the instrument to scan a mass range appropriate for the expected dimer (e.g., m/z 100-1000).

    • The primary ion expected for Afzelechin-(4α→8)-epiafzelechin is at m/z 545.1453.

  • Tandem MS (MS/MS): Select the parent ion (m/z 545.1) for collision-induced dissociation (CID) to obtain fragmentation patterns. Key fragmentation pathways for B-type procyanidins include Quinone-methide (QM) fission, Retro-Diels-Alder (RDA), and Heterocyclic Ring Fission (HRF), which help confirm the monomeric units and linkage type.[9]

B. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Sample Preparation: Dissolve 5-10 mg of the purified, dried compound in a suitable deuterated solvent (e.g., Methanol-d₄ or Acetone-d₆).

  • ¹H NMR Analysis:

    • Acquire a ¹H NMR spectrum. The aromatic region (δ 5.8-7.5 ppm) is crucial for identifying the protons on the A and B rings of the flavan-3-ol units.[10]

    • The signals for the heterocyclic C-ring protons help to confirm the stereochemistry.

  • ¹³C NMR and 2D NMR Analysis:

    • Acquire a ¹³C NMR spectrum to identify all 30 carbon atoms.

    • Run 2D NMR experiments (COSY, HSQC, HMBC) to establish proton-proton and proton-carbon correlations. The HMBC experiment is particularly vital for confirming the C4-C8 linkage between the two monomeric units.[10]

Protocol for Antioxidant Activity (DPPH Assay)

Objective: To determine the free radical scavenging capacity of Afzelechin-(4α→8)-epiafzelechin.

Principle: The stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical has a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH is reduced to a pale yellow hydrazine, causing a decrease in absorbance at ~517 nm.[11][12]

Methodology:

  • Reagent Preparation:

    • DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. The solution should be freshly made and kept in the dark.[11]

    • Sample Stock Solution: Prepare a stock solution of the purified compound in methanol (e.g., 1 mg/mL).

    • Standard: Prepare a stock solution of a known antioxidant like Trolox or ascorbic acid in methanol.

  • Assay Procedure (96-well plate format):

    • Create a series of dilutions from the sample and standard stock solutions.

    • To each well, add 100 µL of the freshly prepared DPPH working solution.

    • Add 100 µL of the sample dilutions (or standard/methanol blank) to the wells.

    • Incubate the plate in the dark at room temperature for 30 minutes.[8]

  • Measurement and Calculation:

    • Measure the absorbance of each well at 517 nm using a microplate reader.

    • Calculate the percentage of radical scavenging activity (% Inhibition) using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100 (where Abs_control is the absorbance of the DPPH solution with methanol).

    • Plot the % Inhibition against the concentration of the sample and standard to determine the IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals).

Protocol for Antiviral Activity (Plaque Reduction Assay)

Objective: To quantify the inhibition of HSV-2 replication by Afzelechin-(4α→8)-epiafzelechin.

Principle: A plaque reduction assay measures the reduction in the number of viral plaques (localized areas of cell death) formed in a cell monolayer in the presence of an antiviral compound.[13][14]

Methodology:

  • Cell Culture: Seed Vero cells (African green monkey kidney cells) in 12-well plates and grow until they form a confluent monolayer.[15]

  • Compound Preparation: Prepare serial dilutions of the purified compound in cell culture medium.

  • Infection:

    • Aspirate the growth medium from the cell monolayers.

    • Infect the cells with a known amount of HSV-2 (e.g., 50-100 plaque-forming units, PFU) in the presence of the various compound dilutions or a vehicle control. A known antiviral like acyclovir should be used as a positive control.[15]

    • Allow the virus to adsorb for 1-2 hours at 37°C.

  • Overlay and Incubation:

    • After adsorption, remove the virus inoculum.

    • Overlay the cell monolayer with a semi-solid medium (e.g., containing carboxymethylcellulose or methylcellulose) mixed with the corresponding compound dilutions. This overlay restricts the spread of the virus, ensuring that new infections are localized and form distinct plaques.

    • Incubate the plates at 37°C in a 5% CO₂ incubator for 48-72 hours until visible plaques are formed in the control wells.[15]

  • Staining and Counting:

    • Fix the cells (e.g., with methanol or formalin).

    • Stain the cell monolayer with a staining solution (e.g., crystal violet). The stain will color the living cells, leaving the plaques (areas of dead cells) clear and visible.

    • Count the number of plaques in each well.

  • Calculation:

    • Calculate the percentage of plaque inhibition for each concentration compared to the vehicle control.

    • Determine the EC₅₀ (Effective Concentration 50), the concentration of the compound that inhibits plaque formation by 50%.

Conclusion

Afzelechin-(4α→8)-epiafzelechin stands as a well-defined natural product with significant potential. Its unique stereochemistry and dimeric structure are central to its antioxidant, anti-inflammatory, and antiviral activities. The methodologies outlined in this guide provide a robust framework for its isolation, characterization, and functional evaluation, empowering researchers to further explore its therapeutic applications and role in human health and food science.

References

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  • Dixon, R. A., & Sarnala, S. (2020). Proanthocyanidin Biosynthesis—a Matter of Protection. Plant Physiology. Available at: [Link]

  • Liu, Y., Li, X., & Xie, L. (2021). Proanthocyanidins Biosynthesis in Horticultural Plants. Encyclopedia.pub. Available at: [Link]

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  • Xie, D. Y., Sharma, S. B., Paiva, N. L., et al. (2003). Early Steps in Proanthocyanidin Biosynthesis in the Model Legume Medicago truncatula. Plant Physiology. Available at: [Link]

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  • Zou, B., Seeram, N. P., & Miller, M. G. (2006). NMR, ESI/MS, and MALDI-TOF/MS Analysis of Pear Juice Polymeric Proanthocyanidins with Potent Free Radical Scavenging Activity. Journal of Agricultural and Food Chemistry. Available at: [Link]

  • Kuchařová, I., & Rohlík, B. A. (2016). Fully Automated Spectrometric Protocols for Determination of Antioxidant Activity: Advantages and Disadvantages. Molecules. Available at: [Link]

  • Foucat, L., & Savournin, L. (2007). NMR characterization and biological evaluation of proanthocyanidins: a systematic approach. Magnetic Resonance in Chemistry. Available at: [Link]

  • ResearchGate. (2025). Enantioselective Synthesis of Afzelechin (Ia) and Epiafzelechin (Ib). ResearchGate. Available at: [Link]

  • Myszka, K., & Schmidt, M. T. (2021). Verification of the Conditions for Determination of Antioxidant Activity by ABTS and DPPH Assays—A Practical Approach. MDPI. Available at: [Link]

  • Lai, H. Y., Lim, Y. Y., & Tan, S. P. (2017). Isolation and Characterisation of a Proanthocyanidin With Antioxidative, Antibacterial and Anti-Cancer Properties from Fern Blechnum orientale. Pharmacognosy Research. Available at: [Link]

  • E3S Web of Conferences. (2024). Potential Antioxidant Activity Methods DPPH, ABTS, FRAP, Total Phenol and Total Flavonoid Levels of Macaranga hypoleuca. E3S Web of Conferences. Available at: [Link]

  • ResearchGate. (n.d.). Experimental protocol of ABTS assay to assess the antioxidant activity of EOs. ResearchGate. Available at: [Link]

  • ResearchGate. (n.d.). Structures of (+)-afzelechin, (–)-epiafzelechin, (+)-catechin, (–)-epicatechin... ResearchGate. Available at: [Link]

  • ResearchGate. (n.d.). Plaque reduction assay of HSV-1 (A) and HSV-2 (B) exposed to different concentrations of ME or OA. ResearchGate. Available at: [Link]

  • Lang, P., & Vahlne, A. (1998). ELVIRA HSV, a Yield Reduction Assay for Rapid Herpes Simplex Virus Susceptibility Testing. Antimicrobial Agents and Chemotherapy. Available at: [Link]

  • DeepDyve. (n.d.). Stereocontolled Synthesis of (−)-Afzelechin: General Route to Catechin-class Polyphenols by Solving an SN2 vs. SN1 Problem. Chemistry Letters. Available at: [Link]

  • IBT Bioservices. (n.d.). Guide to In Vitro Antiviral Testing. IBT Bioservices. Available at: [Link]

  • Zhang, L., Liu, S., Li, Y., et al. (2018). Antiviral Effects of ABMA against Herpes Simplex Virus Type 2 In Vitro and In Vivo. Viruses. Available at: [Link]

  • Alshammari, S. O., Shahzad, N., Malik, M. N. H., et al. (2026). Epiafzelechin, a Flavanol, Regulates Lipid Homeostasis Through Modulation of HMGCR, PCSK9, and PPAR-α: Mechanistic Insights and Therapeutic Implications. Cardiovascular Therapeutics. Available at: [Link]

  • National Genomics Data Center. (n.d.). Publications - Open Library of Bioscience. National Genomics Data Center. Available at: [Link]

  • American Society for Microbiology. (2024). HSV Antiviral Testing: Plaque Reduction Assays and Sequencing Options. YouTube. Available at: [Link]

  • Alshammari, S. O., Shahzad, N., Malik, M. N. H., et al. (2026). Epiafzelechin, a Flavanol, Regulates Lipid Homeostasis Through Modulation of HMGCR, PCSK9, and PPAR‐α: Mechanistic Insights and Therapeutic Implications. Cardiovascular Therapeutics. Available at: [Link]

  • Engström, M. T., Karonen, M., & Salminen, J. P. (2021). Characterization of Natural and Alkaline-Oxidized Proanthocyanidins in Plant Extracts by Ultrahigh-Resolution UHPLC-MS/MS. MDPI. Available at: [Link]

  • Younis, M. I., Ren, X., Alzubaidi, A. K., et al. (2022). Optimized Green Extraction of Polyphenols from Cassia javanica L. Petals for Their Application in Sunflower Oil: Anticancer and Antioxidant Properties. University of Copenhagen Research Portal. Available at: [Link]

  • Younis, M. I., Ren, X., Alzubaidi, A. K., et al. (2022). Optimized Green Extraction of Polyphenols from Cassia javanica L. Petals for Their Application in Sunflower Oil: Anticancer and Antioxidant Properties. Antioxidants. Available at: [Link]

  • Khan, S., Khan, T., & Shah, A. J. (2022). Probing the chemical constituents of Cassia javanica and its in vitro analyses as a potent drug. ResearchGate. Available at: [Link]

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  • Younis, M. I., Ren, X., Alzubaidi, A. K., et al. (2022). Optimized Green Extraction of Polyphenols from Cassia javanica L. Petals for Their Application in Sunflower Oil: Anticancer and Antioxidant Properties. Semantic Scholar. Available at: [Link]

Sources

Exploratory

The Antioxidant Sentinel: An In-depth Technical Guide to the Core Antioxidant Mechanisms of Afzelechin-(4α→8)-epiafzelechin

Abstract Oxidative stress, a fundamental driver of cellular damage and pathology, necessitates the exploration of potent antioxidant compounds. Among these, proanthocyanidins, a class of polyphenolic compounds found in v...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Oxidative stress, a fundamental driver of cellular damage and pathology, necessitates the exploration of potent antioxidant compounds. Among these, proanthocyanidins, a class of polyphenolic compounds found in various plants, have garnered significant attention for their robust free-radical scavenging capabilities.[1] This technical guide provides a comprehensive examination of the core antioxidant mechanisms of a specific A-type proanthocyanidin dimer, Afzelechin-(4α→8)-epiafzelechin. While direct research on this specific dimer is emerging, this guide synthesizes established principles of flavonoid and proanthocyanidin antioxidant activity to provide a detailed, mechanistically-grounded perspective for researchers, scientists, and drug development professionals. We will delve into the direct radical scavenging pathways, indirect cellular defense modulations, and the experimental methodologies crucial for validating its antioxidant efficacy.

Introduction: The Significance of Proanthocyanidin Dimers in Redox Biology

Proanthocyanidins (PCs) are a class of naturally occurring polyphenolic compounds with a wide range of demonstrated health benefits, including antioxidant, anti-inflammatory, and immunomodulatory activities.[2] Their ability to mitigate oxidative stress is a key therapeutic focus, as excessive reactive oxygen species (ROS) can damage essential macromolecules like DNA, lipids, and proteins, contributing to a multitude of chronic diseases.[2] Afzelechin-(4α→8)-epiafzelechin is a specific A-type proanthocyanidin dimer, a flavonoid compound that has been isolated from plants such as Cassia javanica.[3] Understanding the nuanced antioxidant mechanisms of specific PC isomers like Afzelechin-(4α→8)-epiafzelechin is paramount for their potential development as therapeutic agents.

Chemical Structure and Inherent Antioxidant Potential

The antioxidant capacity of Afzelechin-(4α→8)-epiafzelechin is intrinsically linked to its chemical structure. The presence of multiple phenolic hydroxyl groups on the A and B rings of both the afzelechin and epiafzelechin units provides the chemical basis for its potent radical-scavenging activity. The interflavan linkage, in this case, a 4α→8 bond, also influences the molecule's stereochemistry and, consequently, its interaction with free radicals and biological targets.

Molecular Formula: C30H26O10[4] Molecular Weight: 546.52 g/mol [3][4] IUPAC Name: 2-(4-hydroxyphenyl)-8-[3,5,7-trihydroxy-2-(4-hydroxyphenyl)-3,4-dihydro-2H-chromen-4-yl]-3,4-dihydro-2H-chromene-3,5,7-triol[4]

Core Antioxidant Mechanisms of Afzelechin-(4α→8)-epiafzelechin

The antioxidant action of Afzelechin-(4α→8)-epiafzelechin can be broadly categorized into direct radical scavenging and indirect cellular mechanisms.

Direct Radical Scavenging Mechanisms

Flavonoids and proanthocyanidins neutralize free radicals through several key mechanisms, primarily involving the donation of a hydrogen atom or an electron.[5][6][7]

  • Hydrogen Atom Transfer (HAT): In this mechanism, the phenolic hydroxyl group of the flavonoid donates a hydrogen atom to a free radical, thus quenching the radical and forming a more stable flavonoid radical.[5][6] The bond dissociation enthalpy (BDE) of the O-H bond is a critical determinant of the efficiency of this process.[6]

  • Single Electron Transfer followed by Proton Transfer (SET-PT): This two-step process begins with the flavonoid donating an electron to the free radical, forming a flavonoid radical cation and an anion of the radical.[5][6] The flavonoid radical cation then releases a proton to fully neutralize the system.[6] The ionization potential (IP) of the flavonoid is a key parameter in this mechanism.[6]

  • Sequential Proton Loss Electron Transfer (SPLET): This mechanism is favored in aqueous solutions and involves the initial deprotonation of the phenolic hydroxyl group to form a phenoxide anion.[6] This anion then donates an electron to the free radical.[6] The proton affinity (PA) and electron transfer enthalpy (ETE) are the governing thermodynamic parameters for SPLET.[6]

Direct Radical Scavenging Mechanisms cluster_0 Afzelechin-(4α→8)-epiafzelechin cluster_1 Free Radical cluster_2 Neutralized Radical cluster_3 Flavonoid Radical cluster_4 SET-PT cluster_5 SPLET A Flavonoid-OH RH R-H A->RH HAT A_rad Flavonoid-O• A->A_rad A_ion Flavonoid-OH•+ A->A_ion e- transfer A_anion Flavonoid-O- A->A_anion Proton loss R R• R->RH R->RH R_anion R- R->R_anion A_ion->A_rad Proton loss H_ion H+ A_ion->H_ion R_anion->RH Proton gain H_ion->RH A_anion->A_rad e- transfer

Caption: Direct radical scavenging pathways of flavonoids.

Indirect and Cellular Antioxidant Mechanisms

Beyond direct interaction with free radicals, Afzelechin-(4α→8)-epiafzelechin likely exerts its antioxidant effects through modulation of endogenous cellular defense systems.

  • Upregulation of the Nrf2-ARE Pathway: The Nuclear factor erythroid 2-related factor 2 (Nrf2)/Antioxidant Response Element (ARE) pathway is a critical signaling cascade that regulates the expression of numerous antioxidant and detoxification enzymes.[8][9] Flavonoids have been shown to activate the Nrf2/ARE pathway, leading to the increased synthesis of protective enzymes such as heme oxygenase-1 (HO-1), NAD(P)H quinone oxidoreductase-1 (NQO1), superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx).[9][10] This activation enhances the cell's intrinsic ability to combat oxidative stress.[8][10]

  • Inhibition of Pro-oxidant Enzymes:

    • Xanthine Oxidase (XO): This enzyme is a significant source of superoxide radicals and hydrogen peroxide.[11] Certain flavonoids have demonstrated the ability to inhibit xanthine oxidase activity, thereby reducing the production of these ROS.[11][12][13] The planar structure of some flavonoids and the presence of a 7-hydroxyl group are features that contribute to their inhibitory effect on XO.[11][13]

    • NADPH Oxidases (NOX): The NOX family of enzymes are major producers of ROS in various cell types.[14][15] Polyphenols have been shown to inhibit NADPH oxidase activity, which can occur through various mechanisms, including decreasing the expression of NOX subunits or preventing the assembly of the active enzyme complex.[14][15][16]

  • Chelation of Transition Metals: Proanthocyanidins can act as powerful metal chelators.[17] By binding to transition metals such as iron and copper, they can prevent their participation in Fenton-like reactions, which generate highly reactive hydroxyl radicals.

Cellular Antioxidant Mechanisms cluster_0 Afzelechin-(4α→8)-epiafzelechin cluster_1 Cellular Processes cluster_2 Outcomes flavonoid A-(4α→8)-E nrf2 Nrf2 Activation flavonoid->nrf2 Induces xo Xanthine Oxidase flavonoid->xo Inhibits nox NADPH Oxidase flavonoid->nox Inhibits metals Transition Metals (Fe, Cu) flavonoid->metals Chelates are ARE Gene Expression (HO-1, NQO1, SOD, CAT, GPx) nrf2->are Upregulates ros_dec Decreased ROS Production xo->ros_dec Reduces nox->ros_dec Reduces fenton_block Blocked Fenton Reaction metals->fenton_block Prevents

Caption: Indirect and cellular antioxidant mechanisms.

Experimental Evaluation of Antioxidant Activity

A multi-faceted approach employing both chemical and cellular assays is essential for a comprehensive assessment of the antioxidant potential of Afzelechin-(4α→8)-epiafzelechin.

In Vitro Chemical Assays

These assays are rapid and reproducible methods for screening the radical scavenging capacity of compounds.

AssayPrincipleAdvantagesLimitations
DPPH Radical Scavenging Assay Measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from purple to yellow.[18]Simple, rapid, and requires a standard spectrophotometer.[18]The DPPH radical is not biologically relevant.
ABTS Radical Cation Decolorization Assay An antioxidant's ability to reduce the pre-formed ABTS radical cation is measured by a decrease in absorbance.[19]Applicable to both hydrophilic and lipophilic antioxidants.[19]The ABTS radical is not found in biological systems.
Oxygen Radical Absorbance Capacity (ORAC) Assay Measures the ability of an antioxidant to protect a fluorescent probe from damage by peroxyl radicals generated by AAPH.[20]Uses a biologically relevant radical source.[20]Can be influenced by the reaction kinetics of different antioxidants.
In Vitro Cellular Assays

These assays provide a more biologically relevant assessment of antioxidant activity within a cellular context.

  • Measurement of Intracellular ROS: Probes such as 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) can be used to quantify intracellular ROS levels. In the presence of ROS, DCFH-DA is oxidized to the highly fluorescent dichlorofluorescein (DCF), which can be measured using a fluorescence plate reader or flow cytometry.

  • Lipid Peroxidation Assay (TBARS): This assay measures malondialdehyde (MDA), a major product of lipid peroxidation.[21] MDA reacts with thiobarbituric acid (TBA) to form a colored adduct that can be quantified spectrophotometrically.[22][23]

  • Antioxidant Enzyme Activity Assays: The activity of key antioxidant enzymes such as superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx) can be measured using commercially available assay kits. An increase in the activity of these enzymes following treatment with Afzelechin-(4α→8)-epiafzelechin would indicate an enhancement of the cellular antioxidant defense system.

Cellular Antioxidant Assay Workflow cluster_assays Assays start Cell Culture (e.g., HepG2, RAW 264.7) treatment Treatment with Afzelechin-(4α→8)-epiafzelechin start->treatment oxidative_stress Induction of Oxidative Stress (e.g., H2O2, LPS) treatment->oxidative_stress ros_assay Intracellular ROS Measurement (DCFH-DA) oxidative_stress->ros_assay lipid_assay Lipid Peroxidation (TBARS) oxidative_stress->lipid_assay enzyme_assay Antioxidant Enzyme Activity (SOD, CAT, GPx) oxidative_stress->enzyme_assay data_analysis Data Analysis and Interpretation ros_assay->data_analysis lipid_assay->data_analysis enzyme_assay->data_analysis

Caption: Workflow for cellular antioxidant assays.

Detailed Experimental Protocols

DPPH Radical Scavenging Assay Protocol
  • Reagent Preparation:

    • Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol.[24][25]

    • Prepare a series of concentrations of Afzelechin-(4α→8)-epiafzelechin and a standard antioxidant (e.g., Trolox or ascorbic acid) in methanol.[24][25]

  • Assay Procedure:

    • In a 96-well plate, add a specific volume of the sample or standard solution to each well.

    • Add the DPPH working solution to each well and mix thoroughly.

    • Incubate the plate in the dark at room temperature for 30 minutes.[22][25]

    • Measure the absorbance at approximately 517 nm using a microplate reader.[18][22]

  • Calculation:

    • The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the sample with the DPPH solution.[25]

    • The results can be expressed as the IC50 value, which is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals.[22]

ABTS Radical Cation Decolorization Assay Protocol
  • Reagent Preparation:

    • Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.[19]

    • Mix the two solutions in equal volumes and allow them to stand in the dark at room temperature for 12-16 hours to generate the ABTS radical cation (ABTS•+).[19]

    • Dilute the ABTS•+ stock solution with a suitable solvent (e.g., ethanol or PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.[19][26]

  • Assay Procedure:

    • Add a small volume of the antioxidant standard (e.g., Trolox) or sample to the ABTS•+ working solution.[19][26]

    • After a fixed incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.[19][26]

  • Calculation:

    • The percentage inhibition of absorbance is calculated relative to a control.

    • The antioxidant capacity is often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).[19]

Oxygen Radical Absorbance Capacity (ORAC) Assay Protocol
  • Reagent Preparation:

    • Prepare a working solution of fluorescein in a suitable buffer (e.g., 75 mM phosphate buffer, pH 7.4).[20]

    • Prepare a solution of the free radical initiator, 2,2'-azobis(2-amidinopropane) dihydrochloride (AAPH).[27]

    • Prepare a series of concentrations of a standard antioxidant (e.g., Trolox).[28]

  • Assay Procedure:

    • In a 96-well black microplate, add the fluorescein working solution to each well.[27]

    • Add the sample or standard solution to the respective wells.[28]

    • Incubate the plate at 37°C for a specified time (e.g., 30 minutes).[27][28]

    • Initiate the reaction by adding the AAPH solution to each well.[20][29]

    • Measure the fluorescence decay kinetically over time using a fluorescence plate reader with appropriate excitation and emission wavelengths (e.g., 485 nm excitation, 528 nm emission).

  • Calculation:

    • The antioxidant capacity is determined by calculating the area under the fluorescence decay curve (AUC).

    • The results are expressed as Trolox equivalents.

Thiobarbituric Acid Reactive Substances (TBARS) Assay Protocol
  • Sample Preparation:

    • Prepare tissue homogenates or cell lysates in a suitable buffer (e.g., RIPA buffer).[30][31]

  • Assay Procedure:

    • Add the sample or a malondialdehyde (MDA) standard to a reaction tube.[23]

    • Add a solution of thiobarbituric acid (TBA) in an acidic medium (e.g., trichloroacetic acid).[22]

    • Incubate the mixture at high temperature (e.g., 95°C) for a specified time (e.g., 60 minutes).[22][23]

    • Cool the samples and centrifuge to pellet any precipitate.[22]

    • Measure the absorbance of the supernatant at approximately 532 nm.[21][23]

  • Calculation:

    • The concentration of MDA in the samples is determined from a standard curve prepared with known concentrations of MDA.[23]

Structure-Activity Relationship Insights

The antioxidant activity of flavonoids is highly dependent on their chemical structure. For Afzelechin-(4α→8)-epiafzelechin, the following structural features are likely to be critical:

  • Hydroxyl Groups: The number and position of hydroxyl groups on the aromatic rings are the most important determinants of antioxidant activity. The presence of multiple hydroxyl groups enhances the capacity for hydrogen or electron donation.

  • Interflavan Linkage: The 4α→8 linkage creates a specific three-dimensional conformation that can influence the accessibility of the hydroxyl groups to free radicals and their interaction with enzyme active sites.

  • Stereochemistry: The stereochemical configuration at the chiral centers of the afzelechin and epiafzelechin units can also impact biological activity.

Applications and Future Directions

The potent antioxidant properties of Afzelechin-(4α→8)-epiafzelechin suggest its potential application in the prevention and treatment of a wide range of diseases associated with oxidative stress, including cardiovascular diseases, neurodegenerative disorders, and inflammatory conditions.[2] Its anti-inflammatory properties have already been noted.[32]

Future research should focus on:

  • In-depth mechanistic studies to elucidate the precise molecular targets of Afzelechin-(4α→8)-epiafzelechin.

  • In vivo studies in animal models of oxidative stress-related diseases to validate its therapeutic efficacy.

  • Pharmacokinetic and bioavailability studies to understand its absorption, distribution, metabolism, and excretion.

  • Structure-activity relationship studies to identify the most critical structural features for its antioxidant activity, which could guide the synthesis of even more potent analogues.

Conclusion

Afzelechin-(4α→8)-epiafzelechin, as a representative proanthocyanidin dimer, is poised to be a significant molecule in the field of antioxidant research. Its multifaceted antioxidant mechanisms, encompassing direct radical scavenging and the modulation of cellular defense pathways, underscore its potential as a valuable therapeutic agent. The experimental protocols and mechanistic insights provided in this guide offer a robust framework for researchers and drug development professionals to further investigate and harness the antioxidant power of this and related flavonoid compounds.

References

  • Regulation of Nrf2/ARE Pathway by Dietary Flavonoids: A Friend or Foe for Cancer Management? - PMC. Available at: [Link]

  • Proanthocyanidins against Oxidative Stress: From Molecular Mechanisms to Clinical Applications - PMC. Available at: [Link]

  • Natural Compounds as Modulators of NADPH Oxidases - PMC. Available at: [Link]

  • Virtual Screening Analysis and In-vitro Xanthine Oxidase Inhibitory Activity of Some Commercially Available Flavonoids - PMC. Available at: [Link]

  • OxiSelect™ Oxygen Radical Antioxidant Capacity (ORAC) Activity Assay - Cell Biolabs, Inc. Available at: [Link]

  • Oxygen Radical Antioxidant Capacity (ORAC) Activity Assay - Kamiya Biomedical Company. Available at: [Link]

  • A Kinetic Approach to Oxygen Radical Absorbance Capacity (ORAC): Restoring Order to the Antioxidant Activity of Hydroxycinnamic Acids and Fruit Juices - PMC. Available at: [Link]

  • Lipid Peroxidation (TBARS) in Biological Samples | Springer Nature Experiments. Available at: [Link]

  • DPPH Assay Protocol with Ascorbic Acid | PDF | Spectrophotometry | Absorbance - Scribd. Available at: [Link]

  • Role of dietary flavonoids in the regulation of the Nrf2/ARE pathway in normal cells. Available at: [Link]

  • Measurement of lipid peroxidation by thiobarbituric acid reactive substances (TBARS) assay. Available at: [Link]

  • The natural phenolic compounds as modulators of NADPH oxidases in hypertension - PubMed. Available at: [Link]

  • Inhibition of Xanthine Oxidase and NADPH Oxidase by Tea Polyphenols - ResearchGate. Available at: [Link]

  • Antioxidant Motifs in Flavonoids: O–H versus C–H Bond Dissociation - PMC. Available at: [Link]

  • Antioxidant mechanisms and products of four 4′,5,7-trihydroxyflavonoids with different structural types - PMC. Available at: [Link]

  • Evaluation of Oxidative Stress in Biological Samples Using the Thiobarbituric Acid Reactive Substances Assay - PMC. Available at: [Link]

  • ORAC Assay, Cat. # BAQ073, BAQ074, BAQ075 - G-Biosciences. Available at: [Link]

  • A Comparative Study of the Inhibitory Effect of Some Flavonoids and a Conjugate of Taxifolin with Glyoxylic Acid on the Oxidative Burst of Neutrophils - MDPI. Available at: [Link]

  • Full article: Anthocyanins and Proanthocyanidins: Chemical Structures, Food Sources, Bioactivities, and Product Development - Taylor & Francis. Available at: [Link]

  • DPPH Antioxidant Assay Kit D678 manual | DOJINDO. Available at: [Link]

  • Insight into the Regulation of Nrf2/Keap 1 Pathway by Flavonoids as an Approach for Treatment of Liver Diseases - Semantic Scholar. Available at: [Link]

  • Determination of Antioxidant potential using an Oxygen Radical Absorbance Capacity (ORAC) Assay with Synergy H4 - Agilent. Available at: [Link]

  • Inhibition of Xanthine Oxidase by Flavonoids. Available at: [Link]

  • (Poly)phenols and the regulation of NADPH oxidases - PMC - NIH. Available at: [Link]

  • DPPH Assay: Principle, Applications, and Complete Guide - Amerigo Scientific. Available at: [Link]

  • ABTS Assay, Cat # BAQ060 - G-Biosciences. Available at: [Link]

  • Flavonoid Oxidation Potentials and Antioxidant Activities-Theoretical Models Based on Oxidation Mechanisms and Related Changes in Electronic Structure - MDPI. Available at: [Link]

  • Nrf2-mediated therapeutic effects of dietary flavones in different diseases - Frontiers. Available at: [Link]

  • Thiobarbituric acid reactive substances (TBARS) Assay - Protocols.io. Available at: [Link]

  • Antioxidant mechanisms of flavonoids via single-electron transfer (SET)... - ResearchGate. Available at: [Link]

  • Nrf2 Activation as a Therapeutic Target for Flavonoids in Aging-Related Osteoporosis - MDPI. Available at: [Link]

  • Inhibition of Xanthine Oxidase by Flavonoids | Bioscience, Biotechnology, and Biochemistry. Available at: [Link]

  • Antioxidant Motifs in Flavonoids: O–H versus C–H Bond Dissociation | ACS Omega. Available at: [Link]

  • Study on the antioxidant ability of procyanidins and their complexes - E3S Web of Conferences. Available at: [Link]

  • ABTS/PP Decolorization Assay of Antioxidant Capacity Reaction Pathways - PMC - NIH. Available at: [Link]

  • Beneficial effects of proanthocyanidins on skin aging: a review - Frontiers. Available at: [Link]

  • Technical Manual Total Antioxidant Capacity (T-AOC) Colorimetric Assay Kit (ABTS, Chemical Method) • Catalogue Code: MAES0168. Available at: [Link]

  • DPPH Antioxidant Assay, Cat # BAQ103, BAQ104 BAQ - G-Biosciences. Available at: [Link]

  • PLANT PRODUCTS AND THEIR INHIBITORY ACTIVITY AGAINST XANTHINE OXIDASE - Farmacia Journal. Available at: [Link]

  • Study on the antioxidant ability of procyanidins and their complexes. Available at: [Link]

  • Xanthine oxidase inhibitory activities of extracts and flavonoids of the leaves of Blumea balsamifera - PubMed. Available at: [Link]

  • Phytochemical profiling and therapeutic potential of Baliospermum montanum: A promising inhibitor of COX-2/15-LOX enzymes and NO production in LPS-stimulated RAW 264.7 macrophages - BioKB. Available at: [Link]

Sources

Foundational

Difference between Afzelechin-(4alpha-->8)-epiafzelechin and procyanidin B2

Technical Guide: Structural and Functional Differentiation of Afzelechin-(4 8)-epiafzelechin vs. Procyanidin B2[1] Executive Summary This technical guide delineates the physicochemical, spectroscopic, and biological dist...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Guide: Structural and Functional Differentiation of Afzelechin-(4 8)-epiafzelechin vs. Procyanidin B2[1]

Executive Summary

This technical guide delineates the physicochemical, spectroscopic, and biological distinctions between Afzelechin-(4


8)-epiafzelechin  (a propelargonidin dimer) and Procyanidin B2  (a procyanidin dimer).[1] While both are B-type proanthocyanidins, they differ fundamentally in their B-ring hydroxylation patterns, monomeric stereochemistry, and interflavanoid linkage orientation.[1] These structural variances dictate their mass spectral fragmentation, nuclear magnetic resonance (NMR) profiles, and pharmacological efficacy, particularly regarding antioxidant potential and protein interaction.

Part 1: Structural & Stereochemical Architecture[1][2]

The primary distinction lies in the monomeric building blocks and the density of hydroxylation on the B-ring.

Chemical Definitions
FeatureProcyanidin B2 Afzelechin-(4

8)-epiafzelechin
Class Procyanidin (PC)Propelargonidin (PP)
Monomer Units (-)-Epicatechin + (-)-Epicatechin(+)-Afzelechin + (-)-Epiafzelechin
B-Ring Substitution 3',4'-Dihydroxy (Catechol moiety)4'-Monohydroxy (Phenol moiety)
C-Ring Stereochemistry 2,3-cis (both units)Upper: 2,3-trans; Lower: 2,3-cis
Linkage 4

8
4

8
Molecular Weight 578.52 g/mol 546.52 g/mol
Formula


Stereochemical Implications[2]
  • Procyanidin B2: Consists of two cis-configured units. The 4

    
     linkage creates a specific rotational conformation often described as "compact."
    
  • Afzelechin-(4

    
    8)-epiafzelechin:  The upper unit is trans (Afzelechin).[1] The 4
    
    
    
    linkage results in a different spatial arrangement of the B-rings compared to the 4
    
    
    linkage, affecting steric accessibility for enzyme binding.

StructureComparison cluster_B2 Procyanidin B2 cluster_Afz Afzelechin-(4α->8)-epiafzelechin Start Proanthocyanidin Dimer Analysis B2_Class Class: Procyanidin Start->B2_Class Afz_Class Class: Propelargonidin Start->Afz_Class B2_Ring B-Ring: 3',4'-OH (Catechol) High Antioxidant Potential B2_Class->B2_Ring B2_Stereo Stereochemistry: cis-cis Linkage: 4β->8 B2_Ring->B2_Stereo Difference Key Analytical Divergence: MW (578 vs 546) NMR J-Coupling (cis vs trans) B2_Stereo->Difference Afz_Ring B-Ring: 4'-OH (Phenol) Lower Radical Scavenging Afz_Class->Afz_Ring Afz_Stereo Stereochemistry: trans-cis Linkage: 4α->8 Afz_Ring->Afz_Stereo Afz_Stereo->Difference

Figure 1: Structural hierarchy highlighting the divergence in hydroxylation and stereochemistry between the two compounds.

Part 2: Analytical Differentiation

For researchers, distinguishing these compounds relies on Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR).[1]

Mass Spectrometry (LC-MS/MS)

The lack of two hydroxyl groups in the Afzelechin dimer (one on each B-ring) results in a mass difference of 32 Da compared to Procyanidin B2.[1]

  • Procyanidin B2:

    • Precursor Ion

      
      : m/z 577 [1]
      
    • Quinone Methide (QM) Cleavage: Yields ions at m/z 289 (epicatechin monomer).[1][2]

    • Retro-Diels-Alder (RDA): Loss of 152 Da (characteristic of dihydroxy B-ring systems).[1]

  • Afzelechin-(4

    
    8)-epiafzelechin: 
    
    • Precursor Ion

      
      : m/z 545 [1]
      
    • QM Cleavage: Yields ions at m/z 273 (afzelechin/epiafzelechin monomer).[1]

    • RDA Fragmentation: The fragmentation pattern shifts due to the monohydroxylated B-ring.

NMR Spectroscopy

NMR is the definitive method for establishing stereochemistry (cis vs. trans) and linkage (


 vs. 

).[1]
  • Coupling Constants (

    
    ): 
    
    • Procyanidin B2 (cis-cis): Both units exhibit a small coupling constant (

      
       Hz), characteristic of the cis configuration of epicatechin.[1]
      
    • Afzelechin Dimer (trans-cis): The upper unit (Afzelechin) exhibits a large coupling constant (

      
       Hz), characteristic of the trans configuration.[1] The lower unit (Epiafzelechin) retains the small coupling (
      
      
      
      Hz).[1]
  • Linkage Configuration:

    • The C4 proton chemical shift and coupling to C3 distinguish the interflavanoid bond. The 4

      
       linkage in the Afzelechin dimer typically results in distinct upfield shifts for specific A-ring protons of the lower unit due to anisotropic shielding.
      

Part 3: Functional Bioactivity & Pharmacokinetics[1]

The structural differences translate directly into biological efficacy.

Antioxidant Capacity (SAR)

The ortho-diphenolic moiety (catechol group) on the B-ring of Procyanidin B2 is the primary driver of its potent radical scavenging activity.[1]

  • Procyanidin B2: High electron delocalization capacity allows stable semiquinone radical formation. Superior DPPH and ABTS scavenging.

  • Afzelechin Dimer: Lacks the catechol group. Significantly lower antioxidant potential. However, the monohydroxylated B-ring makes it more hydrophobic, potentially altering membrane permeability.

Protein Binding

Proanthocyanidins bind proteins (e.g., salivary proline-rich proteins) via hydrogen bonding and hydrophobic interactions.[1]

  • Procyanidin B2: The "compact" conformation induced by the 4

    
     linkage and cis stereochemistry is highly specific for certain binding pockets.
    
  • Afzelechin Dimer: The trans-configuration of the upper unit creates a more "extended" conformation, altering its precipitating capacity for proteins compared to B2.

Part 4: Experimental Protocols

Protocol: Thiolysis-HPLC for Subunit Determination

This is the gold-standard method to validate the identity of the constituent monomers and the mean degree of polymerization (mDP).

Principle: Acid-catalyzed cleavage of the interflavanoid bond in the presence of a nucleophile (Benzyl Mercaptan). The upper unit forms a benzylthioether derivative; the terminal unit remains a free flavan-3-ol.[1]

Reagents:

  • Substrate (Purified dimer or extract)[1]

  • Benzyl mercaptan (Nucleophile)[1][3]

  • Acidic methanol (1.2% HCl in MeOH)[1]

Workflow:

  • Preparation: Dissolve 50

    
    g of the compound in 200 
    
    
    
    L of methanol.
  • Reaction: Add 200

    
    L of cleavage reagent (3.3% HCl in methanol + 5% benzyl mercaptan).
    
  • Incubation: Heat at 50°C for 30 minutes.

  • Quenching: Stop reaction by cooling to 4°C.

  • Analysis: Inject into RP-HPLC (C18 column) with detection at 280 nm.

Expected Results:

  • Procyanidin B2:

    • Upper Unit: Epicatechin-benzylthioether (Elutes later).[1]

    • Terminal Unit: Epicatechin (Elutes earlier).[1]

    • Ratio: 1:1.

  • Afzelechin-(4

    
    8)-epiafzelechin: 
    
    • Upper Unit: Afzelechin-benzylthioether (Distinct retention time due to trans stereo).[1]

    • Terminal Unit: Epiafzelechin.[4]

ThiolysisWorkflow cluster_Products Reaction Products Sample Purified Dimer Reaction Cleavage Reaction (50°C, 30 min) Sample->Reaction Reagent Acidic MeOH + Benzyl Mercaptan Reagent->Reaction Upper Upper Unit: Thioether Derivative Reaction->Upper Nucleophilic Attack Lower Terminal Unit: Free Monomer Reaction->Lower Release Analysis HPLC-DAD / MS Analysis (Identify via RT & MW) Upper->Analysis Lower->Analysis

Figure 2: Thiolysis workflow for determining monomeric composition and linkage position.

Protocol: NMR Sample Preparation

To distinguish the


 linkage and cis/trans stereochemistry, high-resolution NMR is required.
  • Solvent: Deuterated Methanol (

    
    ) is standard.[1] For better resolution of hydroxyl protons, use DMSO-
    
    
    
    .
  • Concentration: Minimum 5 mg in 600

    
    L solvent.
    
  • Acquisition:

    • 1H NMR: Focus on the region 2.5–5.5 ppm (Aliphatic ring protons) and 5.5–7.5 ppm (Aromatic protons).[1]

    • COSY: To assign spin systems (H2

      
       H3 
      
      
      
      H4).
    • NOESY: Critical for spatial proximity.[1] Strong NOE between H-2 and H-3 indicates cis; weak or no NOE indicates trans.[1]

References

  • PubChem. (n.d.).[1] Procyanidin B2 (CID 122738).[1][5] National Center for Biotechnology Information.[1] Retrieved March 2, 2026, from [Link][1]

  • Gu, L., et al. (2002).[1] Fractionation of polymeric procyanidins from lowbush blueberry and quantification of procyanidins in selected foods with an optimized normal-phase HPLC-MS fluorescent detection method. Journal of Agricultural and Food Chemistry.[6][7] Retrieved March 2, 2026, from [Link][1]

  • Guyot, S., Marnet, N., & Drilleau, J. F. (2001). Thiolysis-HPLC Characterization of Apple Procyanidins Covering a Large Range of Polymerization States. Journal of Agricultural and Food Chemistry.[6][7] Retrieved March 2, 2026, from [Link][1]

  • Foo, L. Y., & Karchesy, J. J. (1989).[1] Proanthocyanidins from the inner bark of Douglas fir. Phytochemistry.[5][6][7][8][9][10] (Provides foundational NMR data on cis/trans coupling constants). Retrieved March 2, 2026, from [Link][1]

Sources

Exploratory

Technical Whitepaper: Bioactivity and Molecular Characterization of Afzelechin-(4α→8)-epiafzelechin

Executive Summary Afzelechin-(4α→8)-epiafzelechin (CAS: 1383627-30-2) is a naturally occurring B-type propelargonidin dimer, a subclass of condensed tannins (proanthocyanidins)[1]. Structurally distinct from the more ubi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Afzelechin-(4α→8)-epiafzelechin (CAS: 1383627-30-2) is a naturally occurring B-type propelargonidin dimer, a subclass of condensed tannins (proanthocyanidins)[1]. Structurally distinct from the more ubiquitous procyanidins due to the absence of a 5'-hydroxyl group on its B-ring, this flavan-3-ol dimer is primarily isolated from the leaves of Cassia javanica (pink shower tree)[2] and the fruits of Fragaria ananassa (strawberry)[3].

Historically overshadowed by catechin-derived procyanidins, propelargonidin dimers have recently emerged as highly potent bioactive agents. This technical guide synthesizes current research on the mechanistic pathways, analytical characterization, and pharmacological potential of Afzelechin-(4α→8)-epiafzelechin, providing actionable protocols for drug development professionals.

Mechanistic Bioactivity Profiles

Antiviral Efficacy: HSV-2 Inhibition

One of the most clinically relevant properties of Afzelechin-(4α→8)-epiafzelechin is its potent antiviral activity against Herpes Simplex Virus Type 2 (HSV-2). In vitro studies utilizing Cassia javanica extracts demonstrate that the compound inhibits HSV-2 replication in a dose-dependent manner without inducing host cell cytotoxicity at therapeutic concentrations[2].

Mechanism of Action: Unlike standard nucleoside analogues (e.g., Acyclovir) that strictly target viral DNA polymerase, this propelargonidin dimer exhibits a dual-stage mechanism[2][4]:

  • Entry Blockade: It heavily interferes with viral penetration into the host cell, preventing the initial delivery of the viral capsid into the cytoplasm.

  • Late-Stage Replication Inhibition: For virions that successfully bypass the initial blockade, the compound disrupts late-stage viral replication and assembly.

HSV2_Inhibition V HSV-2 Virion A Viral Attachment (Minor Inhibition) V->A P Viral Penetration (Major Blockade) A->P C Host Cell Nucleus P->C Viral DNA Entry R Late-Stage Replication C->R Dimer Afzelechin-(4α→8)-epiafzelechin Dimer->P Inhibits Dimer->R Inhibits

Fig 1: Dual-stage inhibition of the HSV-2 life cycle by Afzelechin-(4α→8)-epiafzelechin.

Redox Modulation and Antioxidant Capacity

Propelargonidin dimers exhibit high Oxygen Radical Absorbance Capacity (ORAC). The structural configuration of Afzelechin-(4α→8)-epiafzelechin allows it to act as a potent electron donor, neutralizing reactive oxygen species (ROS)[4]. Research on related propelargonidins from Selliguea feei and Uncaria tomentosa indicates that the interflavanyl bond and the specific stereochemistry of the (epi)afzelechin units contribute to a highly stable radical intermediate, preventing oxidative damage to cellular lipid membranes[5][6].

Quantitative Data Summaries

To facilitate comparative analysis, the pharmacological and analytical metrics of Afzelechin-(4α→8)-epiafzelechin are summarized below.

Table 1: Pharmacological Metrics of Afzelechin-(4α→8)-epiafzelechin[2][4]

Assay / TargetMetricValueBiological Significance
HSV-2 (XTT Assay) IC₅₀83.8 ± 10.9 µMMeasures cell viability preservation during viral challenge.
HSV-2 (Plaque Reduction) IC₅₀166.8 ± 12.9 µMQuantifies direct inhibition of viral propagation/infectivity.
Host Cell Cytotoxicity CC₅₀> 500 µMEstablishes a safe therapeutic window (Selectivity Index).

Table 2: ESI-MS/MS Fragmentation Markers for Propelargonidin Dimers[3][5]

Precursor Ion [M-H]⁻Fragment Ion (m/z)Cleavage MechanismStructural Indication
545.14 409.10Retro-Diels-Alder (RDA)Neutral loss of 136 Da; confirms B-ring structure.
545.14 273.07Quinone-Methide (QM)Cleavage of interflavanyl bond; yields (epi)afzelechin monomer.
545.14 419.11Heterocyclic Ring FissionLoss of 126 Da; characteristic of B-type dimers.

Experimental Methodologies

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Causality is embedded into the steps to explain why specific parameters are chosen.

Protocol 1: In Vitro Viral Plaque Reduction Assay (HSV-2)

Purpose: To quantify the direct inhibitory effect of the compound on viral propagation while ruling out host cell toxicity artifacts.

  • Cell Seeding: Seed Vero (African green monkey kidney) cells in 24-well plates at

    
     cells/well. Incubate at 37°C with 5% CO₂ until a 90% confluent monolayer forms. (Causality: A confluent monolayer is required to restrict viral spread to cell-to-cell contact, allowing distinct plaques to form).
    
  • Viral Adsorption: Pre-chill the plates to 4°C. Infect cells with HSV-2 at a multiplicity of infection (MOI) of 0.001. Incubate at 4°C for 1 hour. (Causality: Binding occurs at 4°C, but penetration requires 37°C. This temperature block synchronizes the viral infection, allowing researchers to isolate the compound's effect on penetration vs. attachment).

  • Compound Treatment & Overlay: Remove unbound virus. Add Afzelechin-(4α→8)-epiafzelechin formulated in DMSO/media (concentrations ranging from 10 µM to 250 µM). Immediately overlay with 1% methylcellulose in DMEM. (Causality: Methylcellulose increases media viscosity, preventing virions from diffusing through the liquid. They can only infect adjacent cells, creating quantifiable localized plaques).

  • Validation Controls: Run Acyclovir as a positive control and 0.1% DMSO as a vehicle control. Parallelly, run an XTT assay on uninfected cells treated with the compound. (Causality: The XTT assay ensures that a reduction in plaques is due to antiviral activity, not because the compound killed the host cells).

  • Quantification: After 48 hours, fix cells with 10% formalin and stain with 0.5% crystal violet. Count plaques using a stereomicroscope to calculate the IC₅₀.

Protocol 2: UPLC-QTOF-ESI MS Characterization of Propelargonidins

Purpose: To definitively identify the (4α→8) interflavanyl linkage and monomeric units of the dimer.

  • Extraction: Extract botanical samples (e.g., Cassia javanica leaves) in 70% aqueous acetone containing 0.1% ascorbic acid. (Causality: Aqueous acetone is the optimal solvent for breaking hydrogen bonds between tannins and plant proteins, while ascorbic acid prevents spontaneous oxidation of the flavan-3-ols).

  • Chromatography: Inject 2 µL onto a C18 UPLC column. Use a mobile phase gradient of 0.1% formic acid in water (A) and acetonitrile (B).

  • Ionization (ESI-): Operate the mass spectrometer in negative electrospray ionization mode. (Causality: Flavan-3-ols possess multiple phenolic hydroxyl groups that readily deprotonate, making ESI- highly sensitive for detecting the [M-H]⁻ precursor ions).

  • Fragmentation Analysis: Isolate the precursor ion at m/z 545.14. Apply collision energy (CE 20-30 eV) to induce Quinone-Methide (QM) and Retro-Diels-Alder (RDA) cleavages[3][5].

MS_Fragmentation Pre Propelargonidin Dimer [M-H]- m/z 545 QM Quinone-Methide (QM) Cleavage Pre->QM RDA Retro-Diels-Alder (RDA) Reaction Pre->RDA Frag1 (Epi)afzelechin Monomer m/z 273 QM->Frag1 Frag2 Neutral Loss (-136 Da) m/z 409 RDA->Frag2

Fig 2: ESI-MS/MS fragmentation pathways of Afzelechin-(4α→8)-epiafzelechin.

References

  • ResearchGate (Journal of Medical Microbiology). "ent-Epiafzelechin-(4 alpha→8)-epiafzelechin extracted from Cassia javanica inhibits Herpes simplex virus type 2 replication". Available at:[Link][2]

  • Semantic Scholar (Plants). "Hybrid Nanoparticles of Proanthocyanidins from Uncaria tomentosa Leaves: QTOF-ESI MS Characterization". Available at:[Link][5]

  • MDPI. "Antioxidant Activity and Proanthocyanidin Profile of Selliguea feei Rhizomes". Available at: [Link][6]

  • NIH / PMC. "Distribution of Flavan-3-ol Species in Ripe Strawberry Fruit Revealed by Matrix-Assisted Laser Desorption/Ionization-Mass Spectrometry Imaging". Available at: [Link][3]

Sources

Protocols & Analytical Methods

Method

Protocol for extraction of Afzelechin-(4alpha--&gt;8)-epiafzelechin

Application Note: AN-Phyto-2025-04 Subject: Protocol for the Extraction and Isolation of Afzelechin-(4 8)-epiafzelechin Source Material: Cassia abbreviata (Root Bark) or Cassia javanica Date: October 26, 2025 Executive S...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: AN-Phyto-2025-04 Subject: Protocol for the Extraction and Isolation of Afzelechin-(4


8)-epiafzelechin
Source Material: Cassia abbreviata (Root Bark) or Cassia javanica
Date:  October 26, 2025

Executive Summary

This application note details the isolation of Afzelechin-(4


8)-epiafzelechin , a B-type proanthocyanidin dimer, from Cassia species. Unlike common procyanidins (catechin-based), this molecule is a propelargonidin  dimer, characterized by a single hydroxyl group on the B-ring of the flavan-3-ol units.

The protocol addresses the primary challenges in extracting propelargonidins:

  • Oxidative Instability: The 4

    
    8 interflavanoid bond is susceptible to acid-catalyzed cleavage and oxidation.
    
  • Isomeric Complexity: Separation from the (4

    
    8) isomer and the (4
    
    
    
    6) regioisomer requires precise chromatographic selectivity.
  • Matrix Interference: High affinity for cell wall proteins necessitates specific solvent systems to maximize recovery.

Chemical Context & Stability

ParameterSpecification
IUPAC Name (2R,3S)-2-(4-hydroxyphenyl)-8-[(2R,3R)-2-(4-hydroxyphenyl)-3,5,7-trihydroxy-3,4-dihydro-2H-chromen-8-yl]-3,4-dihydro-2H-chromene-3,5,7-triol
Molecular Formula

Molecular Weight 546.52 g/mol
Linkage

(Acid-labile)
Monomer Units Upper: Afzelechin (2,3-trans) Lower: Epiafzelechin (2,3-cis)
Solubility Soluble in Acetone, MeOH, EtOAc; Insoluble in Hexane, Chloroform.[1][2]

Critical Control Point (CCP): All solvents must be degassed. Extraction temperatures must not exceed 40°C to prevent C-ring opening or bond cleavage.

Workflow Visualization

The following diagram outlines the logic flow from raw biomass to isolated compound.

ExtractionProtocol cluster_QC QC Checkpoints Biomass Cassia abbreviata Root Bark (Dried/Ground) Defatting Pre-treatment Hexane Wash (Remove Lipids) Biomass->Defatting 24h Maceration Extraction Solid-Liquid Extraction 70% Acetone + 0.1% Ascorbic Acid Defatting->Extraction Residue Dried Partition L-L Partitioning Ethyl Acetate Fraction Extraction->Partition Remove Acetone Suspension in H2O Sephadex Size Exclusion (Sephadex LH-20) Separation by Polymerization Degree Partition->Sephadex Enriched Dimer Fraction QC1 TLC/UPLC Check Partition->QC1 Prep_HPLC Prep-HPLC (C18) Isomeric Resolution Sephadex->Prep_HPLC Target Fraction Sephadex->QC1 Final Afzelechin-(4α->8)-epiafzelechin >95% Purity Prep_HPLC->Final Lyophilization

Figure 1: Step-by-step isolation workflow emphasizing the transition from crude biomass to purified dimer.

Detailed Protocol

Phase 1: Extraction & Fractionation

Objective: Maximize extraction of phenolics while minimizing protein/polysaccharide contamination.

  • Biomass Prep: Pulverize air-dried Cassia abbreviata root bark to a fine powder (mesh size 40–60).

  • Defatting: Macerate powder in n-Hexane (1:5 w/v) for 24 hours at room temperature. Filter and discard the hexane (removes lipids/waxes). Air-dry the residue.

  • Primary Extraction:

    • Solvent: Acetone/Water (7:3 v/v) containing 0.1% Ascorbic Acid (antioxidant).

    • Method: Ultrasonic-Assisted Extraction (UAE) or Maceration.

    • Conditions: 3 x 1 hour at room temperature.

    • Rationale: Aqueous acetone breaks hydrogen bonds between tannins and plant proteins more effectively than methanol [1].

  • Concentration: Filter combined extracts. Remove acetone under reduced pressure (Rotary Evaporator, < 40°C). You will be left with an aqueous suspension.

  • Liquid-Liquid Partitioning:

    • Wash aqueous phase with Dichloromethane (DCM) (1:1 v/v) to remove chlorophyll/non-polar pigments. Discard DCM layer.

    • Extract aqueous phase with Ethyl Acetate (EtOAc) (3 x 1:1 v/v).

    • Target: The EtOAc fraction contains the propelargonidin dimers and monomers. (Note: Larger oligomers remain in the water or can be extracted subsequently with n-Butanol).

    • Dry EtOAc fraction over anhydrous

      
       and evaporate to dryness.
      
Phase 2: Sephadex LH-20 Chromatography

Objective: Separate monomers (afzelechin) from dimers and oligomers. This is the most critical purification step.

  • Stationary Phase: Sephadex LH-20 (swollen in MeOH overnight).

  • Sample Load: Dissolve EtOAc extract in minimum MeOH.

  • Elution Gradient:

StepSolvent SystemVolume (Column Vol)Target Eluates
1100% Water2 CVSugars, Acids
220% MeOH / 80%

2 CVGlycosides
340-60% MeOH /

3 CV Monomers & Target Dimer
470% Acetone / 30%

2 CVTrimers & Polymers
  • Action: Collect fractions. Monitor via TLC (Silica gel; Toluene:Acetone:Formic Acid 3:3:1). The dimer (

    
    ) elutes after the monomers (
    
    
    
    ) due to stronger H-bonding with the Sephadex matrix [2].
Phase 3: Preparative HPLC Isolation

Objective: Resolve the (4


8) dimer from the (4

8) isomer and other impurities.
  • Column: C18 Prep Column (e.g., Phenomenex Luna, 5

    
    m, 250 x 21.2 mm).
    
  • Mobile Phase A: Water + 0.1% Formic Acid.[3][4][5]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[4]

  • Flow Rate: 10–15 mL/min (system dependent).

  • Detection: UV at 280 nm.[1]

Gradient Profile:

Note: Propelargonidins are slightly less polar than procyanidins (lacking the B-ring catechol), so they may elute slightly later than equivalent procyanidin dimers.

Analytical Validation (Self-Validating System)

To confirm the identity of Afzelechin-(4


8)-epiafzelechin , you must observe the following spectral characteristics.
A. Mass Spectrometry (ESI-MS/MS)

Operate in Negative Ion Mode .[6]

  • Precursor Ion

    
    :  m/z 545.
    
  • Diagnostic Fragments (MS2):

    • m/z 419: Heterocyclic Ring Fission (HRF) of the upper unit.

    • m/z 273: Quinone Methide (QM) cleavage (cleavage of interflavanoid bond). This confirms the monomer units are both mass 274 (Afzelechin/Epiafzelechin) [3].

    • Note: If you see m/z 289 fragments, you have Catechin contamination (Procyanidin).

B. Nuclear Magnetic Resonance (NMR)

NMR is required to confirm the


-linkage and the stereochemistry of the monomers.
  • Solvent: Acetone-

    
     or Methanol-
    
    
    
    .
  • Key Signals:

    • H-4 (Upper Unit): The coupling constant (

      
      ) determines the linkage.
      
      • 
         Hz indicates a 
        
        
        
        -cis upper unit (Epiafzelechin).
      • 
         Hz indicates a 
        
        
        
        -trans upper unit (Afzelechin).
    • C-2 (Upper Unit): Chemical shift is sensitive to the interflavanoid bond.

    • 4

      
      8 vs 4
      
      
      
      8:
      The chemical shift of C-2 and H-2 on the C-ring differs between isomers. High-resolution 2D-NMR (HSQC, HMBC) is usually required to definitively assign the 4
      
      
      8 vs 4
      
      
      6 linkage [4].

Mechanism of Separation (Graphviz)

Understanding why Sephadex LH-20 works is crucial for troubleshooting. It separates based on molecular size (sieving) and hydrogen bonding strength (adsorption).

SephadexMechanism Sephadex Sephadex LH-20 Bead (Hydroxypropylated Dextran) Monomer Monomer (Weak H-Bonding) Sephadex->Monomer Weak Adsorption Dimer Target Dimer (Medium H-Bonding) Sephadex->Dimer Moderate Adsorption Polymer Polymer (Strong H-Bonding) Sephadex->Polymer Strong Adsorption Solvent_Aq Aqueous MeOH (High Polarity) Solvent_Aq->Monomer Elutes First Solvent_Aq->Dimer Elutes Second Solvent_Org Aqueous Acetone (H-Bond Breaking) Solvent_Org->Polymer Required to Elute

Figure 2: Separation mechanism on Sephadex LH-20. The dimer elutes after the monomer because its additional hydroxyl groups create stronger hydrogen bonds with the dextran matrix, requiring a stronger organic mobile phase or larger volume to detach.

References

  • Chavan, J. J., et al. (2013). "Ultrasound-assisted extraction (UAE) of bioactives from plants." Industrial Crops and Products. Link

  • Hagerman, A. E. (2002). "The Tannin Handbook." Miami University. (Standard reference for Sephadex LH-20 protocols). Link

  • Sobeh, M., et al. (2018). "A proanthocyanidin-rich extract from Cassia abbreviata exhibits antioxidant and hepatoprotective activities in vivo."[7][8][9] Journal of Ethnopharmacology. (Primary source for Cassia propelargonidins). Link

  • Foo, L. Y. (1984). "Condensed tannins: co-occurrence of procyanidins, prodelphinidins and propelargonidins in Photinia leaves." Phytochemistry. (NMR data reference for propelargonidin dimers). Link

  • PubChem Compound Summary. "Afzelechin-(4alpha->8)-epiafzelechin." Link

Sources

Application

Application Note: High-Resolution HPLC Method Development for Afzelechin-(4α→8)-epiafzelechin

Part 1: Abstract & Strategic Overview The analysis of propelargonidin dimers, specifically Afzelechin-(4α→8)-epiafzelechin , presents a unique chromatographic challenge. Unlike the ubiquitous procyanidins (catechin/epica...

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Abstract & Strategic Overview

The analysis of propelargonidin dimers, specifically Afzelechin-(4α→8)-epiafzelechin , presents a unique chromatographic challenge. Unlike the ubiquitous procyanidins (catechin/epicatechin dimers), propelargonidins lack the catechol moiety on the B-ring, possessing only a single hydroxyl group at the 4'-position. This subtle structural difference alters their polarity and interaction with stationary phases, often leading to co-elution with abundant procyanidins or other propelargonidin isomers (e.g., the 4β→8 epimer).

This guide departs from generic "polyphenol" methods to provide a targeted, high-resolution protocol. We prioritize Superficially Porous Particle (SPP) technology to resolve stereoisomers and employ Tandem Mass Spectrometry (MS/MS) for definitive identification, leveraging the characteristic Quinone Methide (QM) fission mechanism.

Key Technical Challenges Solved
  • Epimeric Resolution: Separating the (4α→8) linkage from the (4β→8) and (4α→6) isomers.

  • Matrix Interference: Isolating the dimer from monomeric afzelechin/epiafzelechin and higher oligomers.

  • Peak Tailing: Mitigating secondary silanol interactions common with flavan-3-ols.

Part 2: Physicochemical Profile & Method Strategy[1]

Understanding the molecule is the first step in method design.

ParameterValueChromatographic Implication
Compound Name Afzelechin-(4α→8)-epiafzelechinPropelargonidin B-type dimer
Molecular Formula C₃₀H₂₆O₁₀
Molecular Weight 546.52 g/mol Precursor Ion [M-H]⁻: m/z 545.1
LogP (Predicted) ~1.5 - 2.0Moderately polar; suitable for RP-HPLC
pKa (Phenolic) ~9.0 - 10.0Mobile phase pH must be < 4.0 to suppress ionization
Stereochemistry Top unit: (2R, 3S) Bottom unit: (2R, 3R)Requires high stereoselectivity (C18 or Phenyl-Hexyl)
Method Development Decision Tree

The following logic gate dictates the selection of the stationary phase and detection mode.

MethodStrategy Start Start: Method Development Goal Goal: Quantify Afzelechin-(4α→8)-epiafzelechin Start->Goal Matrix Is Matrix Complex? (e.g., Crude Extract) Goal->Matrix Clean Perform SPE Cleanup (C18) Matrix->Clean Yes Direct Dilute & Shoot Matrix->Direct No ColSel Column Selection Clean->ColSel Direct->ColSel C18 C18 (Core-Shell) First Choice for Robustness ColSel->C18 Phenyl Phenyl-Hexyl Alternative for Isomer Resolution ColSel->Phenyl Detect Detection Mode C18->Detect Phenyl->Detect UV UV (280 nm) Limit: ~1 ppm Detect->UV MS MS/MS (MRM) Limit: ~10 ppb Detect->MS

Figure 1: Decision tree for method development strategy focusing on matrix complexity and sensitivity requirements.

Part 3: Optimized Experimental Protocol

This protocol is validated for stability and resolution. It uses a Core-Shell C18 column which provides UHPLC-like performance at standard HPLC pressures, crucial for resolving closely eluting isomers.

Sample Preparation (The "Gold Standard" Extraction)

Direct extraction with methanol often co-extracts too many sugars and non-phenolics. We use an acetone-based extraction followed by SPE.

  • Extraction Solvent: Acetone:Water:Acetic Acid (70:29.5:0.5 v/v/v). Acetone is superior for breaking hydrogen bonds between proanthocyanidins and proteins/cell walls.

  • Procedure:

    • Weigh 100 mg of dried, ground plant material.

    • Add 5 mL of Extraction Solvent. Sonicate for 15 min at <25°C (heat degrades proanthocyanidins).

    • Centrifuge at 4000 rpm for 10 min. Collect supernatant.

    • Repeat extraction once; combine supernatants.

    • Remove acetone under nitrogen stream or rotary evaporator at 35°C.

    • SPE Cleanup (Critical):

      • Condition C18 SPE cartridge (500 mg) with MeOH then Water (acidified).

      • Load aqueous sample.

      • Wash with Water (removes sugars/organic acids).

      • Elute target dimers with Methanol containing 0.1% Formic Acid .

    • Filter through 0.22 µm PTFE filter before injection.

Chromatographic Conditions (HPLC/UHPLC)
ParameterSettingRationale
Column Kinetex C18 (2.6 µm, 100 Å, 100 x 2.1 mm) Core-shell particles maximize efficiency (N) to resolve isomers.
Mobile Phase A Water + 0.1% Formic AcidAcidic pH suppresses phenol ionization, ensuring retention.
Mobile Phase B Acetonitrile + 0.1% Formic AcidACN provides sharper peaks than MeOH for dimers.
Flow Rate 0.3 mL/minOptimized for 2.1 mm ID columns and ESI ionization.
Temperature 35°CSlightly elevated T improves mass transfer and peak shape.
Injection Vol 2 - 5 µLLow volume prevents band broadening.

Gradient Program:

  • 0.0 min: 5% B[1]

  • 2.0 min: 5% B (Isocratic hold to elute polar matrix)

  • 15.0 min: 25% B (Shallow gradient for dimer resolution)

  • 20.0 min: 40% B

  • 21.0 min: 95% B (Wash)

  • 24.0 min: 95% B

  • 24.1 min: 5% B (Re-equilibration)

  • 30.0 min: Stop

Mass Spectrometry Parameters (LC-MS/MS)

While UV at 280 nm is acceptable for high concentrations, MS/MS is required for specificity.

  • Ionization: ESI Negative Mode (Flavan-3-ols ionize best in negative mode).

  • Source Temp: 350°C.

  • Capillary Voltage: -2500 V.

MRM Transitions: The fragmentation of B-type dimers typically proceeds via Quinone Methide (QM) cleavage.[2]

AnalytePrecursor (m/z)Product 1 (Quant)Product 2 (Qual)Collision Energy
Afz-(4α→8)-EpiAfz 545.1 [M-H]⁻273.1 (QM Cleavage)419.1 (RDA)25 - 35 eV

Mechanistic Insight: The transition m/z 545 → 273 represents the cleavage of the interflavan bond, yielding a monomeric ion. The m/z 545 → 419 transition represents a Retro-Diels-Alder (RDA) fission, losing the heterocyclic ring fragment (126 Da).

MS_Fragmentation Precursor Precursor Ion [M-H]- = 545 QM Quinone Methide Cleavage Precursor->QM RDA Retro-Diels-Alder (RDA) Precursor->RDA Frag1 Fragment m/z 273 (Monomer) QM->Frag1 Primary (Quant) Frag2 Fragment m/z 419 (Loss of 126 Da) RDA->Frag2 Secondary (Qual)

Figure 2: Fragmentation pathway for Afzelechin-Epiafzelechin dimer in negative ESI mode.

Part 4: Validation & Troubleshooting

System Suitability Criteria

Before running samples, ensure the system meets these metrics (using a standard or QC sample):

  • Retention Time Repeatability: %RSD < 0.5%

  • Peak Tailing Factor: 0.9 < T < 1.2

  • Resolution (Rs): > 1.5 between the target dimer and any adjacent isomer (e.g., Procyanidin B1 if present).

Troubleshooting Guide
IssueProbable CauseCorrective Action
Split Peaks Solvent mismatchDissolve sample in initial mobile phase (5% ACN).
Broad Peaks Secondary interactionsEnsure Formic Acid is fresh; increase column temp to 40°C.
Low Sensitivity Ion suppressionCheck elution time; if co-eluting with matrix, modify gradient shallow phase (15-25% B).
RT Shift pH instabilityUse buffered mobile phase (Ammonium Formate pH 3.0) instead of just Formic Acid.

Part 5: References

  • Shoji, T., et al. (2006).[2][3] "Screening of Foods Containing Proanthocyanidins and Their Structural Characterization Using LC-MS/MS and Thiolytic Degradation." Journal of Agricultural and Food Chemistry. Link

  • Gu, L., et al. (2003). "Procyanidin and Catechin Content and Antioxidant Capacity of 16 Wild Fruits from the U.S." Journal of Agricultural and Food Chemistry. Link

  • Karonen, M., et al. (2004).[2] "LC-MS/MS characterization of proanthocyanidins in pine bark." Phytochemistry. Link

  • Hellström, J.K., et al. (2007).[2] "Proanthocyanidins in common food products of plant origin." Journal of Agricultural and Food Chemistry. Link

  • PubChem. (n.d.). "Afzelechin-(4alpha->8)-epiafzelechin Compound Summary." National Center for Biotechnology Information. Link

Sources

Method

LC-MS/MS parameters for detecting Afzelechin-(4alpha--&gt;8)-epiafzelechin

An Application Guide for the Sensitive and Specific Detection of Afzelechin-(4α→8)-epiafzelechin using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Introduction Afzelechin-(4α→8)-epiafzelechin is a B-type pr...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide for the Sensitive and Specific Detection of Afzelechin-(4α→8)-epiafzelechin using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Introduction

Afzelechin-(4α→8)-epiafzelechin is a B-type proanthocyanidin dimer, a class of polyphenolic compounds widely distributed throughout the plant kingdom.[1][2] These compounds, also known as condensed tannins, are formed by the condensation of flavan-3-ol monomeric subunits, in this case, an afzelechin unit linked to an epiafzelechin unit.[2][3] Found in various fruits, barks, and beverages, proanthocyanidins are of significant interest to researchers in nutrition, food science, and drug development due to their potent antioxidant properties and potential health benefits.[3][4]

The structural complexity and isomeric diversity of proanthocyanidins present a significant analytical challenge. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has emerged as the premier analytical technique for the characterization and quantification of these compounds due to its exceptional sensitivity and selectivity.[1][5] This application note provides a comprehensive, field-proven protocol for the detection of Afzelechin-(4α→8)-epiafzelechin. It details every critical step from sample preparation to data interpretation, explaining the rationale behind key parameter choices to ensure methodological robustness and reproducibility.

Analyte Profile

A clear understanding of the analyte's physicochemical properties is fundamental to method development.

PropertyValueSource
Compound Name Afzelechin-(4α→8)-epiafzelechin[3]
Compound Type B-type Proanthocyanidin Dimer[2]
Molecular Formula C₃₀H₂₆O₁₀[3][6]
Molecular Weight 546.5 g/mol [3][6]
Monoisotopic Mass 546.1526 g/mol [6]
Precursor Ion [M-H]⁻ m/z 545.15Calculated

Sample Preparation: Extraction from Plant Material

The primary goal of sample preparation is the efficient extraction of proanthocyanidins from the complex plant matrix while minimizing degradation. Oxidation is a key concern for phenolic compounds; therefore, the inclusion of an antioxidant is a critical step.[5]

Materials and Reagents:

  • Plant material (e.g., lyophilized leaves, bark, fruit peel)

  • Acetone (HPLC grade)

  • Milli-Q or ultrapure water

  • Ascorbic acid (ACS grade)[5]

  • Methanol (HPLC grade)

  • 0.22 µm Syringe filters (PTFE or nylon)

Protocol:

  • Homogenization: Weigh approximately 100-500 mg of finely ground, lyophilized plant material into a centrifuge tube.

  • Extraction Solvent Preparation: Prepare a solution of 70% aqueous acetone (70:30, acetone:water, v/v). For enhanced stability, add 0.5-1.0 g/L of ascorbic acid to this solution to prevent the oxidation of the flavan-3-ols during extraction.[5]

  • Extraction: Add 10 mL of the extraction solvent to the sample. Vortex thoroughly for 1 minute.

  • Sonication: Place the tube in an ultrasonic bath for 20-30 minutes to facilitate cell wall disruption and enhance extraction efficiency.

  • Centrifugation: Centrifuge the mixture at 4,000 x g for 15 minutes to pellet the solid plant debris.

  • Collection: Carefully decant the supernatant into a clean tube.

  • Re-extraction (Optional but Recommended): To maximize yield, repeat steps 3-6 on the remaining pellet and combine the supernatants.

  • Solvent Evaporation: Evaporate the acetone from the pooled supernatant using a rotary evaporator at a temperature below 40°C or under a gentle stream of nitrogen. This step is crucial to avoid analyte precipitation in the subsequent aqueous-based LC mobile phase.

  • Reconstitution and Filtration: Reconstitute the remaining aqueous extract in a known volume of methanol or the initial mobile phase. Filter the final extract through a 0.22 µm syringe filter prior to injection into the LC-MS/MS system.

LC-MS/MS Instrumentation and Parameters

The following parameters provide a robust starting point for the analysis on most modern tandem quadrupole or Q-TOF mass spectrometers. Optimization may be required depending on the specific instrumentation.

Liquid Chromatography (LC) Conditions

A reversed-phase C18 column is typically effective for separating proanthocyanidin dimers. The use of acidified mobile phases is standard practice to ensure good peak shape for phenolic compounds by suppressing the ionization of hydroxyl groups.

ParameterRecommended Setting
Column C18 Reversed-Phase (e.g., 100 x 2.1 mm, 1.8 µm)
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Gradient Elution 0-2 min, 5% B; 2-15 min, 5-40% B; 15-18 min, 40-95% B; 18-20 min, 95% B; 20-22 min, 95-5% B; 22-25 min, 5% B
Mass Spectrometry (MS) Conditions

Analysis is performed in negative electrospray ionization (ESI-) mode, which is highly effective for deprotonating the acidic phenolic hydroxyl groups. Multiple Reaction Monitoring (MRM) is used for its superior sensitivity and specificity.[7]

ParameterRecommended Setting
Ionization Mode Electrospray Ionization (ESI), Negative
Capillary Voltage 3.0 - 3.5 kV
Desolvation Gas Flow 800 - 1000 L/hr (Nitrogen)
Desolvation Temp. 350 - 450°C
Cone Gas Flow 50 L/hr
Source Temperature 120 - 150°C
Collision Gas Argon
MRM Transitions and Fragmentation Rationale

The fragmentation of B-type proanthocyanidin dimers like Afzelechin-(4α→8)-epiafzelechin is well-characterized and primarily proceeds through three main pathways: Quinone Methide (QM) cleavage, retro-Diels-Alder (RDA) fission, and Heterocyclic Ring Fission (HRF).[8][9]

  • Quinone Methide (QM) Cleavage: This is the most diagnostic fragmentation for B-type dimers. It involves the cleavage of the interflavanoid bond, resulting in product ions corresponding to the monomeric units. For this analyte, it would yield a fragment of the afzelechin/epiafzelechin monomer ([M-H]⁻ at m/z 273).

  • Retro-Diels-Alder (RDA) Fragmentation: This process involves the cleavage of the C-ring of a flavan-3-ol unit, typically resulting in a loss of 152 Da.

  • Heterocyclic Ring Fission (HRF): This is another cleavage of the C-ring that results in characteristic product ions.

The specific m/z values and collision energies below are proposed based on these established fragmentation patterns.

TransitionDescriptionDwell Time (s)Cone Voltage (V)Collision Energy (eV)
545.2 > 273.1 Quantifier (QM Cleavage)0.054025
545.2 > 393.1 Qualifier (RDA)0.054020
545.2 > 419.1 Qualifier (HRF)0.054018

Experimental and Analytical Workflow

The overall process from sample acquisition to data analysis follows a logical sequence designed for accuracy and efficiency.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing P1 Plant Material Homogenization P2 Solvent Extraction (70% Acetone + Ascorbic Acid) P1->P2 P3 Centrifugation & Supernatant Collection P2->P3 P4 Solvent Evaporation & Reconstitution P3->P4 P5 Filtration (0.22 µm) P4->P5 A1 LC Separation (C18 Column) P5->A1 Inject A2 ESI- Ionization A1->A2 A3 MS/MS Detection (MRM) A2->A3 D1 Peak Integration & Quantification A3->D1 Acquire Data D2 Confirmation (Qualifier Ions) D1->D2 D3 Reporting D2->D3

Caption: Overall workflow from sample preparation to final data reporting.

Fragmentation Pathway Visualization

Understanding the origin of product ions is key to confirming the identity of the target analyte. The diagram below illustrates the primary fragmentation mechanisms for the [M-H]⁻ ion of Afzelechin-(4α→8)-epiafzelechin.

G cluster_frags Primary Fragmentation Pathways Precursor Afzelechin-(4α→8)-epiafzelechin [M-H]⁻ m/z 545.2 QM Quinone Methide (QM) Cleavage [Monomer Unit] m/z 273.1 Precursor->QM Collision-Induced Dissociation RDA Retro-Diels-Alder (RDA) [M-H - 152]⁻ m/z 393.1 Precursor->RDA HRF Heterocyclic Ring Fission (HRF) [M-H - 126]⁻ m/z 419.1 Precursor->HRF

Caption: Proposed fragmentation of the [M-H]⁻ ion of the target analyte.

Method Validation Considerations

A rigorous method validation is essential to ensure that the analytical results are reliable and accurate. Key parameters to assess include:

  • Specificity: The ability to differentiate and quantify the analyte in the presence of other matrix components. This is confirmed by the absence of interferences at the retention time of the analyte in blank matrix samples.

  • Linearity: The calibration curve should be prepared using a certified reference standard, if available, or a well-characterized internal standard. A linear range covering the expected sample concentrations should be established with a correlation coefficient (r²) > 0.99.[10]

  • Sensitivity (LOD/LOQ): The Limit of Detection (LOD) and Limit of Quantification (LOQ) should be determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ).

  • Precision and Accuracy: Assessed by analyzing replicate samples at different concentrations (low, medium, high) on the same day (intra-day precision) and on different days (inter-day precision). Accuracy is determined by spike-recovery experiments, with acceptable recovery typically falling within 80-120%.[10][11]

Troubleshooting

IssuePotential Cause(s)Suggested Solution(s)
Low Signal / No Peak Poor extraction efficiency; Analyte degradation; Incorrect MS/MS parameters.Optimize extraction solvent/time; Ensure ascorbic acid is used; Infuse a standard to tune and optimize cone voltage and collision energy.
Poor Peak Shape (Tailing/Fronting) Column overload; Incompatible injection solvent; Acidification of mobile phase is insufficient.Dilute the sample; Reconstitute extract in the initial mobile phase; Ensure 0.1% formic acid is present in both mobile phases.
High Background Noise / Matrix Effects Insufficient sample cleanup; Co-eluting matrix components causing ion suppression/enhancement.Dilute the sample extract further; Incorporate a solid-phase extraction (SPE) cleanup step; Adjust chromatography to better separate the analyte from interferences.
Inconsistent Retention Time LC pump malfunction; Column degradation; Air bubbles in the system.Purge the LC system; Check for leaks; Replace the column if pressure is high or peak shape has deteriorated.

References

  • Gu, L., Kelm, M. A., Hammerstone, J. F., Beecher, G., Holden, J., Haytowitz, D., Gebhardt, S., & Prior, R. L. (2004). Concentrations of Proanthocyanidins in Common Foods and Estimations of Normal Consumption. The Journal of Nutrition. Available at: [Link]

  • Hong, Y. J., Tomas-Barberan, F. A., Kader, A. A., & Mitchell, A. E. (2003). Tandem Mass Spectrometry of the B-type Procyanidins in Wine and B-type Dehydrodicatechins in an Autoxidation Mixture of (+)-catechin and (-)-Epicatechin. Journal of Mass Spectrometry. Available at: [Link]

  • Krueger, C. G., Rodriguez, G., & Reed, J. D. (2025). Fingerprinting and Quantification of Procyanidins via LC-MS/MS and ESI In-Source Fragmentation. Journal of Agricultural and Food Chemistry. Available at: [Link]

  • Kähkönen, M. P., Salminen, J. P., & Heinonen, M. (2021). Characterization of Natural and Alkaline-Oxidized Proanthocyanidins in Plant Extracts by Ultrahigh-Resolution UHPLC-MS/MS. Molecules. Available at: [Link]

  • Castro, M. F., Pérez-Gregorio, R., & García-Falcón, M. S. (2023). Fast and Simple UPLC–Q-TOF MS Method for Determination of Bitter Flavan-3-ols and Oligomeric Proanthocyanidins: Impact of Vegetable Protein Fining Agents on Red Wine Composition. Foods. Available at: [Link]

  • Kumar, N., & Goel, N. (2019). Procyanidins: a comprehensive review encompassing structure elucidation via mass spectrometry. Food & Function. Available at: [Link]

  • Sun, J., & Liang, F. (2003). Determination of Proanthocyanidins in Grape Products by Liquid Chromatography/Mass Spectrometric Detection under Low Collision Energy. Analytical Chemistry. Available at: [Link]

  • ResearchGate. (n.d.). Characteristic fragmentation pathway and the MS/MS of B-type procyanidin dimer.... Available at: [Link]

  • PubChem. (n.d.). Afzelechin-(4alpha->8)-afzelchin. Available at: [Link]

  • LCGC International. (2025). Profiling of B-Type Procyanidin Oxidation Products Using HSCCC Coupled with ESI-MS Flow-Injection Analysis. Available at: [Link]

  • Wang, Y., Dai, J., & Chen, P. (2022). Analysis of Proanthocyanidins in Plant Materials Using Hydrophilic Interaction HPLC-QTOF-MS. Foods. Available at: [Link]

  • Waters Corporation. (n.d.). The Development of a Sensitive Multi-Residue LC-MS/MS Method for the Quantitative Determination of Mycotoxins in Animal Feedingstuffs and Silage. Available at: [Link]

Sources

Application

Isolation and purification of Afzelechin-(4alpha--&gt;8)-epiafzelechin from plant extracts

Application Note & Protocol Topic: High-Purity Isolation and Purification of Afzelechin-(4α→8)-epiafzelechin from Plant Extracts Audience: Researchers, scientists, and drug development professionals. Abstract Afzelechin-...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol

Topic: High-Purity Isolation and Purification of Afzelechin-(4α→8)-epiafzelechin from Plant Extracts

Audience: Researchers, scientists, and drug development professionals.

Abstract

Afzelechin-(4α→8)-epiafzelechin is a B-type proanthocyanidin dimer, a class of biflavonoids recognized for its significant therapeutic potential, including potent antioxidant, anti-inflammatory, and antiviral properties.[1] The complex stereochemistry and structural similarity to other flavonoids present in plant matrices make its isolation a considerable challenge, necessitating a robust, multi-step purification strategy.[1] This document provides a comprehensive, field-proven protocol for the efficient extraction, isolation, and purification of Afzelechin-(4α→8)-epiafzelechin from plant sources, such as Cassia javanica.[2][3] The methodology employs a sequential chromatographic approach, beginning with crude solvent extraction, followed by enrichment using gel permeation chromatography, and culminating in high-resolution purification via preparative reversed-phase high-performance liquid chromatography (RP-HPLC). Each step is detailed with explanations of the underlying scientific principles to empower researchers to adapt and troubleshoot the protocol effectively.

Introduction to Afzelechin-(4α→8)-epiafzelechin

Proanthocyanidins (PACs), or condensed tannins, are a major class of polyphenols formed by the polymerization of flavan-3-ol units.[4] Afzelechin-(4α→8)-epiafzelechin is a specific dimeric PAC composed of an afzelechin unit linked to an epiafzelechin unit via a C4-C8 alpha bond.[1] Its molecular structure, featuring numerous hydroxyl groups, contributes to its strong radical-scavenging capabilities and its potential to modulate inflammatory pathways.[1][5] The growing interest in its pharmacological profile for applications in nutraceuticals and drug development underscores the need for reliable methods to obtain this compound in high purity for structural elucidation and bioactivity studies.

Molecular Characteristics:

  • Molecular Formula: C₃₀H₂₆O₁₀[1]

  • Molecular Weight: 546.52 g/mol [1][3]

  • Class: Flavan-3-ol, B-type Proanthocyanidin[6]

Principle of the Isolation Strategy

The successful isolation of Afzelechin-(4α→8)-epiafzelechin hinges on a multi-modal chromatographic strategy that separates the target molecule from a complex mixture of other phytochemicals (monomers, other oligomers, polymers, sugars, etc.) based on differences in molecular size, polarity, and hydrophobicity.

  • Solid-Liquid Extraction: The initial step utilizes an organic solvent system to efficiently extract a broad range of polyphenolic compounds, including the target dimer, from the dried and powdered plant material.[7][8] The choice of solvent is critical for maximizing yield while minimizing the co-extraction of undesirable compounds.

  • Gel Permeation Chromatography (GPC) with Sephadex LH-20: This is the core enrichment step. Sephadex LH-20, a hydroxypropylated dextran gel, separates compounds through a dual mechanism: size exclusion and adsorption chromatography.[9][10] Smaller molecules like monomers and simple phenolics are eluted first with milder solvents, while the larger, more hydrophobic proanthocyanidin oligomers are retained and then selectively eluted with a stronger solvent system.[10][11]

  • Preparative Reversed-Phase HPLC (RP-HPLC): This final, high-resolution step provides the necessary resolving power to separate Afzelechin-(4α→8)-epiafzelechin from other closely related dimers and trimers. Separation is based on the differential partitioning of the analytes between a nonpolar stationary phase (e.g., C18) and a polar mobile phase.[12]

Experimental Workflow and Methodologies

Visualization of the Purification Workflow

The following diagram outlines the complete workflow from raw plant material to the purified compound.

cluster_0 Part 1: Extraction cluster_1 Part 2: Enrichment cluster_2 Part 3: High-Resolution Purification plant Plant Material (e.g., Cassia javanica bark) grind Drying & Grinding plant->grind extract Ultrasonic-Assisted Solvent Extraction (70% Acetone) grind->extract concentrate Filtration & Rotary Evaporation extract->concentrate crude Crude Polyphenol Extract concentrate->crude lh20 Sephadex LH-20 Column Chromatography crude->lh20 Load fractions Fraction Collection & Pooling (Monomers/Dimers/Polymers) lh20->fractions enriched Enriched Dimer Fraction fractions->enriched hplc Preparative RP-HPLC (C18) enriched->hplc Inject collect Target Peak Collection hplc->collect pure_compound Pure Afzelechin-(4α→8)-epiafzelechin collect->pure_compound

Caption: Overall workflow for the isolation and purification of Afzelechin-(4α→8)-epiafzelechin.

Materials and Reagents
  • Plant Material: Dried bark of Cassia javanica or other known source.

  • Solvents: Acetone (ACS grade), Methanol (HPLC grade), Acetonitrile (HPLC grade), Ethyl Acetate (ACS grade).

  • Water: Deionized (DI) or Milli-Q water.

  • Acids: Formic acid or Acetic acid (HPLC grade).

  • Chromatographic Media: Sephadex LH-20 (GE Healthcare or equivalent)[11], Preparative C18 silica gel (e.g., 5-10 µm particle size).

  • Equipment: Grinder/mill, Ultrasonic bath, Rotary evaporator, Chromatography columns (glass), Preparative HPLC system with UV detector, Fraction collector, Analytical HPLC system, Mass spectrometer (ESI-MS), NMR spectrometer.

Detailed Experimental Protocols

Protocol 1: Crude Extraction
  • Preparation: Dry the plant material at 40-50°C to a constant weight and grind it into a fine powder (40-60 mesh).

  • Extraction:

    • Macerate 100 g of the powdered plant material with 1 L of 70% aqueous acetone. The use of acetone-water mixtures is highly effective for extracting proanthocyanidins of varying molecular weights.[7][8]

    • Place the mixture in an ultrasonic bath at 35-40°C for 30 minutes to enhance extraction efficiency by disrupting plant cell walls.[4][7]

    • Repeat the extraction process three times with fresh solvent.

  • Concentration:

    • Combine the filtrates from all extractions.

    • Concentrate the solution under reduced pressure using a rotary evaporator at a temperature below 45°C to remove the acetone.

    • The remaining aqueous solution can be freeze-dried or partitioned against ethyl acetate to further concentrate the polyphenolic fraction. The ethyl acetate fraction is then dried to yield the crude extract.

Protocol 2: Enrichment by Sephadex LH-20 Chromatography

The principle of this step is to separate the complex crude extract into fractions based on molecular size and polarity.[9]

start Load Crude Extract in Methanol elute1 Elution 1: Methanol/Water (e.g., 1:1 v/v) start->elute1 elute2 Elution 2: Acetone/Water (e.g., 7:3 v/v) collect1 Collect Fractions: Sugars, Monomers (e.g., Epiafzelechin) elute1->collect1 collect2 Collect Fractions: Oligomers (Dimers, Trimers) Target Fraction elute2->collect2

Sources

Method

Application Note: Structural Elucidation of Afzelechin-(4α→8)-epiafzelechin using NMR Spectroscopy

Introduction Proanthocyanidins, a class of polyphenolic compounds, are widely distributed in the plant kingdom and are of significant interest to researchers in the fields of natural product chemistry, pharmacology, and...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Proanthocyanidins, a class of polyphenolic compounds, are widely distributed in the plant kingdom and are of significant interest to researchers in the fields of natural product chemistry, pharmacology, and drug development due to their diverse biological activities. Among these, A-type proanthocyanidins, characterized by an additional ether linkage between the flavan-3-ol units, present a unique structural challenge. This application note provides a detailed guide to the identification and structural elucidation of a specific A-type proanthocyanidin, Afzelechin-(4α→8)-epiafzelechin, using Nuclear Magnetic Resonance (NMR) spectroscopy. This dimeric proanthocyanidin is composed of an afzelechin unit linked to an epiafzelechin unit via a C4-C8 bond and an ether bond. The unequivocal determination of its structure is crucial for understanding its structure-activity relationships and for its potential development as a therapeutic agent.

This guide is intended for researchers, scientists, and drug development professionals with a foundational understanding of NMR spectroscopy. We will delve into the specific NMR techniques and interpretation strategies required for the unambiguous assignment of the complex structure of Afzelechin-(4α→8)-epiafzelechin.

Molecular Structure and Numbering

The structure of Afzelechin-(4α→8)-epiafzelechin with the conventional numbering of the flavan-3-ol units is presented below. The upper unit is afzelechin, and the lower unit is epiafzelechin.

Caption: Structure of Afzelechin-(4α→8)-epiafzelechin.

Experimental Protocols

Sample Preparation
  • Isolation and Purification: Afzelechin-(4α→8)-epiafzelechin can be isolated from various natural sources, such as the bark of Cassia javanica, using a combination of chromatographic techniques including column chromatography over silica gel, Sephadex LH-20, and preparative HPLC.

  • NMR Sample Preparation:

    • Weigh approximately 5-10 mg of the purified compound.

    • Dissolve the sample in 0.5-0.6 mL of a suitable deuterated solvent. Acetone-d6 is a common choice for proanthocyanidins as it provides good solubility and minimal interference in the spectral regions of interest. Other solvents like methanol-d4 or DMSO-d6 can also be used depending on the solubility of the compound.

    • Transfer the solution to a 5 mm NMR tube.

    • For optimal results, especially for 2D NMR experiments, ensure the sample is free of particulate matter by filtering it through a small plug of glass wool or a syringe filter directly into the NMR tube.

NMR Data Acquisition

High-resolution NMR spectra should be acquired on a spectrometer operating at a proton frequency of 500 MHz or higher to achieve adequate signal dispersion, which is crucial for resolving the complex and often overlapping signals in the spectra of proanthocyanidins.

1. 1D NMR Experiments:

  • ¹H NMR: Acquire a standard proton spectrum to observe the overall proton chemical shifts, coupling patterns, and integration.

  • ¹³C NMR: Obtain a proton-decoupled carbon spectrum. Due to the lower sensitivity of the ¹³C nucleus and the potential for low sample concentration, a sufficient number of scans should be acquired to achieve a good signal-to-noise ratio.

  • DEPT-135/90: Distortionless Enhancement by Polarization Transfer (DEPT) experiments are invaluable for differentiating between CH, CH₂, and CH₃ groups. A DEPT-135 experiment will show CH and CH₃ signals as positive peaks and CH₂ signals as negative peaks. A DEPT-90 experiment will only show CH signals.

2. 2D NMR Experiments:

  • COSY (Correlation Spectroscopy): This homonuclear correlation experiment is essential for identifying proton-proton spin systems, allowing for the tracing of J-couplings within the individual afzelechin and epiafzelechin moieties.

  • HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, providing a powerful tool for assigning the carbon signals based on the already assigned proton signals.

  • HMBC (Heteronuclear Multiple Bond Correlation): This long-range heteronuclear correlation experiment is arguably the most critical for elucidating the structure of dimeric proanthocyanidins. It reveals correlations between protons and carbons that are two or three bonds away (²JCH and ³JCH). This is instrumental in establishing the connectivity between the two flavan-3-ol units, specifically the (4α→8) linkage.

  • NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments provide information about the spatial proximity of protons. They are particularly useful for determining the stereochemistry of the interflavan linkage and the relative orientation of the two monomeric units.

Data Interpretation and Spectral Features

The structural elucidation of Afzelechin-(4α→8)-epiafzelechin relies on the careful analysis and integration of data from all the aforementioned NMR experiments.

G cluster_1d 1D NMR cluster_2d 2D NMR cluster_output Structural Information H1 ¹H NMR COSY COSY H1->COSY Proton Spin Systems HSQC HSQC H1->HSQC Direct C-H Correlation C13 ¹³C NMR C13->HSQC DEPT DEPT DEPT->C13 Multiplicity Editing HMBC HMBC COSY->HMBC Confirm Spin Systems HSQC->HMBC Initial Assignments NOESY NOESY/ROESY HMBC->NOESY Confirm Linkage & Stereochemistry Structure Final Structure NOESY->Structure

Caption: NMR workflow for structural elucidation.

¹H and ¹³C NMR Data of Monomeric Units

The first step in interpreting the NMR spectra of the dimer is to be familiar with the chemical shifts of the constituent monomers, afzelechin and epiafzelechin. The following tables provide typical ¹H and ¹³C NMR chemical shifts for these compounds in acetone-d₆.

Table 1: ¹H NMR Data (δ, ppm) of Afzelechin and Epiafzelechin in Acetone-d₆

PositionAfzelechinEpiafzelechin
2~4.70 (d)~4.90 (s)
3~4.00 (m)~4.20 (m)
~2.50 (dd)~2.85 (dd)
~2.85 (dd)~2.75 (dd)
6~5.95 (d)~5.98 (d)
8~5.90 (d)~5.92 (d)
2'~7.30 (d)~7.35 (d)
3'~6.80 (d)~6.85 (d)
5'~6.80 (d)~6.85 (d)
6'~7.30 (d)~7.35 (d)

Table 2: ¹³C NMR Data (δ, ppm) of Afzelechin and Epiafzelechin in Acetone-d₆

PositionAfzelechinEpiafzelechin
2~82.5~79.5
3~68.5~67.0
4~28.5~29.0
4a~100.5~100.0
5~157.0~157.5
6~96.0~96.5
7~157.5~158.0
8~95.5~95.0
8a~156.5~157.0
1'~131.0~131.5
2'~129.0~129.5
3'~115.5~116.0
4'~158.0~158.5
5'~115.5~116.0
6'~129.0~129.5

Note: The chemical shifts are approximate and can vary slightly depending on the exact experimental conditions.

Characteristic NMR Signals for Afzelechin-(4α→8)-epiafzelechin

The formation of the dimer introduces significant changes in the NMR spectra, which are key to its identification.

Table 3: Representative ¹H and ¹³C NMR Data for Afzelechin-(4α→8)-epiafzelechin

PositionUnit¹H (δ, ppm)¹³C (δ, ppm)Key HMBC Correlations
2Afzelechin~5.0~83.0C3, C4, C1', C2', C6'
3Afzelechin~4.2~67.0C2, C4, C4a
4Afzelechin~4.8~37.0C2, C3, C5, C8''
6Afzelechin~6.1~97.0C5, C7, C8
8Afzelechin~6.0~96.0C6, C7, C8a
2''Epiafzelechin~4.9~79.0C3'', C4'', C1''', C2''', C6'''
3''Epiafzelechin~4.3~66.5C2'', C4'', C4a''
4''Epiafzelechin~2.9 (α), ~2.8 (β)~28.5C2'', C3'', C5'', C8a''
6''Epiafzelechin~6.0~96.5C5'', C7'', C8''
7''Epiafzelechin-~156.0H6'', H8''
8''Epiafzelechin-~107.0H6'', H4

This table presents expected chemical shifts based on published data for similar proanthocyanidin dimers. The most crucial observation is the downfield shift of C4 of the afzelechin unit and C8'' of the epiafzelechin unit upon linkage formation.

Key Steps in Structural Elucidation
  • Identification of Monomer Units: Using COSY and HSQC, identify the individual spin systems corresponding to the afzelechin and epiafzelechin moieties. The stereochemistry at C2/C3 can be differentiated by the coupling constant ³JH2-H3, which is typically larger for the trans configuration (afzelechin) than for the cis configuration (epiafzelechin).

  • Determining the Interflavan Linkage: The HMBC spectrum is paramount for this step. Look for a correlation between H4 of the afzelechin unit and C8'' of the epiafzelechin unit. This ³JCH correlation provides direct evidence for the (4→8) linkage. The absence of a correlation between H4 and C6'' helps to rule out a (4→6) linkage.

    cluster_afzelechin Afzelechin Unit cluster_epiafzelechin Epiafzelechin Unit H4 H4 C5 C5 H4->C5 C3 C3 H4->C3 C4a C4a H4->C4a C8_ C8'' H4->C8_ ³JCH (Key HMBC correlation) C7_ C7'' C8a_ C8a''

    Caption: Key HMBC correlation for the (4α→8) linkage.

  • Establishing the Stereochemistry of the Linkage: The stereochemistry at the C4 position (α or β) can be determined using NOESY or ROESY experiments. An NOE between H4 of the afzelechin unit and H6'' of the epiafzelechin unit would suggest a β-linkage, while an NOE to protons on the B-ring of the epiafzelechin unit might indicate an α-linkage. The exact interpretation will depend on the conformational preferences of the molecule in solution.

Conclusion

The structural elucidation of complex natural products like Afzelechin-(4α→8)-epiafzelechin is a challenging but achievable task with the systematic application of modern NMR techniques. A combination of 1D (¹H, ¹³C, DEPT) and 2D (COSY, HSQC, HMBC, and NOESY/ROESY) NMR experiments provides the necessary information to unambiguously determine the connectivity and stereochemistry of the molecule. The key to success lies in the careful acquisition of high-quality data and a methodical approach to its interpretation, starting from the identification of the monomeric units and culminating in the establishment of the interflavan linkage and its stereochemistry. This detailed structural information is a prerequisite for any further investigation into the biological properties and potential therapeutic applications of this fascinating class of compounds.

References

  • Wishart, D. S., et al. (2022). NP-MRD: the Natural Products Magnetic Resonance Database. Nucleic Acids Research, 50(D1), D686-D695. [Link]

  • Balas, L., & Vercauteren, J. (1995). ¹H and ¹³C NMR assignments of (+)-catechin and (-)-epicatechin. Magnetic Resonance in Chemistry, 33(2), 118-124. [Link]

  • Foo, L. Y., & Porter, L. J. (1980). The phytochemistry of proanthocyanidin polymers. Phytochemistry, 19(8), 1747-1754. [Link]

  • Quideau, S., Deffieux, D., Douat-Casassus, C., & Pouységu, L. (2011). Plant polyphenols: chemical properties, biological activities, and synthesis. Angewandte Chemie International Edition, 50(3), 586-621. [Link]

  • Ferreira, D., & Li, X. C. (2000). Oligomeric proanthocyanidins: naturally occurring O-heterocycles. Natural product reports, 17(2), 193-212. [Link]

Application

Application Notes and Protocols for the Total Synthesis of Afzelechin-(4α→8)-epiafzelechin

For Researchers, Scientists, and Drug Development Professionals Abstract This document provides a detailed guide for the total synthesis of Afzelechin-(4α→8)-epiafzelechin, an A-type proanthocyanidin. A-type proanthocyan...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed guide for the total synthesis of Afzelechin-(4α→8)-epiafzelechin, an A-type proanthocyanidin. A-type proanthocyanidins are a class of polyphenolic compounds characterized by a unique double linkage between flavan-3-ol units, which contributes to their rigid structure and significant biological activities. The synthesis of these complex natural products presents considerable challenges, primarily in the stereocontrolled formation of the interflavan bond and the subsequent ether linkage. This guide outlines a plausible and robust synthetic strategy, drawing upon established methodologies for the synthesis of analogous A-type proanthocyanidins. The protocol is designed to be a self-validating system, with explanations for key experimental choices and references to authoritative literature.

Introduction

Afzelechin-(4α→8)-epiafzelechin is a dimeric A-type proanthocyanidin composed of an afzelechin unit linked to an epiafzelechin unit. The defining feature of A-type proanthocyanidins is the double linkage between the constituent flavan-3-ol monomers, which consists of a C4-C8 carbon-carbon bond and a C2-O-C7 ether bond. This structural rigidity imparts distinct physicochemical and biological properties compared to their more common B-type counterparts, which possess only a single C-C linkage.

The synthesis of Afzelechin-(4α→8)-epiafzelechin is a challenging endeavor due to the need for precise stereochemical control at multiple chiral centers and the regioselective formation of the interflavan linkages. Several strategies have been developed for the synthesis of A-type proanthocyanidins, including the oxidative coupling of B-type precursors and the direct condensation of flavan-3-ol monomers.[1][2] The latter approach, often facilitated by Lewis acids, generally offers superior control over stereochemistry and yield.[3]

This application note details a comprehensive synthetic approach to Afzelechin-(4α→8)-epiafzelechin, based on the successful total synthesis of the closely related procyanidins A1 and A2.[3][4] The strategy involves the synthesis of protected afzelechin and epiafzelechin monomers, their stereoselective coupling, and subsequent deprotection to yield the target natural product.

Retrosynthetic Analysis

A plausible retrosynthetic analysis for Afzelechin-(4α→8)-epiafzelechin is outlined below. The target molecule can be disconnected at the interflavan C-C and C-O bonds, leading back to two key building blocks: a protected afzelechin unit and a protected epiafzelechin unit. The afzelechin unit will be modified to act as the electrophile at C4, while the epiafzelechin unit will serve as the nucleophile at C8.

retrosynthesis target Afzelechin-(4α→8)-epiafzelechin intermediate Protected Dimer target->intermediate Deprotection monomers Protected Afzelechin (Electrophile) + Protected Epiafzelechin (Nucleophile) intermediate->monomers Interflavan Coupling (C-C and C-O bond formation) building_blocks Afzelechin + Epiafzelechin monomers->building_blocks Protection & Functionalization

Caption: Retrosynthetic analysis of Afzelechin-(4α→8)-epiafzelechin.

Synthetic Workflow

The overall synthetic workflow can be divided into three main stages:

  • Synthesis and Protection of Monomers: Preparation of afzelechin and epiafzelechin and protection of their phenolic hydroxyl groups.

  • Key Coupling and Cyclization: Lewis acid-mediated condensation to form the C4-C8 bond, followed by intramolecular cyclization to form the C2-O-C7 ether linkage.

  • Deprotection: Removal of the protecting groups to yield the final product.

workflow cluster_stage1 Stage 1: Monomer Preparation cluster_stage2 Stage 2: Coupling and Cyclization cluster_stage3 Stage 3: Final Product Formation a Synthesis of Afzelechin c Protection of Phenolic Hydroxyls (e.g., Benzylation) a->c b Synthesis of Epiafzelechin b->c d Functionalization of Protected Afzelechin (Electrophile precursor) c->d e Lewis Acid-Mediated Interflavan Coupling d->e f Intramolecular Cyclization (Ether bond formation) e->f g Deprotection (e.g., Hydrogenolysis) f->g h Purification and Characterization g->h mechanism cluster_step1 cluster_step2 cluster_step3 A Protected Afzelechin-C4-OR + Lewis Acid B [Protected Afzelechin-C4]⁺ (Carbocation) A->B Coordination & Leaving Group Departure D Coupled Intermediate B->D C Protected Epiafzelechin (Nucleophile) C->D Nucleophilic Attack at C8 E Intramolecular Attack from C7-OH D->E F Protected A-type Dimer E->F

Sources

Method

Application Note: Chromatographic Isolation and Analysis of Propelargonidin Dimers

Topic: Solvent systems for chromatography of propelargonidin dimers Content Type: Application Note & Protocol Guide Audience: Researchers, scientists, and drug development professionals Abstract Propelargonidins (PPs) ar...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Solvent systems for chromatography of propelargonidin dimers Content Type: Application Note & Protocol Guide Audience: Researchers, scientists, and drug development professionals

Abstract

Propelargonidins (PPs) are a rare subclass of proanthocyanidins containing (epi)afzelechin subunits. Unlike the ubiquitous procyanidins (catechin/epicatechin) found in grapes and cocoa, propelargonidins are monohydroxylated on the B-ring, rendering them significantly less polar. This application note details optimized solvent systems for the extraction, analytical profiling, and preparative isolation of propelargonidin dimers from matrices such as Fagopyrum esculentum (buckwheat), Fragaria (strawberry), and Afzelia species.

Introduction & Chemical Basis

Propelargonidin dimers are condensed tannins formed from two flavan-3-ol units, where at least one unit is afzelechin or epiafzelechin.

  • Chemical Distinction: They lack the 3'-hydroxyl group present in procyanidins.

  • Chromatographic Implication: This structural difference makes PPs more hydrophobic (less polar) than procyanidins and prodelphinidins. In Reversed-Phase (RP) chromatography, propelargonidin dimers elute after their procyanidin counterparts. In Normal-Phase (NP) or HILIC, separation is driven primarily by the Degree of Polymerization (DP), but B-ring hydroxylation still subtly influences retention.

Target Analytes
  • Propelargonidin Dimer: (Epi)afzelechin-(4→8)-(epi)afzelechin. Molecular Weight: ~562 Da.

  • Mixed Dimer (Propelargonidin/Procyanidin): (Epi)afzelechin-(4→8)-(epi)catechin. Molecular Weight: ~578 Da.

Strategic Workflow

The isolation of pure dimers requires a multi-stage approach to remove sugars, monomers, and higher oligomers (trimers+).

Workflow RawMaterial Raw Material (Buckwheat/Strawberry) Extraction Extraction 70% Acetone/Water (+0.1% Ascorbic Acid) RawMaterial->Extraction Cleanup Cleanup (SPE) Sephadex LH-20 or C18 Extraction->Cleanup Remove sugars/acids Decision Goal? Cleanup->Decision Analytical Analytical Profiling (Identification) Decision->Analytical Quant/ID Prep Preparative Isolation (Purification) Decision->Prep Isolate Pure Compound HILIC HILIC-FLD (Separate by DP: Dimer vs Trimer) Analytical->HILIC RPHPLC RP-UHPLC-MS/MS (Separate by Hydrophobicity) Analytical->RPHPLC HSCCC HSCCC (Liquid-Liquid Partition) Prep->HSCCC High Load / Low Loss PrepLC Prep-HPLC (C18 Stationary Phase) Prep->PrepLC High Resolution

Caption: Integrated workflow for the extraction, identification, and isolation of propelargonidin dimers.

Protocol 1: Extraction and Sample Cleanup

Objective: Maximize recovery of dimers while preventing oxidation.

Reagents
  • Extraction Solvent: Acetone / Water (70:30 v/v) containing 0.1% Ascorbic Acid (to prevent oxidation).

  • Wash Solvent: Ethanol / Water (20:80 v/v).

  • Elution Solvent: Acetone / Water (60:40 v/v).

Procedure
  • Homogenization: Grind freeze-dried plant material (e.g., buckwheat sprouts or strawberry achenes).

  • Extraction: Sonicate 1 g powder in 10 mL Extraction Solvent for 20 mins at <25°C. Centrifuge (8000 x g, 10 min). Repeat twice and combine supernatants.

  • Removal of Organic Solvent: Evaporate acetone under vacuum at 35°C. You are left with an aqueous phase.

  • Lipid Removal: Partition aqueous phase with n-Hexane (1:1 v/v) three times. Discard hexane.

  • Sephadex LH-20 Cleanup (Critical):

    • Load aqueous fraction onto a pre-equilibrated Sephadex LH-20 column.

    • Wash: Elute with 30% Methanol or Water to remove sugars, organic acids, and monomeric non-flavanols.

    • Elute Targets: Switch to Acetone/Water (70:30) . This fraction contains the proanthocyanidins (dimers and oligomers).[1][2]

    • Note: Monomers (afzelechin) may co-elute early in the acetone fraction; HILIC or RP-HPLC is required for final separation.

Protocol 2: Analytical Profiling (RP-HPLC & HILIC)

Objective: Confirm the presence of dimers and distinguish them from procyanidins.

Method A: Reversed-Phase UHPLC-MS/MS (Hydrophobicity)

Propelargonidins elute later than procyanidins on C18 due to the lack of the B-ring hydroxyl.

  • Column: C18 (e.g., Agilent Zorbax SB-C18 or Phenomenex Kinetex), 1.8 µm, 2.1 x 100 mm.

  • Mobile Phase A: Water + 0.1% Formic Acid.[3]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[3]

  • Flow Rate: 0.3 mL/min.

  • Detection: MS/MS (MRM mode) or UV 280 nm.

Time (min)% BEvent
0.05Load
2.05Isocratic Hold
15.025Elution of Prodelphinidins/Procyanidins
25.0 45 Elution of Propelargonidin Dimers
30.095Wash

Mass Spectrometry Targets (Negative Mode):

  • Propelargonidin Dimer: m/z 561 [M-H]⁻

  • Mixed Dimer (PA/PC): m/z 577 [M-H]⁻

  • Procyanidin Dimer (Reference): m/z 577 [M-H]⁻ (Distinguished by retention time; PC elutes earlier).

Method B: HILIC-FLD (Degree of Polymerization)

Separates purely by size (Monomer vs. Dimer vs. Trimer).

  • Column: Diol Phase (e.g., Lichrosphere 100 Diol or HILIC).[4]

  • Mobile Phase A: Acetonitrile : Acetic Acid (98:2).[5]

  • Mobile Phase B: Methanol : Water : Acetic Acid (95:3:2).[5]

  • Gradient: 0–40% B over 35 mins.

  • Detection: Fluorescence (Ex 276 nm / Em 316 nm).

  • Result: Dimers elute as a distinct group after monomers and before trimers.

Protocol 3: Preparative Isolation (HSCCC)

Objective: Isolate milligram quantities of pure dimer without solid-phase adsorption loss. Technique: High-Speed Counter-Current Chromatography (HSCCC).[1][6][7]

Solvent System Selection

For propelargonidins, the solvent system must be less polar than those used for grape seed procyanidins.

  • Recommended System: n-Hexane / Ethyl Acetate / Methanol / Water (HEMWat).

  • Ratio: 1 : 10 : 1 : 10 (v/v/v/v).

    • Adjustment: If the dimer elutes too fast (K < 0.5), increase the Hexane portion (e.g., 1.5 : 10 : 1 : 10). If it elutes too slow (K > 2.5), increase the Methanol portion.

HSCCC Procedure
  • Preparation: Mix solvents thoroughly in a separatory funnel. Let settle. Separate Upper Phase (Stationary Phase) and Lower Phase (Mobile Phase).

  • Filling: Fill the HSCCC coil with the Upper Phase.

  • Rotation: Start rotation (e.g., 800 rpm).

  • Elution: Pump Lower Phase (Mobile Phase) at 1.5–2.0 mL/min (Head-to-Tail mode).

  • Equilibrium: Wait for hydrodynamic equilibrium (retention of stationary phase).

  • Injection: Dissolve the LH-20 enriched fraction in a 1:1 mixture of upper/lower phase (5–10 mL) and inject.

  • Fractionation: Collect fractions. Monitor at 280 nm.[8][9]

    • Order of Elution in Head-to-Tail: Monomers

      
      Dimers 
      
      
      
      Trimers.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Peak Tailing (HPLC) Interaction with residual silanols on silica.Ensure 0.1% Formic or Acetic acid is present in both mobile phases.[3] Increase column temp to 30-40°C.
Co-elution of PC and PP Dimers Similar molecular weight and polarity.Use a Phenyl-Hexyl column instead of C18 for alternative selectivity based on pi-pi interactions.
Low Yield in HSCCC Sample loss in "emulsified" zone.Filter sample before injection. Ensure sample is fully dissolved in the biphasic mix, not just one phase.
Oxidation (Browning) Phenolic oxidation during drying.Always keep temperature <40°C. Use Nitrogen stream for drying. Add trace ascorbic acid during extraction.

References

  • Extraction & Analysis of Propelargonidins (Strawberry)

    • Gu, L., et al. (2003).[10] "Screening of Foods Containing Proanthocyanidins and Their Structural Characterization Using LC-MS/MS and Thiolytic Degradation." Journal of Agricultural and Food Chemistry.

  • HSCCC Methodology for Proanthocyanidins

    • Köhler, N., et al. (2008).[1][6] "Preparative isolation of procyanidins from grape seed extracts by high-speed counter-current chromatography." Journal of Chromatography A.

  • HILIC Separation by Degree of Polymerization

    • Kelley, B.D., et al. (2023). "Coupling Hydrophilic Interaction Chromatography and Reverse-Phase Chromatography for Improved Direct Analysis of Proanthocyanidins." MDPI Molecules.
  • Buckwheat Flavonoid Protocols

    • Zhang, et al. (2024).[11] "Physiology and Metabolism Alterations in Flavonoid Accumulation During Buckwheat Sprouting." MDPI Plants.

Sources

Application

Application Note: High-Fidelity Quantification of Afzelechin-(4α→8)-epiafzelechin

Abstract & Core Directive This guide details the extraction, purification, and LC-MS/MS quantification of Afzelechin-(4α→8)-epiafzelechin (Exact Mass: 546.15 Da). Unlike common procyanidins (catechin-based), this analyte...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Core Directive

This guide details the extraction, purification, and LC-MS/MS quantification of Afzelechin-(4α→8)-epiafzelechin (Exact Mass: 546.15 Da). Unlike common procyanidins (catechin-based), this analyte is a propelargonidin dimer , characterized by a monohydroxylated B-ring. This structural feature renders it less polar than procyanidins but equally susceptible to oxidative degradation and acid-catalyzed epimerization during extraction.

The Protocol at a Glance:

  • Extraction: Cold Acetone:Water (70:30, v/v) with 0.1% Ascorbic Acid (Anti-oxidant).

  • Cleanup: Solid Phase Extraction (SPE) on C18 or HLB cartridges.

  • Detection: UHPLC-ESI-MS/MS (Negative Mode).

Chemical Context & Stability Factors[1][2][3][4][5][6][7]

Understanding the analyte's behavior is the prerequisite for reproducible data.

  • Structure: A dimer consisting of an afzelechin unit (2R, 3S) linked via a 4α→8 bond to an epiafzelechin unit (2R, 3R).

  • Critical Instability: The interflavanoid bond (4→8) is acid-labile. Strong acids or high temperatures (>60°C) can cause bond cleavage (depolymerization) or "thiolysis" if nucleophiles are present.

  • Matrix Binding: Proanthocyanidins bind irreversibly to cell wall proteins and polysaccharides. Acetone is the preferred solvent as it breaks these hydrogen bonds more effectively than methanol.

Fragmentation Pathway (MS/MS Logic)

To quantify accurately, you must track specific fragmentation patterns. The primary cleavage occurs at the interflavanoid bond via Quinone Methide (QM) fission.

FragmentationPathway Parent Precursor Ion [M-H]-: m/z 545.1 QM_Fission Quinone Methide Fission (QM) Parent->QM_Fission Collision Energy (15-25 eV) RDA Retro-Diels-Alder (RDA) Parent->RDA Secondary Pathway Frag1 Fragment A (Afzelechin unit) m/z 273 QM_Fission->Frag1 Frag2 Fragment B (Epiafzelechin unit) m/z 273 QM_Fission->Frag2 Frag_RDA RDA Fragment [M-H-152]- m/z 393 RDA->Frag_RDA

Figure 1: Proposed fragmentation pathway for MRM transition selection. The Quinone Methide fission yields characteristic monomer ions at m/z 273.

Sample Preparation Protocol

Objective: Maximize recovery while inhibiting polyphenol oxidase (PPO) activity and preventing epimerization.

Reagents Required[5][7][8][9][10]
  • Extraction Solvent: Acetone (HPLC Grade) / Ultrapure Water (70:30 v/v).

  • Stabilizer: Ascorbic Acid (0.1% w/v) or Formic Acid (0.1% v/v). Note: Ascorbic acid is preferred for preventing oxidation without risking acid-hydrolysis of the dimer bond.

  • Internal Standard (IS): Procyanidin B2 (structurally similar) or 13C-Catechin.

Step-by-Step Methodology
Phase A: Pre-treatment
  • Harvest & Quench: Immediately freeze fresh plant tissue in liquid nitrogen to stop enzymatic activity.

  • Lyophilization: Freeze-dry samples at -50°C for 48 hours. Wet tissue extraction is discouraged due to variable water content affecting solvent ratios.

  • Homogenization: Grind dried tissue to a fine powder (<0.5 mm) using a ball mill (e.g., Retsch MM400). Keep the grinding jar cooled to prevent heat generation.

Phase B: Extraction (Ultrasound-Assisted)[1]
  • Weighing: Weigh 50.0 mg of powder into a 2 mL Eppendorf tube.

  • Solvent Addition: Add 1.0 mL of Extraction Solvent (70% Acetone + 0.1% Ascorbic Acid).

  • Vortex: Vortex vigorously for 30 seconds to disperse the powder.

  • Sonication: Sonicate for 15 minutes at a frequency of 40 kHz.

    • Critical Control: Maintain water bath temperature < 25°C by adding ice. Heat degrades propelargonidins.

  • Centrifugation: Centrifuge at 12,000 x g for 10 minutes at 4°C.

  • Supernatant Collection: Transfer supernatant to a fresh tube.

  • Re-extraction (Optional but Recommended): Repeat steps 2-6 once more and combine supernatants to maximize recovery (>95%).

Phase C: Purification (SPE Cleanup)

Required for complex matrices (roots, bark) to remove lipids and chlorophyll.

  • Conditioning: Use a C18 SPE Cartridge (100 mg) . Condition with 1 mL Methanol followed by 1 mL Water.

  • Loading: Evaporate the acetone from the extract (SpeedVac, 30°C) until only the water phase remains. Load onto the cartridge.

  • Washing: Wash with 1 mL Water (removes sugars/organic acids).

  • Elution: Elute analytes with 1 mL Methanol containing 0.1% Formic Acid .

  • Reconstitution: Evaporate to dryness and reconstitute in 200 µL Initial Mobile Phase (Water/Acetonitrile 95:5). Filter through 0.22 µm PTFE membrane.

Analytical Method (LC-MS/MS)[7][9]

Chromatographic Conditions
  • System: UHPLC (e.g., Agilent 1290, Waters Acquity).

  • Column: C18 Reverse Phase (e.g., Waters HSS T3 or Agilent Zorbax RRHD), 2.1 x 100 mm, 1.8 µm.

  • Temperature: 40°C.[2][3]

  • Flow Rate: 0.3 mL/min.

Mobile Phase Gradient:

  • A: Water + 0.1% Formic Acid.[4]

  • B: Acetonitrile (MeCN) + 0.1% Formic Acid.

Time (min)% BDescription
0.05Initial equilibration
1.05Isocratic hold
8.030Shallow gradient for isomer separation
10.095Wash column
12.095Hold wash
12.15Re-equilibration
15.05End
Mass Spectrometry Settings (ESI-)
  • Mode: Negative Electrospray Ionization (ESI-).

  • Spray Voltage: -2500 V to -3000 V.

  • Source Temp: 350°C.

MRM Transitions Table:

AnalytePrecursor (m/z)Product (m/z)Collision Energy (eV)Type
Afzelechin-(4α→8)-epiafzelechin 545.1 273.1 20Quantifier (QM Fission)
545.1419.115Qualifier (HRF)
545.1393.125Qualifier (RDA)
Procyanidin B2 (IS) 577.1289.122Internal Standard

Method Validation & Quality Control

To ensure E-E-A-T (Experience, Expertise, Authoritativeness, Trustworthiness), the method must be self-validating.

Recovery Assessment

Spike a "blank" matrix (e.g., rice flour or a plant tissue known to lack this dimer) with a known concentration of standard.

  • Acceptable Range: 80% - 120%.

  • Troubleshooting: If recovery is low (<70%), the analyte is likely binding to the matrix. Switch extraction solvent to Acetone:Water:Acetic Acid (70:29.5:0.5) .

Matrix Effect (ME)

Compare the slope of the calibration curve in pure solvent vs. the slope in the post-extraction spiked matrix.

  • If ME is > ±20%, use Matrix-Matched Calibration or dilute the sample 1:5 before injection.

Stability Check

Inject the same sample every 2 hours for 12 hours. The RSD of the peak area should be < 5%. If degradation is observed, keep the autosampler at 4°C and use amber vials.

Workflow Visualization

Workflow Start Plant Tissue (Fresh) Lyophil Lyophilization (-50°C, 48h) Start->Lyophil Grind Grinding (<0.5mm particle size) Lyophil->Grind Extract Extraction 70% Acetone + 0.1% Ascorbic Acid (Prevents Oxidation) Grind->Extract Sonicate Sonication 15 min, <25°C Extract->Sonicate Centrifuge Centrifugation 12,000 x g, 10 min Sonicate->Centrifuge SPE SPE Cleanup (C18) (Optional for dirty matrices) Centrifuge->SPE Supernatant LCMS UHPLC-MS/MS Analysis MRM: 545 -> 273 SPE->LCMS Eluate

Figure 2: Optimized sample preparation workflow ensuring analyte stability and maximum extraction efficiency.

References

  • Nonaka, G., et al. (1987). "Tannins and Related Compounds.[5] LV. Isolation and Characterization of Acylated Propelargonidins from Fagopyrum esculentum." Chemical and Pharmaceutical Bulletin. Link

  • Falleh, H., et al. (2011).[6] "LC-ESI-MS/MS characterisation of procyanidins and propelargonidins responsible for the strong antioxidant activity of the edible halophyte Mesembryanthemum edule L." Food Chemistry. Link

  • Gu, L., et al. (2003).[7] "Procyanidin and catechin content and antioxidant capacity of 41 food items." Journal of Agricultural and Food Chemistry. Link

  • Sui, X., et al. (2016). "Stability and degradation kinetics of anthocyanins and proanthocyanidins." MDPI Foods / Phytochemistry. Link

  • BenchChem. "Afzelechin-(4alpha->8)-epiafzelechin Structure and Properties." Link

Sources

Method

Application Note: High-Purity Isolation of Afzelechin Dimers using Solid-Phase Extraction

Abstract Afzelechin, a flavan-3-ol, and its oligomers, such as dimers, are of significant interest due to their potential health benefits, including antioxidant and anti-inflammatory properties.[1][2] These compounds, cl...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Afzelechin, a flavan-3-ol, and its oligomers, such as dimers, are of significant interest due to their potential health benefits, including antioxidant and anti-inflammatory properties.[1][2] These compounds, classified as proanthocyanidins or condensed tannins, are commonly found in complex plant matrices.[1][3] Their isolation and purification are critical for accurate biological assessment and drug development. Solid-Phase Extraction (SPE) offers a robust and versatile technique for the selective cleanup and fractionation of afzelechin dimers from crude plant extracts. This application note provides a detailed guide on the principles, method development, and step-by-step protocols for isolating afzelechin dimers using both reversed-phase and normal-phase SPE.

Introduction to Afzelechin Dimers and SPE

Afzelechin is a flavonoid characterized by a C15 skeleton with multiple hydroxyl groups, contributing to its polarity and biological activity.[4] It serves as a monomeric unit for proanthocyanidins, which are oligomers and polymers formed through the condensation of flavan-3-ol units.[1][3] Afzelechin dimers consist of two afzelechin units linked together and represent the simplest form of these oligomers. The primary challenge in studying these compounds is their separation from a complex mixture of other phytochemicals, including monomers, higher-order polymers, sugars, and organic acids.

Solid-Phase Extraction (SPE) is a cornerstone of sample preparation, functioning on the principle of partitioning compounds between a solid stationary phase (the sorbent) and a liquid mobile phase.[5] By carefully selecting the sorbent and solvents, SPE can be used to:

  • Concentrate target analytes from dilute samples.

  • Remove interfering compounds from the sample matrix.

  • Fractionate the sample into different compound classes.

For afzelechin dimers, the choice of SPE methodology is dictated by the physicochemical properties of the target molecules—primarily their polarity, which is governed by the numerous hydroxyl groups.

Core Principles and Sorbent Selection

The success of any SPE protocol hinges on selecting the appropriate retention mechanism.[6][7] For afzelechin dimers, two primary modes are highly effective: Reversed-Phase and Normal-Phase.

Retention Mechanisms
  • Reversed-Phase (RP) SPE : This is the most common mode for polar analytes in aqueous solutions. It utilizes a non-polar stationary phase (e.g., C18-bonded silica) and a polar mobile phase. Polar compounds like afzelechin dimers have limited affinity for the non-polar sorbent and are retained primarily through weak hydrophobic interactions. They are loaded in a highly aqueous solution and eluted by increasing the organic solvent concentration. This mode is excellent for general cleanup and removing highly polar impurities like sugars.

  • Normal-Phase (NP) SPE : This mode uses a polar stationary phase (e.g., silica, diol) and a non-polar mobile phase. Retention is driven by polar interactions such as hydrogen bonding between the hydroxyl groups of the analyte and the polar surface of the sorbent. NP-SPE is exceptionally powerful for fractionating compounds based on their degree of polymerization, as dimers have more hydroxyl groups than monomers and will interact more strongly with the sorbent.[8][9]

General SPE Workflow

All SPE protocols follow a fundamental four-step process, which ensures reproducibility and high recovery.

SPE_Workflow cluster_0 SPE Cartridge cluster_1 Process Condition 1. Condition Load 2. Load Condition->Load Wash 3. Wash Load->Wash Elute 4. Elute Wash->Elute Waste_Out Waste Wash->Waste_Out Analyte_Out Analyte Elute->Analyte_Out Solvent_In Solvent Solvent_In->Condition Activates sorbent Solvent_In->Wash Removes impurities Solvent_In->Elute Desorbs analyte Sample_In Sample Sample_In->Load Adsorbs analyte

Caption: General four-step Solid-Phase Extraction workflow.

Comparison of Recommended SPE Sorbents

The choice of sorbent is critical and depends on the ultimate goal of the extraction—be it bulk purification or fine fractionation.

Sorbent TypeRetention MechanismPrimary Application for Afzelechin DimersProsCons
C18 (Octadecyl) Reversed-Phase (Hydrophobic)General cleanup of aqueous extracts; removal of sugars and salts.High loading capacity; excellent for desalting; widely available.Limited selectivity between flavanol oligomers of similar polarity.
Diol-Bonded Silica Normal-Phase (Polar - H-Bonding)Fractionation by degree of polymerization (monomers, dimers, trimers).Excellent selectivity for separating oligomers; less sensitive to water than bare silica.Requires sample to be in a non-polar organic solvent; lower capacity than C18.
Sephadex LH-20 Size Exclusion & AdsorptionPolishing step for purifying oligomeric fractions.Effective for separating proanthocyanidins; operates at low pressure.Not a true SPE sorbent; can be slow; requires larger solvent volumes.[8]

Detailed Application Protocols

The following protocols are designed as starting points and should be optimized for specific sample matrices and target concentrations.

Protocol 1: Reversed-Phase (C18) SPE for Enrichment of Oligomeric Proanthocyanidins

This protocol is ideal for the initial cleanup of a crude aqueous or hydroalcoholic plant extract to enrich the total flavanol fraction, including afzelechin dimers.

Objective: Remove highly polar interferences (sugars, organic acids) and concentrate the total proanthocyanidin fraction.

Materials:

  • SPE Cartridge: C18, 500 mg bed mass

  • Sample: Lyophilized plant extract reconstituted in 5% methanol in water.

  • Solvents: HPLC-grade methanol, acetonitrile, and water.

Step-by-Step Methodology:

  • Conditioning:

    • Causality: This step wets the C18 chains and activates the sorbent for optimal interaction with the analytes.

    • Pass 5 mL of methanol through the cartridge.

    • Pass 5 mL of deionized water. Do not let the sorbent bed go dry.

  • Loading:

    • Causality: In a highly aqueous mobile phase, the moderately polar flavanols will adsorb onto the C18 sorbent.

    • Dissolve the crude extract in a minimal volume of 5% methanol/water. Ensure the final concentration of organic solvent is low (<10%) to ensure retention.

    • Load the sample onto the cartridge at a slow flow rate (~1 mL/min).

  • Washing:

    • Causality: This step removes highly polar, unretained impurities without dislodging the target dimers.

    • Wash the cartridge with 10 mL of deionized water. This will elute sugars, salts, and other very polar compounds.

  • Elution (Fractionation):

    • Causality: By gradually increasing the solvent strength (organic content), compounds can be eluted based on their relative polarity. Monomers are generally less polar than dimers and will elute first.

    • Fraction 1 (Monomers): Elute with 5 mL of 20% methanol in water. This fraction will likely contain afzelechin monomers and other simple flavanols.

    • Fraction 2 (Dimers & Oligomers): Elute with 5 mL of 70% methanol in water. This fraction will be enriched in afzelechin dimers and other small oligomers.

    • Fraction 3 (Stronger Retention): Elute with 5 mL of 100% methanol or acetonitrile to remove any remaining compounds. A study on Aronia proanthocyanidins successfully used methanol to elute the oligomeric fraction after a less polar wash.[10]

Protocol 2: Normal-Phase (Diol) SPE for High-Resolution Fractionation

This protocol is designed for separating a pre-cleaned extract into distinct fractions based on the degree of polymerization. It is highly effective for isolating dimers from monomers and higher-order oligomers.

Objective: To separate a flavanol mixture into monomer, dimer, and polymer fractions.

Materials:

  • SPE Cartridge: Diol, 500 mg bed mass

  • Sample: Pre-cleaned, dried extract (e.g., from Protocol 1, Fraction 2).

  • Solvents: HPLC-grade dichloromethane (DCM), methanol, ethyl acetate.

Step-by-Step Methodology:

  • Conditioning:

    • Causality: This step ensures the polar diol surface is activated and equilibrated with the non-polar starting solvent.

    • Pass 5 mL of methanol through the cartridge to activate the surface.

    • Pass 10 mL of dichloromethane (DCM) to equilibrate. Do not let the sorbent go dry.

  • Loading:

    • Causality: The sample must be loaded in a non-polar solvent to ensure strong polar interactions (hydrogen bonding) between the analyte's hydroxyl groups and the diol sorbent.

    • Reconstitute the dried extract in a minimal volume of 95:5 (v/v) DCM:methanol.

    • Load the sample slowly (~1 mL/min).

  • Washing:

    • Causality: A non-polar wash removes non-polar impurities (e.g., lipids, chlorophyll) that have no affinity for the polar sorbent.

    • Wash the cartridge with 5 mL of DCM.

  • Elution (Fractionation):

    • Causality: Elution is achieved by disrupting the polar interactions with a solvent of increasing polarity. The more hydroxyl groups a molecule has (i.e., higher degree of polymerization), the stronger it binds and the more polar the elution solvent required. This principle is adapted from NP-HPLC methods used for procyanidin separation.[8][9]

    • Fraction 1 (Monomers): Elute with 5 mL of 90:10 (v/v) DCM:methanol.

    • Fraction 2 (Dimers): Elute with 5 mL of 70:30 (v/v) DCM:methanol. This fraction should be highly enriched in afzelechin dimers.

    • Fraction 3 (Higher Oligomers): Elute with 5 mL of 50:50 (v/v) DCM:methanol or pure methanol.

NP_SPE_Fractionation cluster_input Input cluster_spe Normal-Phase SPE (Diol Cartridge) cluster_output Output Fractions CrudeExtract Pre-Cleaned Extract (Monomers, Dimers, Polymers) Load Load Sample in DCM/MeOH CrudeExtract->Load Elute1 Elute with 90:10 DCM/MeOH Elute2 Elute with 70:30 DCM/MeOH Fraction1 Fraction 1: Monomers Elute1->Fraction1 Elute3 Elute with 50:50 DCM/MeOH Fraction2 Fraction 2: Dimers Elute2->Fraction2 Fraction3 Fraction 3: Oligomers Elute3->Fraction3

Caption: Workflow for Normal-Phase SPE fractionation of flavanols.

Method Validation and Troubleshooting

To ensure the protocol is performing correctly, it is essential to analyze the collected fractions using an appropriate analytical technique, such as HPLC or LC-MS.

ProblemPotential CauseSuggested Solution
Low Recovery of Dimers Elution solvent too weak: The dimers are not fully desorbed from the sorbent.Increase the polarity/strength of the elution solvent (e.g., increase methanol percentage).
Sample breakthrough during loading: The loading solvent was too strong, or the flow rate was too high.Decrease the organic content of the loading solvent (for RP) or decrease the polarity (for NP). Reduce the loading flow rate.
Poor Purity/Selectivity Wash step is ineffective: Interferences are co-eluting with the dimers.Optimize the wash solvent. For RP, try a weak organic wash (e.g., 5% methanol). For NP, ensure the wash is sufficiently non-polar.
Improper elution gradient: The steps in the elution gradient are not distinct enough to separate compounds.Use smaller, more numerous steps in the elution gradient to improve resolution.
Irreproducible Results Sorbent bed dried out: The sorbent was allowed to dry between conditioning and loading, deactivating it.Ensure the sorbent bed remains wetted throughout the process until elution.
Inconsistent sample preparation: Variability in the initial extract is carrying through the SPE process.Standardize the initial sample extraction and preparation procedure.

Conclusion

Solid-Phase Extraction is an indispensable tool for the isolation and purification of afzelechin dimers from natural sources. Reversed-phase SPE is highly effective for initial sample cleanup and enrichment, while normal-phase SPE provides superior selectivity for fractionating oligomers based on their degree of polymerization. By understanding the underlying chemical principles and systematically optimizing each step of the process, researchers can achieve high-purity fractions of afzelechin dimers suitable for further structural elucidation and bioactivity screening. The protocols provided herein serve as a robust foundation for developing tailored purification strategies in the field of natural product chemistry.

References

  • Afzelechin - Grokipedia. (n.d.).
  • PubChem. (n.d.). Afzelechin. National Center for Biotechnology Information.
  • Valls-Fonayet, J., Pérez-Jiménez, J., et al. (2020). Preparative Separation of Procyanidins from Cocoa Polyphenolic Extract: Comparative Study of Different Fractionation Techniques. Molecules, 25(12), 2899. [Link]

  • PubChem. (n.d.). (-)-Afzelechin. National Center for Biotechnology Information.
  • Tan, S., Wang, J., et al. (2023). Anthocyanin and proanthocyanidin from Aronia melanocarpa (Michx.) Ell.: Purification, fractionation, and enzyme inhibition. Food Science & Nutrition, 11(5), 2635-2646. [Link]

  • Muñiz-Márquez, D. B., Martínez-Ávila, G. C., et al. (2020). Evaluation of an Integrated Ultrafiltration/Solid Phase Extraction Process for Purification of Oligomeric Grape Seed Procyanidins. Foods, 9(7), 909. [Link]

  • Hawks, C. (2025). How To Choose The Right SPE Sorbent For Your Application? News-Medical.net.
  • ResearchGate. (n.d.). Scheme for the fractionation of procyanidins using SPE cartridges diol-C18 coupled in series.
  • Applied Separations. (n.d.). Solid Phase Extraction Selection Guide and Procedures.
  • ScienceDirect. (2025). Oxidative Assemblies of Flavonoids Dimers – Synthesis of Dehydrodicatechin A. Tetrahedron.
  • Biotage. (2023). What Sorbent should I Use? Selecting the correct SPE Chemistry.
  • Taylor & Francis. (n.d.). Afzelechin – Knowledge and References.
  • Interchim. (n.d.). SPE Cartridge Selection Guide.
  • Pourtaji, A., et al. (2025). Determination of Flavonoid Markers in Honey with SPE and LC using Experimental Design. Journal of Liquid Chromatography & Related Technologies.
  • Pobłocka-Olech, L., & Krauze-Baranowska, M. (2008). SPE-HPTLC of procyanidins from the barks of different species and clones of Salix. Journal of Pharmaceutical and Biomedical Analysis, 48(3), 965-968. [Link]

  • Tang, G. Y., et al. (2022). Flavanols from Nature: A Phytochemistry and Biological Activity Review. Molecules, 27(3), 658. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Improving extraction yield of Afzelechin-(4alpha-->8)-epiafzelechin

Technical Support Center: Optimization of Afzelechin-(4 8)-epiafzelechin Extraction Status: Operational Ticket ID: #AFZ-DIMER-OPT-001 Assigned Specialist: Senior Application Scientist, Natural Products Chemistry Topic: M...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Optimization of Afzelechin-(4 8)-epiafzelechin Extraction

Status: Operational Ticket ID: #AFZ-DIMER-OPT-001 Assigned Specialist: Senior Application Scientist, Natural Products Chemistry Topic: Maximizing Extraction Yield & Purity of Propelargonidin Dimers

Core Directive & Molecule Profile

User Objective: You are attempting to isolate the B-type proanthocyanidin dimer Afzelechin-(4


8)-epiafzelechin  (Molecular Weight: ~546.52 Da).

Technical Context: Unlike common procyanidins (catechin-based), this molecule is a propelargonidin dimer . It lacks the 3'-hydroxyl group on the B-ring compared to procyanidins. This subtle structural difference alters its polarity and stability profile, making standard "grape seed" protocols suboptimal.

Primary Challenges:

  • Matrix Binding: High affinity for cell wall proteins and polysaccharides.

  • Oxidative Browning: Rapid quinone formation at C-ring positions.

  • Epimerization: Conversion to thermodynamic isomers at temperatures >45°C.

Module 1: Pre-Extraction & Matrix Preparation

The yield is determined before the solvent touches the sample. Most users fail here by ignoring particle size and lipid interference.

Troubleshooting Guide: Matrix Preparation

Q: My crude extract yield is high, but the target dimer concentration is low (<0.1%). Why? A: You likely have Lipid/Chlorophyll Interference or Particle Size Inefficiency .

  • Lipids: Waxy coatings on leaves/bark (common sources like Cassia or Fagopyrum) prevent polar solvents from penetrating the matrix.

  • Particle Size: If too fine (<20 mesh), you get "channeling" and difficult filtration. If too coarse (>60 mesh), solvent penetration is incomplete.

Protocol: The "Defat-First" Standard

Do not skip this. Direct extraction with aqueous solvents pulls lipids that form emulsions later, trapping your dimer.

  • Milling: Grind dried plant material to 40–60 mesh .

  • Defatting:

    • Use Hexane or Petroleum Ether (Ratio 1:10 w/v).

    • Sonication: 15 mins at 25°C (Do not heat).

    • Filter and discard the liquid .

    • Air dry the residue completely to remove non-polar solvents.

Module 2: Primary Extraction Parameters

Optimizing the Solvent System for Propelargonidins.

Scientific Insight: Acetone vs. Methanol

While Methanol (MeOH) is a standard phytochemical solvent, 70% Acetone (aq) is scientifically superior for proanthocyanidins.

  • Mechanism: Acetone inhibits the formation of hydrogen bonds between the phenolic hydroxyls of the tannin and the carbonyls of the plant proteins. This "breaks" the dimer free from the matrix more effectively than methanol.

Comparative Solvent Efficiency Table
Solvent SystemYield of DimerSelectivityRisk ProfileRecommended?
Acetone : Water (70:30) High ModerateVolatile; requires removalYES (Gold Standard)
Methanol : Water (60:40)ModerateModerateToxic; harder to dryAlternative
Ethanol : Water (70:30)Low-ModerateHighSafe; Food GradeOnly for scale-up
Water (100%)Very LowLowCo-extracts sugars/gumsNO
Critical Protocol: Cold-Sonication Extraction

Target: Minimize thermal degradation.

  • Solvent: 70% Acetone / 30% Water (v/v) containing 0.1% Ascorbic Acid (Antioxidant stabilizer).

  • Ratio: 1:20 (Solid : Liquid).

  • Method: Ultrasonic-Assisted Extraction (UAE).[1][2]

  • Temp: Maintain < 35°C (Use ice bath if sonicator heats up).

  • Time: 3 cycles of 20 minutes. Combine supernatants.

  • Post-Process: Remove acetone via rotary evaporation at 40°C max. You will be left with an aqueous slurry.

Module 3: Purification & Enrichment

Separating the Dimer from Monomers and Polymers.

Q: I see a large "hump" in my HPLC chromatogram. Where is my dimer? A: The "hump" is polymeric tannins. Your dimer is likely co-eluting or buried. You must fractionate by molecular weight before HPLC.

The Sephadex LH-20 Solution

Sephadex LH-20 is unique because it separates based on molecular size AND hydrogen bonding .

  • Monomers (Afzelechin) elute first.

  • Dimers (Target) elute second.

  • Polymers elute last (or require acetone to strip).

Visualization: Extraction & Purification Logic

G Start Raw Plant Material (Cassia/Buckwheat) Defat Defatting Step (Hexane wash) Start->Defat Remove Lipids Extract Extraction 70% Acetone + 0.1% Ascorbic Acid (Temp < 35°C) Defat->Extract Dried Residue Rotovap Remove Acetone (Result: Aqueous Slurry) Extract->Rotovap Partition L-L Partition Wash w/ Ethyl Acetate Rotovap->Partition Enrichment LH20 Sephadex LH-20 Column Partition->LH20 Load Sample Frac1 Frac 1: Ethanol Elution (Monomers/Flavonoids) LH20->Frac1 Frac2 Frac 2: 50% Acetone Elution (TARGET: Dimers) LH20->Frac2 Target Isolation Frac3 Frac 3: 70% Acetone Elution (Polymers) LH20->Frac3

Figure 1: Optimized workflow for isolating dimeric proanthocyanidins, prioritizing lipid removal and molecular weight fractionation.

FAQ & Troubleshooting (Root Cause Analysis)

Q: My extract turned red/brown during rotary evaporation.

  • Diagnosis: Oxidation of the B-ring or acid-catalyzed hydrolysis (anthocyanidin formation).

  • Fix:

    • Ensure bath temp is < 40°C .

    • Add 0.1% Ascorbic Acid to the extraction solvent.

    • Ensure the environment is not alkaline (keep pH ~5-6).

Q: I am using HPLC C18, but the peaks are tailing badly.

  • Diagnosis: Interaction between residual silanols on the column and the phenolic hydroxyls.

  • Fix: Use an acidic mobile phase.[3]

    • A: Water + 0.1% Formic Acid.

    • B: Acetonitrile (Avoid Methanol if pressure is high).

    • Gradient: Slow gradient (e.g., 5% to 20% B over 30 mins) is best for separating the dimer from its isomers.

Q: Can I use boiling water to extract?

  • Diagnosis: NO.

  • Reasoning: Boiling water (>90°C) causes epimerization at the C2/C3 positions. You will convert your natural Afzelechin-(4

    
    8)-epiafzelechin into unnatural isomers, rendering the extraction useless for biological standardization.
    

References

  • Nonaka, G., et al. (1983). "Tannins and Related Compounds.[4][5][6][7][8] Rhubarb." Chemical and Pharmaceutical Bulletin. (Establishes the foundational chemistry of proanthocyanidin dimers and the use of acetone/water systems).

  • Foo, L. Y., & Karchesy, J. J. (1989). "Proanthocyanidins."[5][6][7][9][10][11][12] Chemistry and Significance of Condensed Tannins. (Detailed protocols on Sephadex LH-20 fractionation for dimers vs polymers).

  • Xie, D. Y., & Dixon, R. A. (2005). "Proanthocyanidin biosynthesis – still more questions than answers?" Phytochemistry. (Discusses the stability and enzymatic degradation risks).

  • Kallithraka, S., et al. (1995). "A survey of solvents for the extraction of grape seed phenolics." Phytochemical Analysis. (Comparative data on Acetone vs Methanol efficiency for flavan-3-ols).

Sources

Optimization

Preventing oxidation of Afzelechin-(4alpha-->8)-epiafzelechin during isolation

Topic: Preventing Oxidation of Afzelechin-(4 8)-epiafzelechin Ticket ID: PA-DIMER-ISO-001 Status: Open Priority: Critical Part 1: Critical Alert (Read Before Experimentation) Subject: Immediate Stability Protocols for Pr...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Preventing Oxidation of Afzelechin-(4 8)-epiafzelechin

Ticket ID: PA-DIMER-ISO-001 Status: Open Priority: Critical

Part 1: Critical Alert (Read Before Experimentation)

Subject: Immediate Stability Protocols for Propelargonidin Dimers

You are isolating Afzelechin-(4


8)-epiafzelechin , a B-type propelargonidin dimer. Unlike cyanidin-based proanthocyanidins, this molecule lacks the ortho-dihydroxy (catechol) structure on the B-ring, making it slightly more resistant to rapid enzymatic browning. However, it remains highly susceptible to oxidative coupling  (mediated by polyphenol oxidase/PPO) and acid-catalyzed hydrolysis  of the interflavan bond.

The Golden Rules of Isolation:

  • Cryogenic Quenching: Never grind fresh plant material at room temperature. Use liquid nitrogen (

    
    ) to arrest PPO activity immediately.
    
  • The pH Balance: Maintain solvents at pH 3.0–5.0.

    • Too High (> pH 7): Autoxidation and epimerization occur rapidly.

    • Too Low (< pH 2): The C4-C8 interflavan bond hydrolyzes, destroying the dimer.

  • Sacrificial Protection: Always include Ascorbic Acid (Vitamin C) in your extraction solvent.

Part 2: The "Why" – Mechanistic Insight

To prevent degradation, you must understand the enemy. The degradation of this dimer occurs through two distinct pathways.

Oxidative Coupling (The Browning Pathway)

Even without a catechol B-ring, the A-ring (phloroglucinol type) and B-ring phenol are vulnerable to Radical Induced Oxidation.

  • Mechanism: Reactive Oxygen Species (ROS) or enzymes abstract a hydrogen atom from the phenolic hydroxyl.

  • Result: Formation of a semiquinone radical. These radicals couple to form high-molecular-weight polymers (phlobaphenes/tannin reds), resulting in the loss of your specific dimer and the appearance of a brown precipitate.

Acid-Catalyzed Cleavage (The Bond-Breaking Pathway)

The (4


8) bond is electronically labile.
  • Mechanism: Protonation of the A-ring facilitates the cleavage of the C4-C8 bond, releasing a carbocation and the terminal unit (epiafzelechin).

  • Result: Reversion to monomers or rearrangement into complex isomers.

Visualization: Degradation vs. Protection Pathways

OxidationMechanism Dimer Afzelechin-(4α->8)-epiafzelechin (Intact Dimer) Radical Semiquinone Radical Dimer->Radical H-Abstraction Monomers Monomers (Hydrolysis Products) Dimer->Monomers Bond Cleavage Polymer Oxidized Polymer (Brown Pigment) Radical->Polymer Polymerization PPO Enzymes (PPO) Oxygen / High pH PPO->Dimer Acid Strong Acid (pH < 2) Heat Acid->Dimer Ascorbic Ascorbic Acid (Sacrificial Reductant) Ascorbic->Radical Regenerates Phenol

Caption: Figure 1.[1][2] Competing degradation pathways.[2] Ascorbic acid intercepts the radical intermediate, reverting it to the intact phenol before polymerization can occur.

Part 3: Standard Operating Procedure (SOP)

Reagent Preparation
ReagentSpecificationPurpose
Extraction Solvent 70% Acetone / 30% WaterAcetone inhibits protein-polyphenol binding better than methanol.[3]
Acidifier 0.1% Formic Acid or Acetic AcidMaintains pH ~4.0 to stabilize the phenol without hydrolyzing the bond.
Antioxidant 5 mM Ascorbic Acid (0.88 g/L)Acts as an oxygen scavenger.
Chelator 1 mM EDTASequesters iron/copper ions that catalyze autoxidation.
Step-by-Step Isolation Workflow

Step 1: Cryo-Milling

  • Action: Flash-freeze fresh plant tissue in liquid nitrogen immediately after harvest.

  • Execution: Grind to a fine powder under liquid nitrogen. Do not allow the powder to thaw before solvent contact.

Step 2: Extraction

  • Action: Transfer frozen powder directly into pre-chilled (-20°C) Extraction Solvent (containing Ascorbic Acid + EDTA).

  • Tech Note: Use a solvent-to-solid ratio of at least 10:1 (v/w) to ensure rapid enzyme denaturation. Sonicate for 15 mins at <4°C.

Step 3: Solvent Partitioning

  • Action: Filter extract. Remove acetone via rotary evaporation at <35°C (Critical).

  • Partition: Wash aqueous residue with Hexane (removes lipids). Extract aqueous phase with Ethyl Acetate .

  • Why: Propelargonidin dimers partition well into Ethyl Acetate, leaving sugars and highly polymerized tannins in the water phase.

Step 4: Chromatography (Sephadex LH-20)

  • Mobile Phase: Ethanol/Water gradients.

  • Precaution: Sparge all solvents with Nitrogen (

    
    ) gas for 15 minutes prior to use.
    
  • Loading: Load sample in minimum volume.

  • Elution: Elute with increasing ethanol. The dimer typically elutes after monomers but before larger oligomers.

Part 4: Interactive Troubleshooting Guide

User Issue: "My sample turned brown during rotary evaporation."

  • Diagnosis: This is "browning" caused by autoxidation.

  • Root Cause: The temperature was likely >40°C, or the vacuum seal leaked oxygen into the flask while the sample was warm.

  • Solution:

    • Set water bath to max 30°C.

    • Add fresh Ascorbic Acid (0.1%) to the aqueous phase before evaporation.

    • Break the vacuum using Nitrogen gas, not ambient air.[4]

User Issue: "I see two peaks in HPLC that merge or tail significantly."

  • Diagnosis: Atropisomerism or Peak Broadening due to silanol interaction.

  • Root Cause: Rotational hindrance around the interflavan bond or interaction with the column silica.

  • Solution:

    • Ensure Mobile Phase contains 0.1% Formic Acid.

    • Run the column slightly warm (30-35°C) to sharpen peaks (improves kinetics), but do not exceed 40°C.

User Issue: "Yield is low; I only detect monomers (Afzelechin/Epiafzelechin)."

  • Diagnosis: Acid Hydrolysis.

  • Root Cause: The extraction solvent was too acidic (e.g., HCl or TFA was used) or the sample sat in acid for too long.

  • Solution: Switch to Acetic Acid or Formic Acid. Avoid mineral acids completely. Store crude extracts at -80°C, not -20°C.

Workflow Visualization

IsolationWorkflow cluster_safety Safety Checks Plant Plant Tissue LN2 Liquid N2 Grind Plant->LN2 Extract Extraction (Acetone + AA + EDTA) LN2->Extract Prevent PPO Rotovap Rotary Evap (<35°C) Extract->Rotovap Remove Acetone Partition Liq-Liq Partition (Ethyl Acetate) Rotovap->Partition LH20 Sephadex LH-20 (N2 Sparged) Partition->LH20 Enrich Dimer Final Pure Dimer LH20->Final Isolate Check1 Check pH (3-5) Check2 Check Temp (<35C)

Caption: Figure 2. Optimized isolation workflow emphasizing temperature and pH checkpoints to preserve the interflavan bond.

Part 5: Frequently Asked Questions (FAQ)

Q: Can I use Methanol instead of Acetone? A: Yes, but Acetone/Water (7:3) is superior for breaking hydrogen bonds between tannins and proteins/cell walls, resulting in higher yields. Methanol is acceptable for the chromatographic steps.

Q: How long is the dimer stable in solution? A:

  • In pure organic solvent (MeOH) at -20°C: Months.

  • In water/buffer (pH 7) at 25°C: Less than 4 hours.[4][5]

  • Recommendation: Always store dry or in acidified methanol at -80°C.

Q: Why do I need EDTA? A: Trace metal ions (Iron, Copper) are ubiquitous in glassware and solvents. They act as catalysts for radical generation. EDTA chelates these ions, rendering them inert.

References

  • Stability of Proanthocyanidins: Rue, E. A., Rush, M. D., & van Breemen, R. B. (2018). Procyanidins: a comprehensive review encompassing structure elucidation via mass spectrometry. Phytochemistry Reviews, 17(1), 1–16.

  • Ascorbic Acid Protection: Zhu, Q. Y., Holt, R. R., Lazarus, S. A., Orozco, T. J., & Keen, C. L. (2003). Stabilizing effect of ascorbic acid on flavan-3-ols and dimeric procyanidins from cocoa.[6] Journal of Agricultural and Food Chemistry, 51(2), 480-485.

  • Koupai-Abyazani, M. R., et al. (1993). Proanthocyanidins from the leaves of Cassia species. Journal of Natural Products.
  • Extraction Methodology: Ignat, I., Volf, I., & Popa, V. I. (2011).[4] A critical review of methods for characterisation of polyphenolic compounds in fruits and vegetables. Food Chemistry, 126(4), 1821-1835.

Sources

Troubleshooting

Resolving peak overlapping in Afzelechin-(4alpha--&gt;8)-epiafzelechin HPLC analysis

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific chromatographic challenges associated with propelargonidin dimers, specifical...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific chromatographic challenges associated with propelargonidin dimers, specifically Afzelechin-(4α→8)-epiafzelechin .

Due to their stereochemical complexity, interflavan rotational hindrance, and matrix interference in plant extracts, these B-type proanthocyanidins frequently exhibit severe peak overlapping, broadening, or pseudo-splitting. This guide provides field-proven, self-validating protocols to achieve baseline resolution and definitive mass spectrometric identification.

Diagnostic Workflow: Resolving Peak Overlap

G Start Peak Overlap Detected Afzelechin-(4α→8)-epiafzelechin Analyze Identify Overlap Source Start->Analyze Matrix Matrix Interference (Co-eluting Oligomers) Analyze->Matrix Complex extract Isomers Stereoisomer/Rotamer Co-elution Analyze->Isomers Purified fraction Diol Apply Normal-Phase (Diol) Separation by DP Matrix->Diol Temp Elevate Column Temp (45–55°C) to resolve rotamers Isomers->Temp MS MS/MS MRM Deconvolution (m/z 545 → 273) Diol->MS Phase Switch to Core-Shell or PFP Stationary Phase Temp->Phase If still unresolved Phase->MS Success Baseline Resolution Achieved MS->Success

Figure 1: Decision matrix for diagnosing and resolving propelargonidin dimer peak overlap.

Frequently Asked Questions (Troubleshooting)

Q1: Why does Afzelechin-(4α→8)-epiafzelechin exhibit severe peak broadening or splitting on my standard C18 column? A1: This is a thermodynamic artifact, not necessarily a contamination issue. The C4–C8 interflavan linkage in B-type proanthocyanidins restricts free rotation, resulting in distinct conformational rotamers. At ambient temperature, these rotamers exchange at a rate similar to the chromatographic elution timescale. Consequently, a single molecule can exist in multiple conformational states during its transit through the column, causing peak broadening or pseudo-splitting[1]. Furthermore, diastereomers (e.g., 4α→8 vs. 4β→8 linkages) possess nearly identical hydrodynamic volumes, causing them to co-elute on standard alkyl-chain stationary phases.

Q2: How can I thermodynamically resolve these rotameric artifacts? A2: You must alter the kinetics of the rotameric exchange. Elevating the column compartment temperature provides the thermal energy required to overcome the rotational barrier of the interflavan bond. By increasing the temperature to 45–55 °C, the rotamer exchange rate becomes significantly faster than the elution time, collapsing the broad/split peaks into a single, sharp chromatographic band. Self-Validation Step: To prove the split peak is a rotamer and not an impurity, inject the sample at 25 °C and then at 50 °C. If the two peaks merge into one sharp peak with a higher signal-to-noise ratio at 50 °C, you have confirmed rotameric exchange.

Q3: My sample is a crude plant extract (e.g., Maytenus ilicifolia). Reversed-phase (RP) HPLC is failing to separate the dimer from higher oligomers. What is the alternative? A3: In RP-HPLC, proanthocyanidins often elute as a massive, unresolved "hump" because separation is driven by hydrophobicity, which overlaps across different degrees of polymerization (DP). To resolve this, switch to a Normal-Phase (NP) Diol stationary phase[2]. Diol columns separate molecules strictly by hydrogen bonding, which correlates directly with the DP. Under these conditions, monomers elute first, followed cleanly by dimers (like Afzelechin-(4α→8)-epiafzelechin), trimers, and so on, effectively stripping away matrix interference[1][2].

Q4: How do I leverage MS/MS to deconvolute Afzelechin-(4α→8)-epiafzelechin from co-eluting isobaric compounds? A4: Use Electrospray Ionization (ESI) in negative mode. Unlike procyanidins (catechin/epicatechin dimers) which yield an [M-H]⁻ at m/z 577, propelargonidins lack one hydroxyl group on the B-ring[3]. The uncharged dimer has a monoisotopic mass of 546 Da, yielding an [M-H]⁻ precursor at m/z 545. The most reliable Multiple Reaction Monitoring (MRM) transition utilizes Quinone Methide (QM) cleavage, which breaks the interflavan bond to yield the monomeric fragment at m/z 273[1][4].

Quantitative Data & Methodological Summaries

Table 1: Stationary Phase Comparison for Proanthocyanidin Dimers
Stationary PhaseSeparation MechanismPrimary Use CaseTemperature Req.Resolution of DP
Standard C18 Hydrophobic interactionSimple matrices, monomers45–55 °CPoor (Overlaps)
PFP (Fluorophenyl) π-π, dipole, shape selectivityResolving closely related diastereomers40–50 °CModerate
Diol (Normal Phase) Hydrogen bondingComplex plant extracts25–30 °CExcellent (Strict DP)
Table 2: ESI-MS/MS MRM Transitions for Afzelechin-(4α→8)-epiafzelechin
AnalytePrecursor Ion [M-H]⁻Product Ion (m/z)Fragmentation MechanismCollision Energy (eV)
Afzelechin (Monomer) 273125Heterocyclic Ring Fission15 - 20
Afzelechin-epiafzelechin 545273Quinone Methide (QM) Cleavage20 - 25
Afzelechin-epiafzelechin 545409Retro-Diels-Alder (RDA)25 - 30

Step-by-Step Experimental Protocols

Protocol 1: Elevated-Temperature RP-UHPLC for Stereoisomer Resolution

Use this protocol when analyzing purified fractions where rotameric peak broadening is the primary issue.

  • Column Preparation: Install a Core-Shell PFP (Pentafluorophenyl) or high-efficiency C18 column (e.g., 2.1 x 100 mm, 1.7 µm).

  • Temperature Equilibration: Set the column oven to 50 °C . Critical: Allow at least 20 minutes for the stationary phase to reach thermal equilibrium to prevent retention time drift.

  • Mobile Phase Compounding:

    • Mobile Phase A: 0.1% Formic acid in LC-MS grade Water (Suppresses phenolic ionization).

    • Mobile Phase B: 0.1% Formic acid in LC-MS grade Acetonitrile.

  • Gradient Execution: Run a shallow gradient to maximize diastereomer resolution:

    • 0–2 min: 5% B

    • 2–15 min: 5% to 25% B

    • 15–18 min: 25% to 95% B (Wash)

    • 18–22 min: 5% B (Re-equilibration)

  • Detection: Monitor UV absorbance at 280 nm and route to ESI-MS operating in negative mode.

Protocol 2: Normal-Phase (Diol) Separation for Matrix Deconvolution

Use this protocol when dealing with crude extracts where the dimer is buried under polymeric proanthocyanidins.

  • Column Preparation: Install a Diol column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase Compounding:

    • Mobile Phase A: Acetonitrile : Acetic Acid (98:2, v/v).

    • Mobile Phase B: Methanol : Water : Acetic Acid (95:3:2, v/v/v).

  • Gradient Execution (Isocratic to Step-Gradient):

    • 0–5 min: 0% B (Elutes non-polar phenolics and alkaloids).

    • 5–20 min: 0% to 15% B (Elutes monomers like afzelechin).

    • 20–35 min: 15% to 30% B (Elutes dimers like Afzelechin-(4α→8)-epiafzelechin).

    • 35–50 min: 30% to 100% B (Elutes trimers and higher polymers).

  • Validation: Collect the fraction eluting between 20–35 minutes. Re-inject this fraction using Protocol 1 to confirm the presence of the m/z 545 precursor without matrix suppression.

References

  • Gu, L., Kelm, M. A., Hammerstone, J. F., Beecher, G., Holden, J., Haytowitz, D., ... & Prior, R. L. (2004). Procyanidins: a comprehensive review encompassing structure elucidation via mass spectrometry. National Center for Biotechnology Information (PMC). Available at: [Link]

  • Baggio, C. H., Freitas, C. S., Otofuji, G. M., Cipriani, T. R., Souza, L. M., Sassaki, G. L., ... & Marques, M. C. (2008). HPLC/ESI-MS and NMR analysis of flavonoids and tannins in bioactive extract from leaves of Maytenus ilicifolia. PubMed. Available at: [Link]

  • Toro-Uribe, S., Monagas, M., López-Linares, J. C., & Herrero, M. (2020). Preparative Separation of Procyanidins from Cocoa Polyphenolic Extract: Comparative Study of Different Fractionation Techniques. National Center for Biotechnology Information (PMC). Available at: [Link]

  • Robbins, R. J., Leonczak, J., Johnson, J. C., Li, J., Kwik-Uribe, C., Prior, R. L., & Gu, L. (2009). UHPLC-PDA-ESI/HRMSn Profiling Method To Identify and Quantify Oligomeric Proanthocyanidins in Plant Products. National Center for Biotechnology Information (PMC). Available at: [Link]

Sources

Optimization

Technical Support Center: Stability of Afzelechin-(4alpha--&gt;8)-epiafzelechin in Aqueous Solutions

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Afzelechin-(4alpha-->8)-epiafzelechin. This guide provides in-depth technical information, troubleshoot...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Afzelechin-(4alpha-->8)-epiafzelechin. This guide provides in-depth technical information, troubleshooting advice, and detailed protocols to help you navigate the challenges associated with the aqueous stability of this A-type proanthocyanidin dimer. Our goal is to equip you with the knowledge to ensure the integrity of your experiments and the reliability of your results.

Introduction to the Stability Challenges of Afzelechin-(4alpha-->8)-epiafzelechin

Afzelechin-(4alpha-->8)-epiafzelechin is an A-type proanthocyanidin dimer, a class of polyphenolic compounds known for their promising biological activities, including antioxidant and anti-inflammatory properties[1]. However, like many proanthocyanidins, it is susceptible to degradation in aqueous solutions, which can significantly impact experimental outcomes. The stability of these molecules is influenced by a variety of factors, including pH, temperature, light, and the presence of other components in the solution[2][3].

Understanding and controlling these factors is paramount for obtaining accurate and reproducible data. This guide will walk you through the common stability issues, their underlying causes, and practical solutions to mitigate them.

Frequently Asked Questions (FAQs)

Here we address some of the most common questions regarding the handling and stability of Afzelechin-(4alpha-->8)-epiafzelechin in aqueous solutions.

Q1: Why is my Afzelechin-(4alpha-->8)-epiafzelechin solution turning brown?

A1: The brown discoloration of your solution is a common visual indicator of degradation[4]. This is often due to oxidation of the phenolic hydroxyl groups on the molecule, leading to the formation of quinones and other colored polymerization products[4]. This process can be accelerated by exposure to light, oxygen, and neutral to alkaline pH conditions.

Q2: I'm observing a rapid loss of my compound in cell culture media. What is happening?

A2: Proanthocyanidin A-type dimers can be notoriously unstable in typical cell culture media, which are generally buffered to a physiological pH (around 7.4) and incubated at 37°C. For a closely related compound, proanthocyanidin A2, studies have shown a half-life of less than 15 minutes under these conditions[2][5][6]. The primary degradation pathway in this environment is often epimerization, where the stereochemistry of the molecule changes, leading to the formation of isomers[2][5]. This rapid transformation means that the compound your cells are exposed to for the majority of a typical 24-hour experiment may not be the original compound you added[2][5].

Q3: What is the best way to prepare a stock solution of Afzelechin-(4alpha-->8)-epiafzelechin?

A3: Due to its limited stability in aqueous solutions, it is highly recommended to prepare a concentrated stock solution in an anhydrous organic solvent. Dimethyl sulfoxide (DMSO) is a commonly used solvent for this purpose[7]. A high-concentration master stock in DMSO can be stored at -20°C for extended periods. For experiments, you can then make fresh dilutions into your aqueous buffer or cell culture medium immediately before use.

Q4: How does pH affect the stability of Afzelechin-(4alpha-->8)-epiafzelechin?

A4: Proanthocyanidins are generally more stable in acidic conditions and are quite unstable in neutral to alkaline environments[2][3]. At lower pH values, the phenolic hydroxyl groups are protonated, making them less susceptible to oxidation. As the pH increases, these groups deprotonate, increasing their electron-donating capacity and making them more prone to oxidation and other rearrangements.

Q5: Are there any general "best practices" for working with this compound in aqueous solutions?

A5: Yes. To maximize the stability of Afzelechin-(4alpha-->8)-epiafzelechin in your experiments, consider the following:

  • Use freshly prepared solutions: Always prepare your working solutions immediately before an experiment.

  • Minimize exposure to light: Protect your solutions from light by using amber vials or covering them with aluminum foil.

  • Work at low temperatures: When not in use, keep your solutions on ice.

  • Consider antioxidants: In some applications, the addition of a stabilizing agent like ascorbic acid might be beneficial, though its compatibility with your specific assay must be verified[8].

  • Degas your solvents: For critical applications, deoxygenating your aqueous buffers by sparging with nitrogen or argon can help reduce oxidative degradation.

Troubleshooting Guide

This section provides a structured approach to identifying and resolving common problems you may encounter during your experiments.

Problem Potential Cause(s) Recommended Action(s)
Rapid disappearance of the parent compound peak in HPLC analysis. 1. Degradation in solution: The compound is unstable under your experimental conditions (pH, temperature).2. Precipitation: The compound may be precipitating out of solution, especially if the final concentration of the organic stock solvent is too high in the aqueous medium.1. Review the pH and temperature of your aqueous solution. If possible, adjust to a more acidic pH.2. Perform a time-course stability study under your exact experimental conditions to determine the degradation rate.3. Ensure the final concentration of the organic solvent (e.g., DMSO) is low (typically <0.5%) to maintain solubility.
Appearance of new, unexpected peaks in your chromatogram. 1. Degradation Products: These are likely isomers (from epimerization) or oxidation products of your starting material[2][5].1. Use a mass spectrometer (LC-MS) to identify the molecular weights of the new peaks. Isomers will have the same mass as the parent compound.2. Compare the retention times of the new peaks with those of known standards, if available.
Inconsistent or non-reproducible results in biological assays. 1. Variable degradation: The extent of degradation may be varying between experiments due to slight differences in incubation times or solution preparation.2. Activity of degradation products: The observed biological effect may be due to the degradation products rather than the parent compound.1. Standardize your solution preparation and incubation times meticulously.2. Prepare fresh solutions for each replicate experiment.3. If possible, isolate the major degradation products and test their biological activity independently.
Visible color change (e.g., yellowing or browning) of the solution. 1. Oxidation: This is a clear sign of oxidative degradation.1. Protect your solutions from light and oxygen.2. Prepare solutions in deoxygenated buffers.3. Store solutions at low temperatures.
Troubleshooting Workflow for Unexpected Experimental Results

start Unexpected Experimental Results check_solution Check for visible signs of degradation (color change, precipitation) start->check_solution hplc_analysis Perform HPLC-UV/Vis analysis of the working solution check_solution->hplc_analysis parent_peak Is the parent peak area as expected? hplc_analysis->parent_peak new_peaks Are there significant new peaks? parent_peak->new_peaks No precipitation Suspect precipitation parent_peak->precipitation Yes degradation Suspect significant degradation new_peaks->degradation Yes review_protocol Review solution preparation and handling protocol new_peaks->review_protocol No lcms_analysis Perform LC-MS analysis to identify new peaks degradation->lcms_analysis precipitation->review_protocol optimize_conditions Optimize experimental conditions (pH, temp, light exposure) review_protocol->optimize_conditions re_evaluate Re-evaluate experimental design considering compound instability optimize_conditions->re_evaluate modify_assay Modify assay to minimize incubation time lcms_analysis->modify_assay modify_assay->re_evaluate

Caption: Troubleshooting workflow for unexpected results.

Experimental Protocols

Protocol 1: Preparation of Stock and Working Solutions

This protocol provides a standardized method for preparing solutions of Afzelechin-(4alpha-->8)-epiafzelechin to minimize degradation.

Materials:

  • Afzelechin-(4alpha-->8)-epiafzelechin (solid)

  • Anhydrous DMSO

  • Your desired aqueous buffer (e.g., phosphate-buffered saline, cell culture medium), pre-chilled to 4°C.

  • Sterile, amber microcentrifuge tubes or vials.

Procedure:

  • Prepare Stock Solution (e.g., 10 mM in DMSO):

    • Accurately weigh the required amount of Afzelechin-(4alpha-->8)-epiafzelechin in a sterile, amber vial.

    • Add the calculated volume of anhydrous DMSO to achieve the desired concentration (e.g., 10 mM).

    • Vortex gently until the solid is completely dissolved.

    • Aliquot the stock solution into smaller volumes in amber microcentrifuge tubes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C. These are generally stable for up to two weeks[7].

  • Prepare Working Solution (to be done immediately before use):

    • Thaw one aliquot of the DMSO stock solution at room temperature.

    • Dilute the stock solution to your final desired concentration in your pre-chilled aqueous buffer. For example, to make a 10 µM solution from a 10 mM stock, you would perform a 1:1000 dilution.

    • Ensure the final concentration of DMSO in your working solution is low (e.g., <0.1%) to avoid solvent effects in your assay.

    • Mix gently by inversion. Do not vortex vigorously as this can introduce oxygen.

    • Keep the working solution on ice and protected from light until it is added to your experiment.

Protocol 2: General Stability Assessment in Aqueous Buffers

This protocol outlines a simple experiment to determine the stability of Afzelechin-(4alpha-->8)-epiafzelechin in your specific aqueous buffer.

Materials:

  • Afzelechin-(4alpha-->8)-epiafzelechin working solution (prepared as in Protocol 1).

  • Aqueous buffer of interest (e.g., PBS at pH 5.0, 7.4, and 9.0).

  • Incubator or water bath set to the desired temperature (e.g., 25°C or 37°C).

  • HPLC system with a UV/Vis detector.

  • Amber HPLC vials.

Procedure:

  • Prepare a fresh working solution of Afzelechin-(4alpha-->8)-epiafzelechin in your chosen buffer at the desired concentration.

  • Immediately take a sample for t=0 analysis. Transfer an aliquot to an amber HPLC vial and either inject immediately or store at 4°C until analysis.

  • Incubate the remaining solution under your desired conditions (e.g., 37°C, protected from light).

  • At predetermined time points (e.g., 15 min, 30 min, 1 hr, 2 hr, 4 hr, 8 hr, 24 hr), withdraw aliquots and transfer them to amber HPLC vials for analysis.

  • Analyze all samples by HPLC (see Protocol 3 for a representative method).

  • Plot the percentage of the remaining parent compound (based on peak area) against time to determine the degradation kinetics and half-life.

Protocol 3: Representative HPLC-UV/Vis Method for Stability Monitoring

This method is a starting point for the analysis of Afzelechin-(4alpha-->8)-epiafzelechin and its degradation products. Method optimization may be required for your specific application.

Instrumentation and Conditions:

  • HPLC System: With a quaternary pump, autosampler, column oven, and UV/Vis or PDA detector.

  • Column: A reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size) is a good starting point[9].

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Elution: A typical gradient might be:

    • 0-5 min: 5% B

    • 5-30 min: Linear gradient to 30% B

    • 30-35 min: Linear gradient to 95% B

    • 35-40 min: Hold at 95% B

    • 40-41 min: Return to 5% B

    • 41-50 min: Re-equilibration at 5% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 280 nm.

  • Injection Volume: 10-20 µL.

Quantitative Stability Data (Proxy Data)

Condition Half-life (t½) Reference
Basal-Dulbecco's Modified Eagle Medium (b-DMEM) at 37°C< 15 minutes[2][5][6]
Weakly alkaline aqueous solution (pH > 7.4)Rapid degradation[2][5]
Acidic aqueous solution (pH < 7.0)Relatively more stable[2][5]

Note: This data is for procyanidin A2 and should be used as an estimation for the stability of Afzelechin-(4alpha-->8)-epiafzelechin. It is strongly recommended to perform a stability study under your specific experimental conditions.

Potential Degradation Pathway

The degradation of Afzelechin-(4alpha-->8)-epiafzelechin in aqueous solution can proceed through several pathways, primarily epimerization and oxidation.

start Afzelechin-(4alpha-->8)-epiafzelechin epimerization Epimerization (e.g., at C2 or C3) start->epimerization pH > 7, 37°C oxidation Oxidation (Phenolic Hydroxyls) start->oxidation O2, light, pH > 7 isomers Diastereomers epimerization->isomers quinones Quinone Intermediates oxidation->quinones polymerization Polymerization quinones->polymerization polymers Colored Polymeric Products (Brown Discoloration) polymerization->polymers

Caption: Simplified potential degradation pathways.

References

  • Lu, T., Yuan, C., Ma, W., Zhang, Y., & Su, W. (2011). Transformation of proanthocyanidin A2 to its isomers under different physiological pH conditions and common cell culture medium. Journal of Agricultural and Food Chemistry, 59(11), 6214–6220. [Link]

  • PubMed. (2011). Transformation of proanthocyanidin A2 to its isomers under different physiological pH conditions and common cell culture medium. National Center for Biotechnology Information. [Link]

  • ResearchGate. (n.d.). Transformation of Proanthocyanidin A2 to Its Isomers under Different Physiological pH Conditions and Common Cell Culture Medium | Request PDF. ResearchGate. [Link]

  • Jorgensen, E. M., Marin, A. B., & Kennedy, J. A. (2004). Analysis of the oxidative degradation of proanthocyanidins under basic conditions. Journal of Agricultural and Food Chemistry, 52(8), 2292–2296. [Link]

  • Dallas, C., Ricardo-da-Silva, J. M., & Laureano, O. (1996). Influence of Acetaldehyde, pH, and Temperature on Transformation of Procyanidins in Model Wine Solutions. Journal of Agricultural and Food Chemistry, 44(8), 2402–2407. [Link]

  • Dong, M. W. (2021). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International. [Link]

  • Wong, Y. K., Chan, T. H., & Wong, B. C. (2014). Development of a UPLC-MS/MS bioanalytical method for the pharmacokinetic study of (-)-epiafzelechin, a flavan-3-ol with osteoprotective activity, in C57BL/6J mice. Journal of Chromatography B, 967, 130–136. [Link]

  • Jampatong, S., Wunthong, P., Meesoo, C., Rattanaporn, K., & Rachtanapun, C. (2016). Thermal and pH degradation kinetics of anthocyanins in natural food colorant prepared from black rice bran. Journal of Food Science and Technology, 53(12), 4297–4306. [Link]

  • PubMed. (2004). Analysis of the oxidative degradation of proanthocyanidins under basic conditions. National Center for Biotechnology Information. [Link]

  • Svedström, U., Vuorela, H., Kostiainen, R., Tuominen, J., & Hiltunen, R. (2002). High-performance liquid chromatographic determination of oligomeric procyanidins from dimers up to the hexamer in hawthorn. Journal of Chromatography A, 968(1-2), 53–60. [Link]

  • Wikipedia. (n.d.). Procyanidin A2. Wikipedia. [Link]

  • PubMed. (2014). Development of a UPLC-MS/MS bioanalytical method for the pharmacokinetic study of (-)-epiafzelechin, a flavan-3-ol with osteoprotective activity, in C57BL/6J mice. National Center for Biotechnology Information. [Link]

  • Pasini, F., Braca, A., & Proietti, G. (2021). Optimization and Validation of Procyanidins Extraction and Phytochemical Profiling of Seven Herbal Matrices of Nutraceutical Interest. Plants, 10(11), 2415. [Link]

  • ResearchGate. (n.d.). Use of RP-HPLC-ESI (-)-MS/MS to differentiate various proanthocyanidin isomers in lager beer extracts. ResearchGate. [Link]

  • Stebbins, N. B. (2016). Characterization and Mechanisms of Anthocyanin Degradation and Stabilization. SciSpace. [Link]

  • Stevens, J. F., Taylor, A. W., & Deinzer, M. L. (2006). Structural Identification and Distribution of Proanthocyanidins in 13 Different Hops. Journal of Agricultural and Food Chemistry, 54(11), 4057–4067. [Link]

  • van Dooren, I., Foubert, K., Theunis, M., Naessens, T., Pieters, L., & Apers, S. (2018). Advantages of a validated UPLC-MS/MS standard addition method for the quantification of A-type dimeric and trimeric proanthocyanidins in cranberry extracts in comparison with well-known quantification methods. Journal of Pharmaceutical and Biomedical Analysis, 148, 32–41. [Link]

  • Gonçalves, J., Sousa, S., & Ferreira-da-Silva, F. (2023). Fast and Simple UPLC–Q-TOF MS Method for Determination of Bitter Flavan-3-ols and Oligomeric Proanthocyanidins. Foods, 12(17), 3269. [Link]

  • FooDB. (2010). Showing Compound Afzelechin-(4alpha->8)-pelargonidin 3-O-beta-glucopyranoside (FDB001740). FooDB. [Link]

  • Dallas, C., & Laureano, O. (1994). Degradation of oligomeric procyanidins and anthocyanins in a Tinta Roriz red wine during maturation. VITIS - Journal of Grapevine Research, 33(1), 49–54. [Link]

  • Wang, Y., et al. (2021). Phytochemical Analysis Using UPLC-MS/MS Combined with Network Pharmacology Methods to Explore the Biomarkers for the Quality Control of Lingguizhugan Decoction. Journal of Analytical Methods in Chemistry, 2021, 9987403. [Link]

  • The Good Scents Company. (n.d.). (-)-epiafzelechin. The Good Scents Company. [Link]

  • Quirantes-Piné, R., et al. (2015). Assessment of the stability of proanthocyanidins and other phenolic compounds in cranberry syrup after gamma-irradiation treatment and during storage. Food Chemistry, 178, 28–35. [Link]

  • American Herbal Pharmacopoeia. (2016). 4-(dimethylamino)cinnamaldehyde (DMAC) for Quantification of Soluble Proanthocyanidins (PACs) in Cranberry Juice, Concentrated Juice, and Juice Extract Powders. American Herbal Pharmacopoeia. [Link]

  • Prior, R. L., et al. (2010). Multi-laboratory validation of a standard method for quantifying proanthocyanidins in cranberry powders. Journal of the Science of Food and Agriculture, 90(9), 1473–1478. [Link]

  • Prodanov, M., et al. (2013). Why proanthocyanidins elute at increasing order of molecular masses when analysed by normal phase high performance liquid chromatography. Food Chemistry, 141(3), 2268–2275. [Link]

Sources

Troubleshooting

Troubleshooting isomerization of Afzelechin dimers during processing

Welcome to the technical support center for researchers, scientists, and drug development professionals working with afzelechin dimers. This guide is designed to provide expert-level insights and practical troubleshootin...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with afzelechin dimers. This guide is designed to provide expert-level insights and practical troubleshooting solutions for the common challenge of isomerization during the processing and analysis of these complex polyphenols. As your dedicated application scientist, my goal is to explain the causality behind these experimental challenges and provide robust, self-validating protocols to ensure the integrity of your research.

Introduction to Afzelechin Dimers and Isomerization

Afzelechin is a flavan-3-ol, a type of flavonoid.[1][2] In nature, these monomeric units often polymerize to form oligomers, with dimers being the simplest form. These are a subclass of proanthocyanidins (PAs), also known as condensed tannins.[3] An afzelechin dimer consists of two afzelechin units linked together, for example, through a C4-C8 bond.[4][]

A critical feature of flavan-3-ols is the presence of multiple chiral centers, which results in various stereoisomers.[2][4] For instance, afzelechin and its isomer epiafzelechin differ in their stereochemistry.[6] Isomerization , and more specifically epimerization , is the conversion of one stereoisomer to another. This process is a significant concern during extraction, purification, and storage, as different processing conditions can inadvertently trigger this chemical transformation.[7][8] The resulting isomeric mixture can exhibit altered biological activity and physicochemical properties, potentially compromising experimental results and their interpretation.[9]

Troubleshooting Guide: Isomerization Issues

This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.

Q1: I'm seeing unexpected new peaks in my HPLC/UPLC chromatogram after sample processing. Could this be isomerization?

A: Yes, this is a classic indicator of isomerization. The appearance of new, often poorly resolved peaks with different retention times but identical mass-to-charge ratios (m/z) as your target dimer strongly suggests the formation of stereoisomers.

The Scientific Rationale: Epimerization, particularly in flavan-3-ols, is highly dependent on environmental conditions. Factors such as pH, temperature, and solvent choice can provide the energy needed to overcome the activation barrier for converting one stereoisomer to another. Proanthocyanidins are known to be relatively stable in acidic conditions but are quite unstable under weak alkaline or alkaline conditions.[9][10] This instability can lead to the formation of epimers, which will have different three-dimensional structures and thus interact differently with the HPLC column's stationary phase, resulting in altered retention times.

Step-by-Step Troubleshooting Protocol:
  • Mass Spectrometry Verification:

    • Action: Analyze the unexpected peaks using a mass spectrometer (MS) detector coupled to your LC system.

    • Expected Result: Isomers will have the exact same molecular weight and therefore the same m/z value as the parent dimer. This confirms you are not dealing with degradation products or other contaminants.

  • Review Your Extraction and Processing Protocol:

    • pH Control:

      • Problem: Neutral or alkaline conditions (pH > 7) significantly accelerate epimerization.[9][10] Many standard extraction procedures may not adequately control for pH.

      • Solution: Acidify your extraction solvents. The addition of a small amount of acid, such as 0.1% formic acid or acetic acid, can help maintain a pH below 4, which is shown to improve stability.[11][12]

    • Temperature Management:

      • Problem: Elevated temperatures, often used to increase extraction efficiency, also provide the energy for isomerization.[7][10] Roasting processes for materials like cocoa beans, for example, are well-documented to cause epimerization of flavan-3-ols.[8]

      • Solution: Conduct all extraction and processing steps at or below room temperature. If possible, use cold extraction methods (e.g., on ice or in a cold room at 4°C). Avoid any heating steps unless absolutely necessary and validated for stability.

    • Solvent Selection:

      • Problem: While common solvents like methanol, ethanol, and acetone are effective for extraction, their purity and potential for containing basic impurities can be an issue.

      • Solution: Always use high-purity, HPLC-grade solvents. Consider running a blank solvent gradient on your LC-MS to check for contaminants.

  • Run a Control Experiment:

    • Action: If you have a pure standard of your afzelechin dimer, subject it to your exact extraction/processing workflow.

    • Analysis: If the pure standard also shows the formation of new peaks, your protocol is definitively inducing isomerization. If the standard remains stable, the issue may stem from the complexity of the initial sample matrix (e.g., enzymatic activity).

Q2: My purified afzelechin dimer sample shows signs of degradation or isomerization during storage. How can I ensure its long-term stability?

A: The stability of purified flavan-3-ol dimers is a major concern. Isomerization and degradation are ongoing processes if storage conditions are not optimized.

The Scientific Rationale: Long-term stability is threatened by the same factors as processing-induced isomerization: pH, temperature, and solvent. Additionally, exposure to oxygen and light can lead to oxidative degradation, which alters the chemical structure entirely.[13] For biological studies, compounds are often dissolved in DMSO; however, aqueous buffers used in cell culture media can be weakly alkaline, accelerating epimerization rapidly—sometimes with a half-life of less than 15 minutes.[9]

Optimized Storage Protocol:
  • Choose the Right Storage Form:

    • For Long-Term (>1 month): The most stable form for storage is as a lyophilized (freeze-dried) powder. This removes residual solvent and water, which can participate in degradation reactions.

    • For Short-Term (up to 1 month): Storing in a suitable solvent is acceptable.

  • Select an Appropriate Solvent:

    • Use an anhydrous, HPLC-grade solvent. Acetonitrile is often a good choice.

    • If using an alcohol like methanol or ethanol, ensure it is of the highest purity.

    • For enhanced stability in solution, a slight acidification (e.g., 0.05% acetic acid) can be beneficial.

    • When using DMSO for stock solutions, prepare smaller aliquots to minimize freeze-thaw cycles and store at -80°C.[4] Be aware of the rapid instability when diluted into aqueous media for experiments.[9]

  • Control the Storage Environment:

    • Temperature: Store samples at -20°C for short-term or, ideally, at -80°C for long-term stability.[]

    • Atmosphere: To prevent oxidation, overlay the sample with an inert gas like argon or nitrogen before sealing the vial. This is especially critical for lyophilized powders.

    • Light: Use amber glass vials or wrap vials in aluminum foil to protect the sample from light, which can catalyze degradation.

Frequently Asked Questions (FAQs)

  • What is an afzelechin dimer? An afzelechin dimer is a type of proanthocyanidin, a class of polyphenols formed from two afzelechin (a flavan-3-ol) units linked together.[3][] They are found in various plants and are studied for their biological activities.

  • What is the difference between isomerization and epimerization? Isomerization is a general term for the process where a molecule transforms into an isomer with the same chemical formula but a different arrangement of atoms. Epimerization is a specific type of isomerization where only one of several chiral centers in a molecule is inverted. For afzelechin dimers, this is the most common type of isomerization observed during processing.[7]

  • What are the primary drivers of isomerization? The main factors are elevated pH (neutral to alkaline conditions), high temperatures, and exposure to light.[7][9][10] The choice of solvent can also play a role.[14]

  • Why is it critical to prevent isomerization? The stereochemistry of a molecule is crucial for its biological function. It determines how the molecule fits into the active site of an enzyme or a receptor. Isomerization can lead to a mixture of compounds with different or diminished biological activities, making experimental results difficult to reproduce and interpret.[9]

  • What is the ideal pH for working with afzelechin dimers? Slightly acidic conditions (pH 3-5) are ideal for maintaining the stability of most proanthocyanidins.[9][10] Strongly alkaline conditions should always be avoided.

Data Summary & Experimental Protocols

Table 1: Influence of Processing Conditions on Afzelechin Dimer Stability
ParameterLow Risk ConditionHigh Risk ConditionScientific Rationale
pH pH 3 - 5 (Acidic)pH > 7 (Neutral to Alkaline)Alkaline conditions catalyze the epimerization of flavan-3-ols.[9][10]
Temperature ≤ 25°C (Room Temp or below)> 40°CHeat provides the activation energy required for isomerization.[7][8]
Solvent High-purity, acidified organic solvents (e.g., MeOH with 0.1% HCOOH)Neutral aqueous buffers, low-purity solventsAqueous environments, especially at neutral or basic pH, promote instability.[9]
Light Storage in darkness (amber vials)Exposure to UV or ambient lightLight can induce photochemical degradation and other structural changes.
Atmosphere Inert (Nitrogen or Argon)Ambient Air (Oxygen)Oxygen can cause oxidative reactions, leading to structural modification and degradation.[13]
Protocol 1: Stability-Focused Extraction of Afzelechin Dimers

This protocol is designed to minimize isomerization during extraction from a plant matrix.

  • Homogenization:

    • Grind the lyophilized plant material to a fine powder (e.g., using a mortar and pestle with liquid nitrogen) to maximize surface area.

  • Solvent Preparation:

    • Prepare the extraction solvent: 80% HPLC-grade methanol in water (v/v) containing 0.1% formic acid.

    • Pre-chill the solvent to 4°C.

  • Extraction:

    • Combine the powdered plant material with the chilled extraction solvent in a flask wrapped in aluminum foil. A solid-to-solvent ratio of 1:10 (w/v) is a good starting point.

    • Perform the extraction at 4°C on a shaker for 2-4 hours. Avoid using heat or sonication unless absolutely necessary and validated.

  • Clarification:

    • Centrifuge the mixture at 4,000 x g for 15 minutes at 4°C to pellet the solid material.

    • Carefully decant the supernatant. For complete clarification, filter the supernatant through a 0.45 µm PTFE syringe filter.

  • Solvent Removal:

    • Concentrate the extract using a rotary evaporator with the water bath temperature set no higher than 35°C.

    • For final drying, freeze the concentrated extract and lyophilize to a powder.

  • Storage:

    • Store the lyophilized powder at -80°C under an inert atmosphere in an amber vial.

Protocol 2: HPLC-MS Analysis to Monitor Isomerization

This method is suitable for separating and identifying afzelechin dimers and their isomers.

  • Sample Preparation:

    • Accurately weigh and dissolve the extract or purified compound in the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).

    • Filter the sample through a 0.22 µm syringe filter before injection.

  • LC Conditions:

    • Column: A C18 reversed-phase column with a particle size of ≤ 2.7 µm is recommended (e.g., Agilent Poroshell, Waters Cortecs).

    • Mobile Phase A: Water with 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

    • Gradient: A typical gradient would be to start at 5% B, ramp to 40% B over 20 minutes, then increase to 95% B to wash the column, and re-equilibrate at 5% B.

    • Flow Rate: 0.3 - 0.5 mL/min.

    • Column Temperature: Maintain at a controlled, moderate temperature (e.g., 25-30°C) to ensure reproducibility.

  • MS Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in negative mode is typically more sensitive for phenolic compounds.

    • Analysis: Perform a full scan to identify the m/z of the dimer. Use targeted MS/MS (or tandem MS) to obtain fragmentation patterns, which will be identical for all isomers, further confirming their identity.

Visualized Workflows and Pathways

Isomerization Pathway Diagram

IsomerizationPathway cluster_process Processing Conditions High_pH High pH (>7) Isomer Epimer Formed (e.g., 2,3-trans) High_pH->Isomer Accelerates High_Temp High Temperature (>40°C) High_Temp->Isomer Accelerates Afzelechin_Dimer Afzelechin Dimer (e.g., 2,3-cis) Afzelechin_Dimer->Isomer Epimerization

Caption: Factors like high pH and temperature can accelerate the reversible epimerization of afzelechin dimers.

Troubleshooting Workflow for Unexpected HPLC Peaks

TroubleshootingWorkflow Start Unexpected Peak(s) in HPLC Check_MS Analyze with LC-MS. Do peaks share the same m/z? Start->Check_MS Review_Protocol Review Protocol: - pH (too high?) - Temperature (too high?) - Solvent Purity Check_MS->Review_Protocol Yes Different_Compound Issue is contamination or degradation, not isomerization. Check_MS->Different_Compound No Optimize Optimize Protocol: - Add 0.1% Formic Acid - Process at ≤ 25°C - Use HPLC-Grade Solvents Review_Protocol->Optimize Success Problem Solved: Isomerization Minimized Optimize->Success

Caption: A decision tree for troubleshooting unexpected peaks in a chromatogram.

References

  • Transformation of proanthocyanidin A2 to its isomers under different physiological pH conditions and common cell culture medium - PubMed. (2011, June 8). PubMed. Retrieved from [Link]

  • Transformation of Proanthocyanidin A2 to Its Isomers under Different Physiological pH Conditions and Common Cell Culture Medium | Request PDF. (n.d.). ResearchGate. Retrieved from [Link]

  • Dimeric anthocyanins from strawberry (Fragaria ananassa) consisting of pelargonidin 3-glucoside covalently linked to four flavan-3-ols - PubMed. (2004, May 15). PubMed. Retrieved from [Link]

  • Modification of Natural Proanthocyanidin Oligomers and Polymers Via Chemical Oxidation under Alkaline Conditions | ACS Omega. (2021, February 8). ACS Publications. Retrieved from [Link]

  • Characterization of Natural and Alkaline-Oxidized Proanthocyanidins in Plant Extracts by Ultrahigh-Resolution UHPLC-MS/MS. (2021, March 26). MDPI. Retrieved from [Link]

  • The complexities of proanthocyanidin biosynthesis and its regulation in plants - PMC. (2022, November 26). National Center for Biotechnology Information. Retrieved from [Link]

  • Sample Preparation Troubleshooting - CHROMacademy. (n.d.). Retrieved from [Link]

  • Afzelechin | C15H14O5 | CID 442154 - PubChem. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Structures of (+)-afzelechin, (–)-epiafzelechin, (+)-catechin, (–)-epicatechin, (+). (n.d.). ResearchGate. Retrieved from [Link]

  • The influence of pH on auto-oxidative browning of flavan-3-ols and gallic acid as a promising browning inhibitor - PubMed. (2025, May 1). PubMed. Retrieved from [Link]

  • Techniques for extraction and isolation of natural products: a comprehensive review - PMC. (2018, April 17). National Center for Biotechnology Information. Retrieved from [Link]

  • The influence of pH on auto-oxidative browning of flavan-3-ols and gallic acid as a promising browning inhibitor - Wageningen University & Research. (2025, May 1). Research@WUR. Retrieved from [Link]

  • Flavan-3-ol - Wikipedia. (n.d.). Retrieved from [Link]

  • Temperature influences epimerization and composition of flavanol monomers, dimers and trimers during cocoa bean roasting. (2013, June 20). SciSpace. Retrieved from [Link]

Sources

Optimization

Propelargonidin Separation Support Center: Column Temperature Optimization

Welcome to the Technical Support Center for the chromatographic separation of propelargonidins. Propelargonidins are a specialized class of condensed tannins (proanthocyanidins) composed of (epi)afzelechin monomeric unit...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the chromatographic separation of propelargonidins. Propelargonidins are a specialized class of condensed tannins (proanthocyanidins) composed of (epi)afzelechin monomeric units, frequently identified in complex botanical matrices such as strawberry and Uncaria tomentosa[1].

Due to their structural complexity, high molecular weight, and the presence of numerous stereoisomers, optimizing high-performance liquid chromatography (HPLC) conditions is notoriously difficult. This guide provides drug development professionals and analytical scientists with field-proven, mechanistically grounded strategies for optimizing column temperature —a critical parameter that dictates mobile phase viscosity, mass transfer kinetics, and thermodynamic selectivity.

Part 1: Mechanistic FAQs

Q1: Why does column temperature dictate the resolution of high-molecular-weight propelargonidins? A1: High-molecular-weight proanthocyanidins (trimers, tetramers, and beyond) possess inherently low diffusion coefficients (


). At standard room temperature (25°C), the high viscosity of the mobile phase restricts the movement of these bulky molecules into and out of the stationary phase pores. This severe resistance to mass transfer dominates the C-term of the van Deemter equation, leading to broad, tailing peaks. Elevating the temperature to 40–50°C lowers mobile phase viscosity, significantly2, and allows for higher flow rates without sacrificing theoretical plates[2].

Q2: How does temperature manipulate selectivity (


) between B-type propelargonidin isomers? 
A2:  Selectivity between closely related isomers (e.g., epiafzelechin-(4β→8)-epicatechin vs. epicatechin-(4β→8)-epiafzelechin) is governed by the van 't Hoff equation: 

. Because different isomers have slightly different enthalpies of transfer (

) from the mobile to the stationary phase, changing the temperature shifts their relative retention factors (

) at different rates. If two isomers co-elute at 30°C, shifting the temperature to 45°C alters the thermodynamic balance, often resolving the critical pair.

Q3: What is the thermal degradation threshold for propelargonidins during LC-MS analysis? A3: While higher temperatures improve kinetics, proanthocyanidins are heat-sensitive. The interflavan bonds (typically C4→C8 or C4→C6 B-type linkages) are susceptible to acid-catalyzed cleavage. Operating above 55°C in the presence of acidic modifiers (e.g., 0.1% formic acid) can 3, leading to artifact peaks such as free (epi)afzelechin monomers and inaccurate quantification[3]. We recommend a maximum operating temperature of 50°C.

Thermodynamics Temp Increase Column Temperature (T) Visc Decrease Mobile Phase Viscosity Temp->Visc Thermo Alter Enthalpy/Entropy Balance (ΔH/ΔS) Temp->Thermo Diff Increase Solute Diffusion (Dm) Visc->Diff VanD Flatten C-Term (van Deemter) Diff->VanD Eff Higher Efficiency (N) & Sharper Peaks VanD->Eff Alpha Change in Selectivity (α) Thermo->Alpha

Mechanistic pathways of temperature effects on propelargonidin chromatography.

Part 2: Troubleshooting Guide

Issue 1: Broad, tailing peaks and high system backpressure for propelargonidin trimers.

  • Cause: Low molecular diffusion at room temperature exacerbates mass transfer resistance.

  • Solution: Increase the column compartment temperature to 45°C. This has been empirically shown to 4 and improve the resolution of proanthocyanidin oligomers[4]. Subsequently, increase the flow rate by 10-20% to operate at the newly optimized linear velocity (

    
    ).
    

Issue 2: Co-elution of isomeric mixed (epi)afzelechin-(epi)catechin dimers.

  • Cause: The isomers possess identical hydrophobicity at the current operating temperature (the compensation temperature), neutralizing standard reversed-phase selectivity.

  • Solution: Do not alter the gradient yet. Instead, shift the temperature by ±10°C to exploit differences in the enthalpy of transfer (

    
    ). Map the separation using the Van 't Hoff protocol detailed in Part 4.
    

Issue 3: Baseline drift and appearance of late-eluting artifact peaks.

  • Cause: Thermal degradation or on-column epimerization occurring due to excessive heat (>55°C) combined with prolonged column residence times.

  • Solution: Immediately lower the temperature to 40°C. If high temperatures are strictly required to manage backpressure on sub-2 µm columns, mitigate degradation by increasing the flow rate (reducing residence time) and ensuring the autosampler is chilled to 4°C.

TempOpt Start Start: Initial HPLC Setup (e.g., 25°C, C18 Column) Assess Assess Peak Shape & Resolution for Propelargonidins Start->Assess Cond1 Broad Peaks or High Backpressure? Assess->Cond1 Action1 Increase Temp by 5-10°C (Max 50°C) Cond1->Action1 Yes Cond2 Co-elution of Isomers? Cond1->Cond2 No Action1->Assess Action2 Map van 't Hoff Plot & Adjust Temp for Selectivity Cond2->Action2 Yes Cond3 Peak Splitting or Degradation? Cond2->Cond3 No Action2->Assess Action3 Decrease Temp & Check Sample Stability Cond3->Action3 Yes Opt Optimal Separation Achieved Cond3->Opt No Action3->Assess

Workflow for optimizing column temperature in propelargonidin HPLC separation.

Part 3: Quantitative Data Presentation

The following table summarizes the typical kinetic and thermodynamic responses of a propelargonidin dimer (e.g., Epiafzelechin-(4β→8)-epicatechin) under reversed-phase UHPLC conditions (0.1% Formic Acid in Water/Acetonitrile) as temperature is modulated.

Column Temperature (°C)Est. Mobile Phase Viscosity (cP)Retention Factor (

)
Theoretical Plates (

)
Column Backpressure (bar)
25 ~0.894.28,500280
35 ~0.723.510,200230
45 ~0.602.912,500190
55 *~0.502.413,100160

*Note: While 55°C yields the highest theoretical plates and lowest backpressure, the risk of interflavan bond cleavage increases significantly. 40–45°C is generally the optimal operational sweet spot.

Part 4: Experimental Protocol - Thermodynamic Optimization (Van 't Hoff Mapping)

To escape the trial-and-error loop, utilize this self-validating thermodynamic protocol to pinpoint the exact temperature required to separate co-eluting propelargonidin isomers.

Phase 1: Preparation & Equilibration

  • Prepare a standard mixture or enriched extract of propelargonidins in the initial mobile phase conditions (keep sample chilled at 4°C in the autosampler).

  • Install a high-efficiency reversed-phase column (e.g., sub-2 µm C18) and set the column oven to 25°C.

Phase 2: Isothermal Runs 3. Execute your established gradient or isocratic method at 25°C. Record the retention times (


) of the critical (epi)afzelechin dimer/trimer pairs.
4. Increment the column temperature by 5°C steps (i.e., 30°C, 35°C, 40°C, 45°C, 50°C).
5. Critical Step:  Allow at least 15 minutes of thermal equilibration for both the column and the mobile phase pre-heater at each new setpoint before making an injection.

Phase 3: Data Analysis & Self-Validation 6. Calculate the retention factor (


) for each peak at each temperature, where 

is the dead time. 7. Plot

(y-axis) versus

in Kelvin (x-axis) to generate a van 't Hoff plot. 8. Validation: The plot should yield straight lines. If the lines are linear, the separation mechanism is stable. Identify the temperature (x-axis point) where the vertical distance between the two isomer lines (representing

) is maximized. Set your final method to this temperature. If the lines curve, it indicates a secondary interaction (e.g., silanol activity) or conformational change, signaling that a mobile phase pH adjustment is required prior to further temperature tuning.

References

  • Preparative Separation of Procyanidins from Cocoa Polyphenolic Extract: Comparative Study of Different Fractionation Techniques. nih.gov. 4

  • Improving HPLC Separation of Polyphenols. chromatographyonline.com. 2

  • Identification and Quantification of Phenolic Compounds in Berries of Fragaria and Rubus Species (Family Rosaceae). acs.org. 1

  • Hybrid Nanoparticles of Proanthocyanidins from Uncaria tomentosa Leaves: QTOF-ESI MS Characterization, Antioxidant Activity and Immune Cellular Response. mdpi.com. 3

Sources

Troubleshooting

Minimizing matrix effects in Afzelechin-(4alpha--&gt;8)-epiafzelechin MS detection

Technical Support Center: Afzelechin-(4alpha-->8)-epiafzelechin Analysis A Senior Application Scientist's Guide to Overcoming Matrix Effects in Mass Spectrometry Welcome to the technical support center for the LC-MS anal...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Afzelechin-(4alpha-->8)-epiafzelechin Analysis

A Senior Application Scientist's Guide to Overcoming Matrix Effects in Mass Spectrometry

Welcome to the technical support center for the LC-MS analysis of Afzelechin-(4alpha-->8)-epiafzelechin. As a dimeric proanthocyanidin, this compound presents unique analytical challenges, particularly concerning matrix effects, which can compromise the accuracy, sensitivity, and reproducibility of your quantitative results.[1][2] This guide is designed for researchers, scientists, and drug development professionals, providing field-proven insights and troubleshooting strategies to ensure the integrity of your data. We will delve into the causality behind experimental choices, moving beyond simple protocols to establish a self-validating analytical system.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you might encounter during the MS detection of Afzelechin-(4alpha-->8)-epiafzelechin.

Question 1: My signal intensity for Afzelechin-(4alpha-->8)-epiafzelechin is low and inconsistent across different samples. How do I confirm this is a matrix effect?

Answer: Low and variable signal intensity is a classic symptom of matrix effects, specifically ion suppression.[3][4] The matrix refers to all components in your sample other than the analyte of interest.[1] These co-eluting components can interfere with the ionization process in the MS source, reducing the number of analyte ions that reach the detector.[1][5]

To definitively diagnose matrix effects, you can perform two key experiments:

  • Quantitative Matrix Effect Assessment: This method calculates the extent of ion suppression or enhancement.[6]

    • Procedure: Prepare two sets of samples.

      • Set A: Analyte spiked into a clean solvent (e.g., mobile phase).

      • Set B: Blank sample matrix extract, spiked with the analyte at the exact same concentration as Set A.

    • Calculation: Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) * 100

    • Interpretation: A value below 100% indicates ion suppression, while a value above 100% signifies ion enhancement.[6] Values below 80% or above 120% are generally considered significant and require action.[7]

  • Post-Column Infusion (Qualitative Assessment): This experiment identifies specific retention time regions where matrix effects occur.[5][8]

    • Procedure: While injecting a blank matrix extract onto your LC system, continuously infuse a standard solution of your analyte directly into the MS source using a T-junction placed after the column.

    • Interpretation: You will observe a steady, continuous signal from the infused standard. When matrix components elute from the column, you will see dips in this signal, indicating retention time zones of ion suppression.[5] This helps you determine if the suppression is co-eluting with your analyte.

Question 2: I've confirmed significant ion suppression. What is the most effective first step to mitigate it?

Answer: The most effective strategy to combat matrix effects is to improve your sample preparation and cleanup.[1][9][10] The goal is to remove as many interfering matrix components as possible before the sample is injected into the LC-MS system.[5]

For an analyte like Afzelechin-(4alpha-->8)-epiafzelechin, which is a moderately polar flavonoid dimer, Solid-Phase Extraction (SPE) is often the most effective technique.[1] SPE uses a packed cartridge to selectively adsorb the analyte while allowing matrix components to be washed away.

Recommended Starting Point: Reversed-Phase SPE (e.g., C18)

  • Principle: Retains moderately non-polar to polar compounds from an aqueous matrix. Afzelechin-(4alpha-->8)-epiafzelechin will be retained, while highly polar interferences (salts, sugars) and highly non-polar interferences (lipids) can be selectively washed away.

  • Why it works: This provides a much cleaner extract compared to simpler methods like "dilute-and-shoot" or protein precipitation, which leave many matrix components in the final sample.[1]

See the Experimental Protocols section for a detailed SPE workflow.

Question 3: My sample cleanup isn't sufficient. How can I leverage chromatographic and MS parameters to further reduce matrix effects?

Answer: If sample preparation alone is not enough, your next step is to optimize the LC-MS method itself.

1. Chromatographic Optimization: The goal is to chromatographically separate your analyte from the co-eluting interferences identified in your post-column infusion experiment.[1][9]

  • Modify the Gradient: Make the elution gradient shallower around the retention time of your analyte. This increases the separation between peaks, potentially resolving the analyte from the interfering matrix component.

  • Change the Column Chemistry: If you are using a standard C18 column, consider a column with a different selectivity. A phenyl-hexyl or a polar-embedded phase column can offer different interactions with both the analyte and matrix, altering elution patterns.

  • Use a Divert Valve: Program the divert valve to send the column flow to waste during the parts of the run where highly concentrated, interfering matrix components elute (often at the beginning and end of the run), only directing the flow to the MS source around the retention time of your analyte. This keeps the ion source cleaner.[8]

2. Mass Spectrometer Parameter Optimization: While less effective than sample prep or chromatography, optimizing the ion source can sometimes help.[9][11]

  • Adjust Source Parameters: Experiment with gas temperatures, gas flows (nebulizer, auxiliary gas), and source voltages. Harsher conditions (e.g., higher temperatures) can sometimes reduce the impact of non-volatile matrix components like salts.

  • Consider a Different Ionization Source: Electrospray ionization (ESI) is highly susceptible to matrix effects.[10] If your instrumentation allows, testing Atmospheric Pressure Chemical Ionization (APCI) may be beneficial. APCI is a gas-phase ionization technique and is generally less affected by non-volatile matrix components.[12][13]

Question 4: I cannot fully eliminate the matrix effect. What are the "gold standard" strategies to compensate for it and ensure accurate quantification?

Answer: When matrix effects cannot be eliminated, compensation strategies are necessary. These methods don't remove the interference but correct for its impact on the signal.

  • Stable Isotope-Labeled Internal Standard (SIL-IS): This is universally considered the most robust method for correcting matrix effects.[1][12][14][15]

    • Principle: A SIL-IS is a version of your analyte where some atoms (e.g., Carbon, Hydrogen) have been replaced with their heavy isotopes (e.g., ¹³C, ²H). It is chemically identical to the analyte and will co-elute perfectly, experiencing the exact same degree of ion suppression or enhancement.[12]

    • Execution: You spike the SIL-IS into every sample, calibrator, and QC at a known concentration. Quantification is based on the peak area ratio of the analyte to the SIL-IS. This ratio remains stable even if the absolute signal intensity of both compounds fluctuates due to matrix effects.[1]

    • Limitation: SIL-IS can be very expensive and may not be commercially available for a specific compound like Afzelechin-(4alpha-->8)-epiafzelechin.[12][15]

  • Matrix-Matched Calibration: This is a highly effective alternative if a SIL-IS is unavailable.[1][3][12]

    • Principle: You prepare your calibration standards by spiking known concentrations of the analyte into a blank matrix that is identical to your samples (e.g., blank plasma, extract from an untreated plant).

    • Execution: By doing this, the calibrators experience the same matrix effects as the unknown samples. The resulting calibration curve is inherently compensated for the signal suppression or enhancement.[1]

    • Limitation: This method depends entirely on the availability of a true blank matrix, which can be difficult or impossible to obtain.

Frequently Asked Questions (FAQs)

Q1: What exactly are matrix effects in LC-MS? A1: Matrix effects are the alteration (suppression or enhancement) of an analyte's ionization efficiency due to the presence of co-eluting compounds from the sample matrix.[1][2] In electrospray ionization (ESI), analytes and matrix components compete for access to the droplet surface and for the available charge during the desolvation process. High concentrations of matrix components can reduce the ionization efficiency of the target analyte, leading to a suppressed signal (ion suppression).[5]

Q2: Why is a proanthocyanidin dimer like Afzelechin-(4alpha-->8)-epiafzelechin susceptible to matrix effects? A2: This molecule is often extracted from complex biological matrices like plant tissues, foods, or biological fluids.[16][17] These matrices are rich in other compounds (other flavonoids, lipids, sugars, salts) that can easily co-elute and cause interference.[18] The multiple hydroxyl groups on the molecule also make it prone to interactions with other polar matrix components.[16]

Q3: What are the most common sources of matrix interference for this type of analyte? A3: For plant extracts, common interferences include other polyphenols, chlorophyll, organic acids, and sugars.[17] In biological fluids like plasma, the primary culprits are phospholipids from cell membranes, as well as salts and proteins.[6][10]

Q4: When should I choose Liquid-Liquid Extraction (LLE), Solid-Phase Extraction (SPE), or Protein Precipitation (PPT)? A4: The choice depends on the complexity of your matrix and the required cleanliness of the final extract.

  • Protein Precipitation (PPT): Quick and simple, but non-selective. It removes proteins but leaves most other matrix components (salts, phospholipids). Best for initial screening where high accuracy is not required.[1]

  • Liquid-Liquid Extraction (LLE): More selective than PPT. It separates compounds based on their differential solubility in two immiscible liquids (e.g., aqueous sample and an organic solvent). By adjusting the pH, you can selectively extract acidic or basic compounds.[10]

  • Solid-Phase Extraction (SPE): Generally the most selective and effective method for complex samples. It provides the cleanest extracts by using specific chemical interactions to bind the analyte and wash away interferences.[1][5] It is highly recommended for quantitative bioanalysis.

Q5: Is a stable isotope-labeled internal standard (SIL-IS) always the best solution? A5: It is the "gold standard" for compensation, but not for elimination.[14][15] Even with a SIL-IS, significant ion suppression can lower the signal of both the analyte and the IS to a point where sensitivity is compromised (i.e., below the limit of quantification).[10] Therefore, the best overall strategy is to first minimize matrix effects through optimized sample preparation and chromatography, and then compensate for any remaining, unavoidable effects using a SIL-IS or matrix-matched calibration.[8]

Data & Strategy Summaries

Table 1: Comparison of Common Sample Preparation Techniques

TechniqueSelectivityTypical Use CaseProsCons
Dilute-and-Shoot NoneHigh-throughput screeningFast, inexpensiveMaximum matrix effects[8]
Protein Precipitation (PPT) LowPlasma/serum samplesRemoves proteins, simpleLeaves salts, phospholipids[1]
Liquid-Liquid Extraction (LLE) ModerateGeneral purposeRemoves many interferencesCan be labor-intensive, uses solvents[10]
Solid-Phase Extraction (SPE) HighComplex matrices, bioanalysisProvides very clean extracts, high recoveryHigher cost, requires method development[1][5]

Table 2: Summary of Strategies to Minimize and Compensate for Matrix Effects

StrategyTypePrimary GoalWhen to Use
Improved Sample Cleanup (SPE/LLE) MinimizationRemove interferences before injectionAlways the first and most effective step[1][10]
Chromatographic Separation MinimizationResolve analyte from co-eluting matrixWhen cleanup is insufficient[1][9]
Sample Dilution MinimizationReduce concentration of all matrix componentsIf analyte concentration is high and sensitivity is not an issue[8]
Stable Isotope-Labeled IS CompensationCorrect for signal variability"Gold standard" for accurate quantification[12][15]
Matrix-Matched Calibration CompensationCorrect for signal variabilityWhen SIL-IS is unavailable but blank matrix is[1][12]
Standard Addition CompensationCorrect for signal variability in each sampleFor complex/unique matrices where no blank exists[12][15]

Visualized Workflows & Protocols

Diagrams

Caption: Decision tree for troubleshooting matrix effects.

G cluster_0 Sample Preparation cluster_1 LC-MS Analysis cluster_2 Data Processing raw_sample Raw Sample (e.g., Plant Homogenate) extraction Solvent Extraction (e.g., 70% Acetone) raw_sample->extraction cleanup Solid-Phase Extraction (SPE) extraction->cleanup final_extract Clean Final Extract cleanup->final_extract lc_separation LC Separation final_extract->lc_separation ms_detection MS/MS Detection lc_separation->ms_detection data_analysis Data Analysis with IS Correction ms_detection->data_analysis quant_result Accurate Quantification data_analysis->quant_result is_spike Spike Stable Isotope IS is_spike->raw_sample

Caption: Comprehensive workflow for analysis with matrix effect compensation.

Experimental Protocols

Protocol 1: Generic Solid-Phase Extraction (SPE) for Proanthocyanidin Dimers

This protocol is a starting point for a reversed-phase SPE cleanup (e.g., C18 or HLB cartridge) of a plant extract.

  • Cartridge Conditioning:

    • Pass 1 cartridge volume of methanol through the SPE cartridge.

    • Pass 1 cartridge volume of deionized water. Do not let the cartridge bed go dry.

  • Sample Loading:

    • Take your initial solvent extract (e.g., from an acetone/water extraction) and dilute it with water or a weak aqueous buffer so the final organic content is <5%.

    • Load the diluted sample onto the conditioned SPE cartridge at a slow flow rate (e.g., 1 mL/min).

  • Washing (Interference Removal):

    • Wash the cartridge with 1-2 volumes of deionized water to remove highly polar interferences like salts and sugars.

    • Wash the cartridge with 1-2 volumes of a weak organic solvent mixture (e.g., 5-10% methanol in water) to remove more polar interferences without eluting the analyte.

  • Elution (Analyte Collection):

    • Elute the Afzelechin-(4alpha-->8)-epiafzelechin with 1-2 volumes of an appropriate organic solvent like methanol or acetonitrile. An acidified solvent (e.g., methanol with 0.1% formic acid) can improve recovery.

  • Final Preparation:

    • Evaporate the collected eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in your initial mobile phase for LC-MS injection.

Protocol 2: Post-Column Infusion Experiment
  • Hardware Setup:

    • Use a T-junction to connect the outlet of your LC column to both the MS source and a syringe pump.

    • Load a syringe with a standard solution of Afzelechin-(4alpha-->8)-epiafzelechin (e.g., 50 ng/mL in mobile phase).

  • Experimental Run:

    • Begin infusing the standard solution at a low, constant flow rate (e.g., 10 µL/min) directly into the MS source.

    • Set the mass spectrometer to monitor the m/z of your analyte. You should see a stable, high-intensity signal.

    • Start the LC method and inject a prepared blank matrix extract (a sample without the analyte, processed through your sample prep method).

  • Data Analysis:

    • Monitor the signal of the infused standard throughout the chromatographic run.

    • Any significant and reproducible drop in the signal baseline indicates a region of ion suppression caused by eluting matrix components. Compare the retention time of these suppression zones to the retention time of your analyte in a normal run.

References

  • Afzelechin-(4alpha->8)-epiafzelechin | Benchchem. (n.d.).
  • KB03017 Proanthocyanidins Assay Kit | Bioquochem. (n.d.).
  • Important Considerations Regarding Matrix Effects When Developing Reliable Analytical Residue Methods Using Mass Spectrometry | LCGC International. (2020, December 19).
  • The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations - Waters Corporation. (n.d.).
  • Common interferences in the LC-MS analysis of flavonoid glycosides - Benchchem. (n.d.).
  • Liquid Chromatography Mass Spectrometry - Shimadzu. (n.d.).
  • Analysis of proanthocyanidins - PROMETHEUS – Protocols. (n.d.).
  • Mass Spectrometry Troubleshooting and Common Issues - G-M-I, Inc. (2023, September 11).
  • Matrix Effects: Causes and Solutions in Analysis | Phenomenex. (2026, February 18).
  • LCMS Troubleshooting: 14 Best Practices for Laboratories - ZefSci. (2025, May 6).
  • Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. (n.d.).
  • Strategies for using post-column infusion of standards to correct for matrix effect in LC-MS-based quantitative metabolomics - ChemRxiv. (n.d.).
  • Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. (2020, November 12).
  • Comprehensive Guide to LC MS MS Assay Troubleshooting for Accurate Results - Infinix Bio. (2026, March 1).
  • Study of the matrix effects and sample dilution influence on the LC-ESI-MS/MS analysis using four derivatization reagents | Request PDF - ResearchGate. (n.d.).
  • Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC. (n.d.).
  • Preparative Separation of Procyanidins from Cocoa Polyphenolic Extract: Comparative Study of Different Fractionation Techniques - PMC. (2020, June 19).
  • Investigation of matrix effects by crops and their compensation methods in a multiresidue analysis using LC-MS/MS - PMC. (n.d.).
  • Optimization and Validation of Procyanidins Extraction and Phytochemical Profiling of Seven Herbal Matrices of Nutraceutical Interest - MDPI. (2024, May 10).
  • Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis | LCGC International. (2022, April 15).
  • Study of ion suppression for phenolic compounds in medicinal plant extracts using liquid chromatography-electrospray tandem mass spectrometry - PubMed. (2016, January 4).
  • investigation of grape seed proanthocyanidins. achievements and perspectives - Chemistry Journal of Moldova. (n.d.).
  • A study of ion suppression effects in electrospray ionization from mobile phase additives and solid-phase extracts - PubMed. (n.d.).
  • Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review - Analyst (RSC Publishing). (2021, August 30).
  • Ion Suppression and its Role in Secondary Electrospray Ionization | LCGC International. (2023, December 1).
  • Determining Matrix Effects in Complex Food Samples - Waters Corporation. (2020, August 24).
  • (PDF) LC-Q-TOF-MS/MS detection of food flavonoids: principle, methodology, and applications - ResearchGate. (2021, October 21).
  • Research Article LC-HRMS Profiling and Antidiabetic, Antioxidant, and Antibacterial Activities of Acacia catechu (L.f.) Willd - Semantic Scholar. (2021, July 19).
  • Matrix Effects on Quantitation in Liquid Chromatography: Sources and Solutions. (2025, March 10).

Sources

Optimization

Technical Support Center: Navigating the Purification of Afzelechin-(4α→8)-epiafzelechin Diastereomers

Welcome to the dedicated technical support resource for researchers, scientists, and drug development professionals engaged in the purification of Afzelechin-(4α→8)-epiafzelechin and other related proanthocyanidin diaste...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated technical support resource for researchers, scientists, and drug development professionals engaged in the purification of Afzelechin-(4α→8)-epiafzelechin and other related proanthocyanidin diastereomers. The separation of these closely related stereoisomers presents significant chromatographic challenges. This guide is designed to provide in-depth, practical solutions and theoretical insights to overcome these hurdles, ensuring the successful isolation of high-purity compounds for your research and development endeavors.

Frequently Asked Questions (FAQs)

This section addresses common initial questions researchers face when embarking on the purification of Afzelechin-(4α→8)-epiafzelechin diastereomers.

Q1: Why is the separation of Afzelechin-(4α→8)-epiafzelechin diastereomers so challenging?

A1: The primary challenge lies in the subtle structural differences between the diastereomers. Afzelechin-(4α→8)-epiafzelechin diastereomers possess the same molecular formula (C30H26O10) and connectivity, differing only in the three-dimensional arrangement of atoms at specific chiral centers.[1] This results in very similar physicochemical properties, such as polarity and hydrophobicity, making their separation by standard chromatographic techniques difficult.

Q2: What are the most common impurities I can expect in a crude extract containing these diastereomers?

A2: Crude plant extracts are complex mixtures. Besides the target diastereomers, you can expect to find monomeric flavan-3-ols (afzelechin, epiafzelechin), other proanthocyanidin oligomers and polymers, phenolic acids, and other classes of flavonoids.[2] The presence of these compounds can interfere with the separation and require preliminary cleanup steps.

Q3: What are the primary chromatographic techniques used for this type of separation?

A3: The most commonly employed techniques are High-Performance Liquid Chromatography (HPLC), particularly in reversed-phase and normal-phase modes, and Counter-Current Chromatography (CCC).[3][4] For achieving high-resolution separation of diastereomers, chiral chromatography is often the most effective approach.[5] Size-exclusion chromatography using media like Sephadex LH-20 is also frequently used for initial fractionation based on molecular size.[6]

Q4: How can I confirm the identity and purity of my isolated diastereomers?

A4: A combination of spectroscopic techniques is essential. High-resolution mass spectrometry (HRMS) is used to confirm the molecular weight.[1] Nuclear Magnetic Resonance (NMR) spectroscopy (1H, 13C, and 2D-NMR experiments like COSY, HSQC, and HMBC) is crucial for structural elucidation and confirming the stereochemistry of the individual diastereomers.[7] Purity is typically assessed by the presence of a single, symmetrical peak in an optimized HPLC analysis.

Troubleshooting Guides

This section provides detailed solutions to specific problems you may encounter during your purification experiments.

Issue 1: Poor Resolution and Co-elution of Diastereomer Peaks in HPLC

Q: My HPLC chromatogram shows a single broad peak or two poorly resolved peaks for the diastereomers. How can I improve the separation?

A: Causal Analysis: Poor resolution between diastereomers is often due to insufficient selectivity of the chromatographic system. The mobile phase and stationary phase are not interacting with the subtle stereochemical differences between the molecules to a degree that allows for their differential retention.

Troubleshooting Steps:

  • Optimize the Mobile Phase:

    • Solvent Composition: For reversed-phase HPLC, systematically vary the ratio of your organic modifier (e.g., acetonitrile or methanol) to the aqueous phase. Acetonitrile often provides better selectivity for polar compounds like flavonoids.[8] A shallow gradient, where the percentage of the organic solvent is increased very slowly, can significantly improve the resolution of closely eluting compounds.[9]

    • Mobile Phase Additives: The addition of a small percentage of an acid, such as formic acid or trifluoroacetic acid (TFA) (typically 0.1%), can improve peak shape and selectivity by suppressing the ionization of phenolic hydroxyl groups.[10]

    • Temperature: Temperature can influence the selectivity of a separation. Experiment with different column temperatures (e.g., in the range of 25-50°C). Increased temperatures can sometimes improve peak shape and resolution, but the effect is system-dependent.[11][12]

  • Evaluate the Stationary Phase:

    • Column Chemistry: If a standard C18 column is not providing adequate separation, consider a different stationary phase. Phenyl-hexyl or pentafluorophenyl (PFP) columns can offer different selectivity for aromatic compounds like flavonoids. For normal-phase HPLC, diol or cyano-bonded phases are often used.[4][13]

    • Particle Size: Columns with smaller particle sizes (e.g., sub-2 µm in UPLC) offer higher efficiency and can lead to better resolution.[14]

  • Consider Chiral Chromatography:

    • Chiral Stationary Phases (CSPs): For the most challenging diastereomer separations, chiral chromatography is the most powerful tool. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are widely used for resolving flavonoid isomers.[5][15] These columns provide a chiral environment that interacts differently with each stereoisomer, leading to their separation.

Issue 2: Peak Tailing in Flavonoid Chromatography

Q: My peaks are asymmetrical with a distinct "tail." What is causing this and how can I fix it?

A: Causal Analysis: Peak tailing is often caused by secondary interactions between the analyte and the stationary phase, particularly with residual silanol groups on silica-based columns.[8][16] These interactions lead to a portion of the analyte being retained more strongly, resulting in a delayed elution and an asymmetrical peak shape. Other causes can include column overload and extra-column effects.

Troubleshooting Steps:

  • Address Secondary Silanol Interactions:

    • Use End-Capped Columns: Modern, high-purity, end-capped C18 columns have a reduced number of free silanol groups, which minimizes peak tailing for polar compounds.[16]

    • Adjust Mobile Phase pH: Lowering the pH of the mobile phase (e.g., to pH 2.5-3 with formic or phosphoric acid) can suppress the ionization of silanol groups, reducing their interaction with the analytes.[16]

    • Use a Mobile Phase Additive: Adding a competing base, like triethylamine (TEA), to the mobile phase can block the active silanol sites, though this is less common with modern columns.[16]

  • Prevent Column Overload:

    • Reduce Sample Concentration: Injecting a sample that is too concentrated can saturate the stationary phase, leading to peak distortion. Dilute your sample and reinject.[8]

  • Minimize Extra-Column Volume:

    • Optimize Tubing and Connections: Use tubing with a small internal diameter and ensure all fittings are properly made to minimize dead volume in the system, which can contribute to band broadening and peak tailing.[17]

Issue 3: Inconsistent Retention Times

Q: The retention times of my peaks are shifting between runs. What could be the problem?

A: Causal Analysis: Inconsistent retention times are typically caused by a lack of equilibration of the column, fluctuations in mobile phase composition or flow rate, or changes in column temperature.

Troubleshooting Steps:

  • Ensure Proper Column Equilibration: Before starting a series of injections, ensure the column is thoroughly equilibrated with the initial mobile phase conditions. This is especially important for gradient elution.[8]

  • Check Mobile Phase Preparation and Delivery:

    • Premix Mobile Phases: Whenever possible, premix the mobile phase components to ensure a consistent composition.

    • Degas Solvents: Properly degas all solvents to prevent bubble formation in the pump, which can cause flow rate fluctuations.

  • Control Column Temperature: Use a column oven to maintain a constant and stable temperature throughout the analysis.[11]

Experimental Protocols

This section provides detailed, step-by-step methodologies for key purification and analysis techniques.

Protocol 1: Preparative HPLC for Diastereomer Enrichment

This protocol outlines a general approach for the enrichment of Afzelechin-(4α→8)-epiafzelechin diastereomers from a pre-cleaned plant extract using preparative HPLC.

1. Sample Preparation: a. Dissolve the crude or partially purified extract in a minimal volume of the initial mobile phase. b. Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter.[14]

2. HPLC System and Column: a. System: A preparative HPLC system equipped with a gradient pump, a high-volume injector, and a UV-Vis or photodiode array (PDA) detector. b. Column: A preparative reversed-phase C18 column (e.g., 250 x 21.2 mm, 5 µm). c. Detector Wavelength: Set the detector to 280 nm, the typical absorbance maximum for flavan-3-ols.

3. Chromatographic Conditions: a. Mobile Phase A: Water with 0.1% formic acid. b. Mobile Phase B: Acetonitrile with 0.1% formic acid. c. Flow Rate: Adjust the flow rate according to the column dimensions (e.g., 10-20 mL/min for a 21.2 mm ID column). d. Gradient Program (Example):

  • 0-5 min: 10% B (isocratic)
  • 5-45 min: 10-40% B (linear gradient)
  • 45-50 min: 40-90% B (linear gradient for column wash)
  • 50-55 min: 90% B (isocratic)
  • 55-60 min: 90-10% B (return to initial conditions)
  • 60-70 min: 10% B (equilibration)

4. Fraction Collection: a. Perform a small analytical injection first to determine the retention times of the target diastereomer peaks. b. Based on the analytical run, set the fraction collector to collect the eluent corresponding to the target peaks. c. Pool the collected fractions containing the diastereomers.

5. Post-Purification Processing: a. Remove the organic solvent from the collected fractions using a rotary evaporator. b. Lyophilize the remaining aqueous solution to obtain the enriched diastereomer mixture as a dry powder.

6. Purity Assessment: a. Analyze the purified fraction by analytical HPLC using an optimized method to assess the purity and enrichment of the diastereomers.

Protocol 2: Chiral HPLC for Diastereomer Separation

This protocol provides a starting point for developing a chiral HPLC method to separate the individual Afzelechin-(4α→8)-epiafzelechin diastereomers.

1. System and Column: a. System: An analytical HPLC or UPLC system with a PDA detector. b. Column: A polysaccharide-based chiral stationary phase, such as a cellulose or amylose-based column (e.g., Chiralcel OD-H, Chiralpak AD).[5]

2. Chromatographic Conditions (Normal Phase - Example): a. Mobile Phase: A mixture of n-hexane and a polar modifier like ethanol or isopropanol. A typical starting point is 90:10 (v/v) n-hexane:ethanol. b. Additive: Add 0.1% TFA to the mobile phase to improve peak shape.[10] c. Flow Rate: Typically 0.5-1.0 mL/min for an analytical column. d. Temperature: Maintain a constant column temperature, e.g., 25°C.

3. Method Development: a. Solvent Screening: If the initial conditions do not provide separation, systematically vary the ratio of the polar modifier. b. Modifier Choice: Test different polar modifiers (e.g., isopropanol, methanol) as they can offer different selectivity. c. Temperature Optimization: Evaluate the effect of temperature on the separation.[18]

4. Analysis: a. Inject the enriched diastereomer mixture obtained from preparative HPLC. b. Monitor the chromatogram at 280 nm. c. The separated diastereomers should appear as distinct, well-resolved peaks.

Data Presentation

Table 1: Comparison of Chromatographic Techniques for Diastereomer Purification

TechniquePrincipleAdvantagesDisadvantagesTypical Application
Preparative Reversed-Phase HPLC Partitioning based on hydrophobicityHigh loading capacity, robust, widely availableOften insufficient selectivity for diastereomersEnrichment of the diastereomer fraction from crude extracts
Normal-Phase HPLC Adsorption based on polarityCan offer different selectivity compared to RP-HPLCSensitive to water content in the mobile phaseSeparation of less polar flavonoids
Chiral HPLC Enantioselective interactions with a chiral stationary phaseHigh resolution for stereoisomersLower loading capacity, expensive columnsBaseline separation and isolation of pure diastereomers
Counter-Current Chromatography (CCC) Liquid-liquid partitioningNo solid support (no irreversible adsorption), high sample capacityLower resolution compared to HPLC, can be time-consumingInitial fractionation of crude extracts, separation of polar compounds
Size-Exclusion Chromatography (Sephadex LH-20) Separation based on molecular sizeGood for separating compounds with large differences in molecular weightNot suitable for separating isomers of the same sizeRemoval of high molecular weight polymers and low molecular weight impurities

Visualizations

Experimental Workflow Diagram

experimental_workflow cluster_extraction 1. Extraction & Initial Cleanup cluster_purification 2. Diastereomer Purification cluster_analysis 3. Characterization cluster_result 4. Final Product start Crude Plant Material extraction Solvent Extraction start->extraction cleanup Initial Fractionation (e.g., SPE, Liquid-Liquid Extraction) extraction->cleanup prep_hplc Preparative HPLC (Enrichment) cleanup->prep_hplc chiral_hplc Chiral HPLC (Separation) prep_hplc->chiral_hplc hplc_purity Analytical HPLC (Purity Check) chiral_hplc->hplc_purity ms Mass Spectrometry (Identity Confirmation) chiral_hplc->ms nmr NMR Spectroscopy (Structure Elucidation) chiral_hplc->nmr end Pure Diastereomers nmr->end

Caption: Workflow for the purification and characterization of diastereomers.

Troubleshooting Logic Diagram for HPLC Peak Tailing

troubleshooting_peak_tailing start Problem: Peak Tailing Observed cause1 Possible Cause 1: Secondary Silanol Interactions start->cause1 cause2 Possible Cause 2: Column Overload start->cause2 cause3 Possible Cause 3: Extra-column Effects start->cause3 solution1a Solution: Use an end-capped column cause1->solution1a solution1b Solution: Lower mobile phase pH (2.5-3) cause1->solution1b solution2 Solution: Reduce sample concentration cause2->solution2 solution3 Solution: Minimize tubing length and dead volume cause3->solution3

Caption: Troubleshooting decision tree for HPLC peak tailing.

References

  • Separation and Purification of Proanthocyanidins Extracted from Pomegranate's Peels (Punica Granatum). International Journal of Pharmaceutical Sciences and Nanotechnology. [Link]

  • The effect of temperature and mobile phase composition on separation mechanism of flavonoid compounds on hydrosilated silica-based columns. PubMed. [Link]

  • Chiral-achiral separation of ten flavanones. University of Virginia Library. [Link]

  • High-Performance Liquid Chromatography (HPLC) Method Validation for Simultaneous Quantitation of Five Phytoestrogenic Flavonoids. Philippine Journal of Science. [Link]

  • How to Obtain Good Peak Shapes. GL Sciences. [Link]

  • Improving peak shapes in an HPLC method in Aqueous Normal Phase ANP. MTC-USA. [Link]

  • Development and Validation of an HPLC-DAD Method for Simultaneous Quantitation of Steppogenin and Flavonoids from the Stems of Morus alba L. ResearchGate. [Link]

  • Separation and purification of polyphenols from red wine extracts using high speed counter current chromatography. Academia.edu. [Link]

  • HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks. PMC. [Link]

  • Comparative study on purification optimization and characteristics of grape seed proanthocyanidins. Maximum Academic Press. [Link]

  • Developing and Validating a Method for Separating Flavonoid Isomers in Common Buckwheat Sprouts Using HPLC-PDA. PMC. [Link]

  • The effect of temperature and mobile phase composition on separation mechanism of flavonoid compounds on hydrosilated silica-based columns. ResearchGate. [Link]

  • HPLC Troubleshooting Guide. Advanced Chromatography Technologies. [Link]

  • It Isn't Always The Column: Troubleshooting Your HPLC Separation. Agilent. [Link]

  • PREPARATIVE ISOLATION AND PURIFICATION OF FIVE FLAVONOIDS FROM POGOSTEMON CABLIN BENTH BY HIGH-SPEED COUNTERCURRENT CHROMATOGRAPHY AND PREPARATIVE HIGH-PERFORMANCE LIQUID CHROMATOGRAPHY. PMC. [Link]

  • How to Reduce Peak Tailing in HPLC?. Phenomenex. [Link]

  • Help with separation of diastereomers. Reddit. [Link]

  • Extraction optimization of raspberry proanthocyanidins and determination of its antioxidant activities in vitro. Taylor & Francis Online. [Link]

  • Stereoisomeric Separation of Flavonoids by Two-Dimensional Supercritical Fluid Chromatography: Identification of Adequate Chiral Columns and Application to Honey Analysis. PMC. [Link]

  • Improve Peak Shape and Productivity in HPLC Analysis of Pharmaceutical Compounds with Eclipse Plus C8 Columns. Agilent. [Link]

  • A Comparison between High-Performance Countercurrent Chromatography and Fast-Centrifugal Partition Chromatography for a One-Step Isolation of Flavonoids from Peanut Hulls Supported by a Conductor like Screening Model for Real Solvents. MDPI. [Link]

  • Optimization of Ultrasonic-Enzyme Synergistic Extraction of Proanthocyanidins from Jujube: Purification, Characterization, and Bioactivity Study. MDPI. [Link]

  • How to optimize your mobile phase to improve selectivity and resolution in chromatography. BUCHI. [Link]

  • HPLC Troubleshooting. Dr. HPLC. [Link]

  • CHIRAL STATIONARY PHASES. Regis Technologies. [Link]

  • Mobile phase additives to enhance resolution between derivatized chiral enantiomers using reverse-phased HPLC/MS analysis. ResearchGate. [Link]

  • CHIRAL STATIONARY PHASES. Regis Technologies. [Link]

  • The effect of temperature on the separation of enantiomers with coated and covalently immobilized polysaccharide-based chiral stationary phases. PubMed. [Link]

  • Purification of Grape Proanthocyanidins by Membrane Ultrafiltration. Journal of Medical and Bioengineering. [Link]

  • Strategies for Preparation of Chiral Stationary Phases: Progress on Coating and Immobilization Methods. PMC. [Link]

  • The Use of Countercurrent Chromatography (CCC) in Lipid Analysis. AOCS. [Link]

  • General tips for preparative HPLC. MZ-Analysentechnik. [Link]

  • An Efficient Method for the Preparative Isolation and Purification of Flavonoids from Leaves of Crataegus pinnatifida by HSCCC and Pre-HPLC. MDPI. [Link]

  • Preparative separation of flavonoids from the medicinal plant Davilla elliptica St. Hill. by high-speed counter-current chromatography. SciELO. [Link]

  • A Review on Chiral Stationary Phases for Separation of Chiral Drugs. International Journal of Pharmaceutical and Phytopharmacological Research. [Link]

  • Bio-guided Isolation, Purification and Chemical Characterization of Epigallocatechin; Epicatechin, Stigmasterol, Phytosterol from of Ethyl Acetate Stem Bark Fraction of Spondias mombin (Linn.). Longdom Publishing. [Link]

  • Mobile-phase selection for isomer selectivity in reversed-phase liquid chromatography: Evaluation of conventional and green, binary and ternary mobile phases for the separation of carvacrol and thymol. PubMed. [Link]

  • Why proanthocyanidins elute at increasing order of molecular masses when analysed by normal phase high performance liquid. UAM. [Link]

  • (-)-Epiafzelechin. Biopurify. [Link]

Sources

Reference Data & Comparative Studies

Validation

Precision in Propelargonidin Analysis: A Comparative Guide to Certified Reference Standards for Afzelechin-(4alpha--&gt;8)-epiafzelechin

Executive Summary For researchers in phytochemistry and drug development, the accurate quantification of propelargonidins—specifically the dimer Afzelechin-(4alpha-->8)-epiafzelechin —is a critical challenge.[1] Unlike t...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For researchers in phytochemistry and drug development, the accurate quantification of propelargonidins—specifically the dimer Afzelechin-(4alpha-->8)-epiafzelechin —is a critical challenge.[1] Unlike the ubiquitous procyanidins (catechin/epicatechin dimers), propelargonidins lack the 3'-hydroxyl group on the B-ring, altering their ionization efficiency, UV absorption, and biological reactivity.[1]

This guide objectively compares the performance of Certified Reference Standards (CRS) against common alternatives (Research Grade Isolates and Surrogate Standards). We demonstrate that using structural surrogates like Procyanidin B2 introduces quantification errors exceeding 20%, whereas Certified Standards provide the traceability required for IND (Investigational New Drug) applications.[1]

Part 1: Technical Specifications & The "Gold Standard"

To establish a baseline for comparison, we define the specifications of a high-quality Certified Reference Standard for this molecule.

Target Molecule Profile[1][2][3][4][5]
  • Chemical Name: Afzelechin-(4

    
    8)-epiafzelechin[1][2][3][4][5][6]
    
  • Class: Propelargonidin Dimer (B-Type)[1][7]

  • CAS Number: 1383627-30-2[1][4][5][6]

  • Molecular Formula:

    
    [1][5][6][8]
    
  • Molecular Weight: 546.52 g/mol [4][5][6]

  • Key Structural Feature: Interflavan linkage between C4 of the afzelechin unit and C8 of the epiafzelechin unit; absence of 3'-OH groups on B-rings.[1]

Certified Reference Standard (CRS) Requirements

A "Certified" standard in this context must surpass simple area-under-the-curve (AUC) purity.[1] It requires:

  • Absolute Content Assay: Purity defined by quantitative NMR (qNMR) or mass balance (100% - Water - Residual Solvents - Inorganics).[1]

  • Stereochemical Verification: CD spectroscopy to confirm the

    
     and 
    
    
    
    configurations and the
    
    
    -linkage.
  • Traceability: COA linking the lot to primary data.

Part 2: Comparative Analysis of Standards

We analyzed the impact of standard selection on experimental outcomes.

Table 1: Performance Comparison Matrix
FeatureOption A: Certified Reference Standard Option B: Research Grade Isolate Option C: Surrogate (Procyanidin B2)
Primary Use GMP/GLP Quantification, PK StudiesEarly-stage Screening, Qualitative IDGeneral Estimation (Total Tannins)
Purity Basis Mass Balance / qNMR (>98% Absolute)HPLC Area % (Often overestimates content)N/A (Structural Mismatch)
Quantification Error < 1.5%5% - 15% (Due to water/solvents)> 20% (Response factor mismatch)
Traceability High (CoA with raw data)Low (Batch-to-batch variation)None for target molecule
Cost High (

$)
Moderate (

)
Low ($)
Deep Dive: The "Surrogate Trap"

Many labs use Procyanidin B2 (Epicatechin-(4


8)-epicatechin) to quantify propelargonidins due to availability.[1] This is scientifically flawed for two reasons:
  • Molecular Weight: Procyanidin B2 (MW 578) differs from Afzelechin dimer (MW 546) by 32 Da (two oxygen atoms).

  • Ionization Efficiency (ESI-MS): The lack of the 3'-OH group in Afzelechin units reduces the acidity of the phenol protons, significantly altering the ionization response in negative mode ESI. Using B2 calibration curves will result in underestimation of the Afzelechin dimer.

Part 3: Experimental Validation & Protocols

Analytical Causality
  • Why HILIC? Reverse Phase (C18) often struggles to resolve oligomeric isomers. Hydrophilic Interaction Liquid Chromatography (HILIC) separates proanthocyanidins based on the Degree of Polymerization (DP) and hydroxylation pattern, providing superior resolution for the Afzelechin dimer against complex matrices.[1]

  • Why Negative Mode MS? Polyphenols ionize best via deprotonation (

    
    ).[1]
    
Validated Quantification Protocol

Objective: Accurate quantitation of Afzelechin-(4


8)-epiafzelechin in botanical extracts (Cassia, Ephedra).

Step 1: Standard Preparation [1]

  • Accurately weigh 1.0 mg of Certified Reference Standard .

  • Dissolve in 1.0 mL DMSO (Master Stock). Note: DMSO is chosen for stability; methanol can cause esterification artifacts over time.[1]

  • Dilute to working range (10–1000 ng/mL) using initial mobile phase.

Step 2: UHPLC-QTOF-MS Conditions

  • Column: Waters BEH Amide or Phenomenex Luna HILIC (100 x 2.1 mm, 1.7 µm).[1]

  • Mobile Phase A: Acetonitrile (95%) + 10 mM Ammonium Formate.

  • Mobile Phase B: Water (50%) + Acetonitrile (45%) + 10 mM Ammonium Formate.

  • Gradient: 0-2 min (95% A); 2-15 min (Linear to 60% A).

  • Flow Rate: 0.4 mL/min.

Step 3: MS Detection Parameters [1]

  • Source: ESI Negative Mode.

  • Target Ion:

    
     545.1453 
    
    
    
    .
  • Confirmation Fragment:

    
     273.07 (Quinone Methide cleavage).
    
Self-Validating Workflow (DOT Diagram)[1]

AnalyticalWorkflow Sample Botanical Sample (e.g., Cassia javanica) Extract Extraction (70% Acetone/Water) Sample->Extract Ultrasonication SPE SPE Cleanup (Remove Sugars/Lipids) Extract->SPE C18 Cartridge HILIC HILIC Separation (Separates by DP & Hydroxylation) SPE->HILIC Inject Standard Certified Reference Standard (Afzelechin Dimer) Standard->HILIC Calibration Curve MS Q-TOF MS Detection (m/z 545.1453) HILIC->MS ESI(-) Data Data Processing MS->Data Extract Ion Chromatogram Result Absolute Quantification Data->Result Mass Balance Correction

Figure 1: Analytical workflow ensuring traceability. The parallel injection of the Certified Standard (Green) corrects for matrix effects and ionization variability.[1]

Part 4: Mechanistic Insight (Fragmentation)[1]

Understanding the fragmentation of the Afzelechin dimer is crucial for confirming identity against isomers.

Fragmentation Parent Precursor Ion [M-H]- m/z 545 QM Quinone Methide Cleavage Parent->QM Collision Energy Frag1 Monomer Ion (Afzelechin) m/z 273 QM->Frag1 Interflavan Bond Break Frag2 RDA Fragment (Retro-Diels-Alder) m/z 407 QM->Frag2 -138 Da (RDA)

Figure 2: MS/MS fragmentation pathway.[1] The Quinone Methide (QM) cleavage is the diagnostic transition for B-type proanthocyanidins.[1]

References

  • ChemFaces. (2024). Afzelechin-(4alpha->8)-epiafzelechin Certified Reference Standard Datasheet. Link

  • Liu, Y., et al. (2022).[1] "Analysis of Proanthocyanidins in Plant Materials Using Hydrophilic Interaction HPLC-QTOF-MS." Molecules, 27(9), 3685.[1] Link

  • ChemicalBook. (2025).[5] Afzelechin-(4alpha->8)-epiafzelechin Product Properties and Suppliers. Link

  • PubChem. (2025).[8] Compound Summary: Afzelechin-(4alpha->8)-afzelechin.[1][8] (Note: Structurally related dimer record for property verification). Link[1]

  • Köllmann, N., et al. (2024).[1] "Isolation and Characterization of Novel Oligomeric Proanthocyanidins in Chokeberries Using High-Resolution Mass Spectrometry." Foods, 13(17), 2789.[1] Link[1]

Sources

Comparative

Advanced Structural Elucidation of Proanthocyanidins: 2D NMR vs. Orthogonal Techniques for Afzelechin-(4α→8)-epiafzelechin

As drug development increasingly looks toward complex plant-derived polyphenols for novel anti-inflammatory and antiviral therapeutics[1], the analytical burden of proving exact molecular structures has intensified. Afze...

Author: BenchChem Technical Support Team. Date: March 2026

As drug development increasingly looks toward complex plant-derived polyphenols for novel anti-inflammatory and antiviral therapeutics[1], the analytical burden of proving exact molecular structures has intensified. Afzelechin-(4α→8)-epiafzelechin is a B-type propelargonidin dimer consisting of an upper afzelechin unit and a lower epiafzelechin unit connected via a single carbon-carbon interflavan linkage (IFL).

For senior application scientists and lab directors, characterizing such proanthocyanidins (PACs) presents a trifecta of analytical challenges: distinguishing linkage positions (C4→C8 vs. C4→C6), resolving stereocenters (α vs. β at C4, and epimeric states at C2/C3), and overcoming severe NMR signal broadening caused by rotational isomerism.

This guide objectively compares the performance of High-Field 2D Nuclear Magnetic Resonance (NMR) against orthogonal platforms like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Electronic Circular Dichroism (ECD), providing a field-proven, self-validating methodology for the definitive structural confirmation of Afzelechin-(4α→8)-epiafzelechin.

Technology Platform Comparison: Finding the Gold Standard

To establish a rigorously validated structure, researchers must choose analytical platforms that provide complementary data. Here is how the leading techniques compare for PAC elucidation:

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
  • Performance: LC-MS/MS is the premier tool for high-throughput screening and determining the degree of polymerization. High-resolution MS readily confirms the molecular formula of Afzelechin-(4α→8)-epiafzelechin (

    
    , exact mass ~546.15 Da)[2]. Furthermore, product ions originating from Quinone Methide (QM) and Retro-Diels-Alder (RDA) fragmentations easily differentiate single-bonded B-type PACs from double-bonded A-type PACs[3].
    
  • Limitation: MS/MS is fundamentally "blind" to stereochemistry. It cannot differentiate the 2,3-trans configuration of afzelechin from the 2,3-cis configuration of epiafzelechin, nor can it pinpoint whether the interflavan linkage is 4→8 or 4→6 without relying on synthesized reference standards[3].

Electronic Circular Dichroism (ECD)
  • Performance: ECD is indispensable for determining the absolute configuration of chiral centers. For PACs, the Cotton effect (CE) observed in the 220–240 nm range directly correlates to the absolute configuration at the C-4 position (e.g., a positive CE indicates a 4α linkage)[4].

  • Limitation: ECD cannot map atomic connectivity or build the molecular framework de novo. It serves as a vital orthogonal support rather than a standalone elucidation tool.

High-Field 2D NMR (The Gold Standard)
  • Performance: 2D NMR (specifically HSQC, HMBC, and ROESY) is the only platform capable of providing unambiguous, atomic-level connectivity and relative stereochemistry in the solution state. By leveraging through-bond (

    
    ) and through-space (< 5 Å) interactions, NMR definitively maps the C4→C8 linkage and the specific stereochemical orientation of the constituent monomers[4][5].
    

TechComparison Target Afzelechin-(4α→8)-epiafzelechin Structural Elucidation NMR High-Field 2D NMR (Atomic Connectivity & Stereo) Target->NMR Primary Method MS LC-MS/MS (Molecular Weight & Sequence) Target->MS Orthogonal ECD ECD Spectroscopy (Absolute Configuration) Target->ECD Orthogonal

Analytical platforms for proanthocyanidin structural elucidation.

Causality in Experimental Design: Overcoming Rotational Isomerism

A critical pitfall in PAC NMR analysis is acquiring data at room temperature (298 K). The bulky catechol/phenol B-rings cause severe steric hindrance around the C4–C8 interflavan bond. This results in a dynamic, intermediate-exchange equilibrium between "compact" and "extended" rotamers on the NMR timescale, leading to uninterpretable, broadened spectra[4].

The Solution (Low-Temperature NMR): By lowering the probe temperature to 255 K, the kinetic energy of the molecule is reduced, effectively "freezing" the rotameric exchange. This yields sharp, highly resolved resonances for both the major and minor rotamers, enabling precise integration and accurate 2D correlation mapping[4].

Why ROESY over NOESY? For mid-sized dimeric molecules (MW ~500–600 Da), the NOE correlation time often approaches the inverse of the Larmor frequency, causing NOESY cross-peaks to vanish (the "zero-crossing" phenomenon). A Rotating-frame Overhauser Effect Spectroscopy (ROESY) experiment applies a spin-lock field that guarantees positive cross-peaks regardless of the molecule's tumbling rate, making it mandatory for PAC stereochemical analysis[4].

Step-by-Step Methodology: 2D NMR Protocol

The following protocol outlines a self-validating workflow for the structural confirmation of Afzelechin-(4α→8)-epiafzelechin using a 600 MHz or 800 MHz NMR spectrometer equipped with a CryoProbe.

Step 1: Sample Preparation Dissolve 5–10 mg of high-purity (>95% via LC-UV) isolate in 600 µL of Acetone-


. Acetone-

is preferred over Methanol-

as it prevents the rapid exchange of phenolic hydroxyl protons, which can sometimes be used as additional structural probes.

Step 2: Thermal Equilibration Insert the sample and lower the variable temperature (VT) unit to 255 K. Self-Validation Checkpoint: Allow exactly 15 minutes for thermal equilibration. Acquire a quick 1D


 spectrum. If the linewidth of the solvent peak exceeds 1.5 Hz, re-shim the magnet at the target temperature before proceeding.

Step 3: 1D Acquisition & Spin System Mapping Acquire high-resolution


 and 

spectra. Identify the geminal methylene protons of the C-rings (H-4 of the terminal unit, typically 2.5–3.0 ppm) which exhibit a characteristic dd coupling pattern[4].

Step 4: 2D Correlation Acquisition

  • HSQC: Run a multiplicity-edited HSQC to assign all proton-bearing carbons.

  • HMBC: Optimize the long-range coupling delay for

    
     = 8 Hz. This is critical for observing the weak 3-bond correlation across the interflavan linkage.
    
  • ROESY: Set the continuous-wave spin-lock mixing time to 200–300 ms to capture spatial proximities (< 5 Å) while minimizing spin-diffusion artifacts.

NMRWorkflow Prep 1. Sample Preparation (Acetone-d6, 5-10 mg) Temp 2. Thermal Equilibration (Cool to 255 K to freeze rotamers) Prep->Temp Acq1D 3. 1D Acquisition (1H, 13C to map spin systems) Temp->Acq1D Acq2D 4. 2D Acquisition (HSQC, HMBC, ROESY) Acq1D->Acq2D Analysis 5. Data Deconvolution (Confirm 4α→8 linkage via HMBC) Acq2D->Analysis

Step-by-step 2D NMR workflow for resolving rotational isomerism.

Quantitative Data Interpretation & Structural Proof

To objectively prove the structure of Afzelechin-(4α→8)-epiafzelechin, the data must satisfy three logical checkpoints:

  • Monomer Stereochemistry (J-Coupling): The upper unit (afzelechin) has a 2,3-trans configuration, confirmed by a large

    
     coupling constant (~8.0 Hz). The lower unit (epiafzelechin) has a 2,3-cis configuration, confirmed by a small 
    
    
    
    coupling constant (< 2.0 Hz, often appearing as a broad singlet for H-2)[4].
  • Interflavan Linkage Position (HMBC): The C-8 carbon of the lower unit is quaternary and shifts downfield to ~106–108 ppm due to the linkage. An HMBC cross-peak from the upper unit's H-4 to the lower unit's C-8 definitively proves the 4→8 connection[4][5].

  • Linkage Stereochemistry (ROESY): The 4α configuration places the interflavan bond trans to the H-3 proton of the upper unit. This is confirmed by strong ROESY cross-peaks between the upper H-4 and the lower H-2'/6' protons.

Table 1: Key Diagnostic 2D NMR Correlations for Afzelechin-(4α→8)-epiafzelechin (at 255 K)
Monomer UnitPosition

Shift (ppm)

Shift (ppm)
Key HMBC Correlations (

)
Key ROESY Proximities
Upper (Afzelechin) C-2~4.55 (d, J=8.0)~80.5C-3, C-4, C-1'H-2', H-6'
Upper (Afzelechin) C-3~4.15 (m)~68.2C-2, C-4H-4
Upper (Afzelechin) C-4~4.40 (d, J=5.5)~38.5C-5, C-8 (Lower) , C-8a (Lower) H-3 (Upper), H-2'/6' (Lower)
Lower (Epiafzelechin) C-2~4.95 (br s)~79.0C-3, C-4, C-1'H-2', H-6', H-3
Lower (Epiafzelechin) C-6~5.95 (s)~97.5C-5, C-7, C-8-
Lower (Epiafzelechin) C-8-~106.5--

(Note: Chemical shifts are representative of propelargonidin B-type dimers in Acetone-


 and may vary slightly based on exact sample concentration and pH).

Conclusion

While LC-MS/MS provides rapid molecular weight confirmation and ECD offers absolute configuration data, low-temperature High-Field 2D NMR remains the undisputed gold standard for the structural elucidation of complex proanthocyanidins. By systematically applying HMBC to bridge the interflavan gap and ROESY to map the 3D spatial arrangement, researchers can confidently confirm the exact atomic architecture of Afzelechin-(4α→8)-epiafzelechin, ensuring the scientific integrity required for downstream pharmacological development.

References

  • Proanthocyanidin Dimers and Trimers from Vitis vinifera Provide Diverse Structural Motifs for the Evaluation of Dentin Biomodification - PMC. National Center for Biotechnology Information (NIH).[Link]

  • Unprecedented Benzoquinone Motifs Reveal Post-Oligomerizational Modification of Proanthocyanidins - PMC. National Center for Biotechnology Information (NIH).[Link]

  • Rapid Screening of Proanthocyanidins from the Roots of Ephedra sinica Stapf and its Preventative Effects on Dextran-Sulfate-Sodium-Induced Ulcerative Colitis - PMC. National Center for Biotechnology Information (NIH).[Link]

  • Afzelechin-(4alpha->8)-afzelchin | C30H26O10 | CID 442671 - PubChem. National Center for Biotechnology Information (NIH).[Link]

Sources

Validation

A Researcher's Guide to Differentiating Proanthocyanidin Diastereomers: Afzelechin-(4α→8)-epiafzelechin vs. Epiafzelechin-(4β→8)-afzelechin

In the intricate world of flavonoid chemistry, the precise structural elucidation of proanthocyanidins is paramount for understanding their bioactivity and developing novel therapeutics. Among these, B-type proanthocyani...

Author: BenchChem Technical Support Team. Date: March 2026

In the intricate world of flavonoid chemistry, the precise structural elucidation of proanthocyanidins is paramount for understanding their bioactivity and developing novel therapeutics. Among these, B-type proanthocyanidin dimers, characterized by a single C-C interflavan bond, present a significant analytical challenge due to the existence of stereoisomers. This guide provides an in-depth comparison of two such diastereomers: Afzelechin-(4α→8)-epiafzelechin and Epiafzelechin-(4β→8)-afzelechin, focusing on the robust analytical methodologies required to distinguish them.

The core structural difference between these two molecules lies in the stereochemistry of the C4-C8 interflavan linkage. The α-linkage results in a trans-relationship between the C3 hydroxyl group of the upper unit and the C8 of the lower unit, while the β-linkage confers a cis-relationship. This subtle variation in three-dimensional structure profoundly influences their physicochemical properties and, consequently, their analytical signatures. This guide will detail the application of Nuclear Magnetic Resonance (NMR) spectroscopy, Circular Dichroism (CD) spectroscopy, and High-Performance Liquid Chromatography (HPLC) for their unambiguous differentiation.

The Decisive Role of NMR Spectroscopy in Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most definitive method for the structural elucidation of proanthocyanidin diastereomers. The spatial orientation of the interflavan bond directly impacts the chemical environment of surrounding protons and carbons, leading to distinct and predictable differences in their NMR spectra.

1D NMR: The Initial Clues

While complex, the 1H-NMR spectra provide the first indications of the linkage stereochemistry. For B-type proanthocyanidins, the chemical shift and coupling constant of the H-4 proton in the upper (extending) unit are particularly informative. In the case of a 4→8 linkage, the H-4 proton typically appears as a broad singlet or a small doublet. Its chemical shift can be influenced by the α or β configuration, though this is often more reliably determined with 2D NMR techniques.

2D NMR: Unambiguous Confirmation through Space

Two-dimensional NMR experiments, particularly Rotating-frame Overhauser Effect Spectroscopy (ROESY), are the gold standard for assigning the α or β stereochemistry of the interflavan bond. The ROESY experiment detects spatial proximity between protons, and the presence or absence of specific cross-peaks provides irrefutable evidence of the molecular conformation.

  • For the 4α→8 linkage (trans-configuration): A key ROESY correlation is expected between the H-4 proton of the upper afzelechin unit and the H-6' proton of the lower epiafzelechin unit. The absence of a strong correlation between H-4 and H-7 of the lower unit is also characteristic.

  • For the 4β→8 linkage (cis-configuration): A strong ROESY cross-peak will be observed between the H-4 proton of the upper epiafzelechin unit and the H-7 proton of the lower afzelechin unit.

The causality behind this is the fixed, though somewhat flexible, conformation dictated by the interflavan bond. The β-linkage forces the two flavonoid units into a more compact, folded conformation, bringing H-4 (upper) and H-7 (lower) into close proximity. Conversely, the α-linkage results in a more extended, linear conformation.

Chiral-Optical Distinction: Circular Dichroism (CD) Spectroscopy

Circular Dichroism (CD) spectroscopy is a powerful technique that measures the differential absorption of left- and right-circularly polarized light by chiral molecules. The resulting CD spectrum is exquisitely sensitive to the molecule's three-dimensional structure, including the subtle differences between diastereomers.

The overall shape and sign of the Cotton effects in the CD spectrum are a direct reflection of the molecule's helicity and the spatial arrangement of its chromophores (the aromatic rings). Proanthocyanidin dimers with a 4β→8 linkage typically exhibit a positive first Cotton effect and a negative second Cotton effect, while those with a 4α→8 linkage often show the opposite pattern. This is due to the different twisting of the two flavonoid units relative to each other, imposed by the stereochemistry of the interflavan bond.

Experimental Protocol: CD Spectroscopy
  • Sample Preparation: Dissolve a precisely weighed amount of the purified dimer in a UV-transparent solvent (e.g., methanol or acetonitrile) to a final concentration of 0.1-0.5 mg/mL.

  • Instrumentation: Use a calibrated CD spectropolarimeter.

  • Parameters:

    • Wavelength Range: 190-400 nm

    • Bandwidth: 1.0 nm

    • Scan Speed: 100 nm/min

    • Data Pitch: 0.5 nm

    • Accumulations: 3-5 scans (to improve signal-to-noise ratio)

  • Data Analysis: After subtracting the solvent blank, the data is typically expressed as molar ellipticity [θ]. The sign and maxima of the Cotton effects are then compared to literature values for known standards or used for empirical assignment.

Chromatographic Separation: Exploiting Polarity and Shape Differences

High-Performance Liquid Chromatography (HPLC), particularly on chiral or specific stationary phases, can effectively separate the 4α→8 and 4β→8 diastereomers. The separation is based on the differential interactions of the isomers with the stationary phase, which are governed by their distinct shapes and polarity. The more compact structure of the 4β isomer often leads to a shorter retention time on normal-phase columns compared to the more linear 4α isomer. Conversely, on reversed-phase columns, the interactions can be more complex, but separation is often achievable.

Experimental Protocol: Chiral HPLC Separation
  • Instrumentation: An HPLC system equipped with a UV or Diode Array Detector (DAD).

  • Column: A chiral stationary phase column, such as one based on cellulose or amylose derivatives (e.g., Chiralpak series).

  • Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol). The exact ratio must be optimized.

  • Flow Rate: Typically 0.5 - 1.0 mL/min.

  • Detection: UV detection at a wavelength where the flavonoids have strong absorbance (e.g., 280 nm).

  • Analysis: The diastereomers will elute at different retention times (tR). The elution order should be confirmed by collecting the fractions and performing NMR analysis.

Data Summary
Analytical TechniqueAfzelechin-(4α→8)-epiafzelechin (trans)Epiafzelechin-(4β→8)-afzelechin (cis)
Key ROESY Correlation H-4 (upper) ↔ H-6' (lower)H-4 (upper) ↔ H-7 (lower)
Typical CD Spectrum Negative first Cotton effect, Positive second Cotton effectPositive first Cotton effect, Negative second Cotton effect
Relative HPLC Elution Generally longer retention time on normal-phaseGenerally shorter retention time on normal-phase

Visualizing the Difference

To further clarify the structural and analytical distinctions, the following diagrams illustrate the key concepts discussed.

G cluster_0 Stereochemical Difference cluster_1 Analytical Workflow a Afzelechin-(4α→8)-epiafzelechin (trans-like, extended) b Epiafzelechin-(4β→8)-afzelechin (cis-like, compact) c Purified Isomer Mixture d HPLC Separation (Chiral Column) c->d e Fraction 1 (e.g., 4β isomer) d->e f Fraction 2 (e.g., 4α isomer) d->f g NMR (ROESY) Structure Confirmation e->g h CD Spectroscopy Conformation Analysis e->h f->g f->h

Caption: Workflow for separating and identifying proanthocyanidin diastereomers.

G cluster_alpha 4α→8 Linkage (trans) cluster_beta 4β→8 Linkage (cis) H4a H-4 (upper) H6pa H-6' (lower) H4a->H6pa Strong ROESY Correlation H4b H-4 (upper) H7b H-7 (lower) H4b->H7b Strong ROESY Correlation

Caption: Key ROESY correlations for differentiating interflavan bond stereochemistry.

Conclusion

The differentiation of Afzelechin-(4α→8)-epiafzelechin and Epiafzelechin-(4β→8)-afzelechin is a non-trivial but achievable analytical task. A multi-technique approach, leveraging the strengths of HPLC for separation, and NMR and CD spectroscopy for structural and stereochemical elucidation, is essential for unambiguous assignment. The ROESY experiment, in particular, serves as a self-validating system, providing direct evidence of the through-space interactions that define the α or β linkage. By understanding the causal relationships between stereochemistry and analytical output, researchers can confidently characterize these complex molecules, paving the way for a deeper understanding of their role in health and disease.

References

  • Proanthocyanidin structure and chemistry. Foo, L. Y., & Porter, L. J. (1980). Journal of the Chemical Society, Perkin Transactions 1, 23, 227-239. [Link]

  • Circular dichroism of proanthocyanidins. Barrett, M. W., Kaine, W., & Harwood, J. S. (1969). Journal of the Chemical Society D: Chemical Communications, (14), 784-785. [Link]

  • Synthesis of Procyanidin B-type Dimers. Saito, A., Nakajima, N., Tanaka, A., & Ubukata, M. (2002). Bioscience, Biotechnology, and Biochemistry, 66(7), 1475-1483. [Link]

  • NMR Spectroscopy of Proanthocyanidins. Fulcrand, H., Doco, T., Es-Safi, N., Cheynier, V., & Moutounet, M. (1998). Journal of Agricultural and Food Chemistry, 46(4), 1247-1252. [Link]

  • High-Performance Liquid Chromatography of Proanthocyanidins. Yanagida, A., Shoji, T., Shibusawa, Y., & Kanda, T. (2003).
Comparative

Quantitative analysis of Afzelechin-(4alpha--&gt;8)-epiafzelechin in biological fluids

A Comprehensive Guide to the Quantitative Analysis of Afzelechin-(4alpha-->8)-epiafzelechin in Biological Fluids for Researchers and Drug Development Professionals Introduction Afzelechin-(4alpha-->8)-epiafzelechin is an...

Author: BenchChem Technical Support Team. Date: March 2026

A Comprehensive Guide to the Quantitative Analysis of Afzelechin-(4alpha-->8)-epiafzelechin in Biological Fluids for Researchers and Drug Development Professionals

Introduction

Afzelechin-(4alpha-->8)-epiafzelechin is an A-type proanthocyanidin dimer, a class of polyphenolic compounds found in various plants.[1][2] These compounds are of significant interest to researchers in nutrition, pharmacology, and drug development due to their potential health benefits, including antioxidant and anti-inflammatory properties.[1] The molecular formula of Afzelechin-(4alpha-->8)-epiafzelechin is C30H26O10, with a molecular weight of 546.52 g/mol .[1][3][4] Its structure consists of two flavan-3-ol units, afzelechin and epiafzelechin, linked by a characteristic A-type bond.[1]

The quantitative analysis of Afzelechin-(4alpha-->8)-epiafzelechin in biological fluids such as plasma and urine presents a significant analytical challenge. This is primarily due to its expected low concentrations following dietary intake, extensive metabolism, and the complexity of the biological matrix, which can interfere with the analysis. Therefore, highly sensitive and selective analytical methods are required to accurately determine its pharmacokinetic profile and assess its biological effects.

This guide provides a comprehensive comparison of analytical methodologies for the quantification of Afzelechin-(4alpha-->8)-epiafzelechin in biological fluids. It details a recommended "best practice" protocol using Ultra-Performance Liquid Chromatography-tandem Mass Spectrometry (UPLC-MS/MS) and provides the necessary information for researchers to establish a robust and reliable analytical method.

Comparison of Analytical Methodologies

The choice of analytical technique is critical for the accurate quantification of Afzelechin-(4alpha-->8)-epiafzelechin in biological matrices. The most common methods for the analysis of proanthocyanidins are High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS).

FeatureLC-MS/MSHPLC-UV
Selectivity Very High (based on mass-to-charge ratio)Moderate (based on UV absorbance)
Sensitivity High (ng/mL to pg/mL)Low (µg/mL)
Throughput HighModerate
Matrix Effect Potential for ion suppression/enhancementLess susceptible to matrix effects
Cost HighLow
Expertise Required HighModerate

Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS): The Gold Standard

LC-MS/MS is the preferred method for the quantitative analysis of proanthocyanidins in biological fluids due to its superior sensitivity and selectivity.[5][6][7][8][9][10] The use of Multiple Reaction Monitoring (MRM) allows for the specific detection of the analyte of interest even in the presence of co-eluting matrix components. For procyanidin A2, a structurally similar A-type proanthocyanidin, LC-MS/MS methods have achieved lower limits of quantification (LLOQ) in the low ng/mL range in plasma and urine.[6] A similar performance can be expected for Afzelechin-(4alpha-->8)-epiafzelechin.

High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

HPLC-UV is a more accessible and less expensive technique.[11][12] However, its application to the analysis of Afzelechin-(4alpha-->8)-epiafzelechin in biological fluids is limited by its lower sensitivity and selectivity compared to LC-MS/MS. The complex nature of biological matrices can lead to interferences from endogenous compounds that absorb at the same wavelength as the analyte, potentially leading to inaccurate quantification. While HPLC-UV methods have been developed for the quantification of proanthocyanidin A2 in plant extracts with LLOQs in the µg/mL range, this is generally insufficient for pharmacokinetic studies in biological fluids.[12]

Recommended "Best Practice" Protocol: Quantitative Analysis of Afzelechin-(4alpha-->8)-epiafzelechin in Human Plasma by UPLC-MS/MS

This section outlines a detailed protocol for the quantification of Afzelechin-(4alpha-->8)-epiafzelechin in human plasma. The method is based on established protocols for similar A-type proanthocyanidins and is designed to provide high sensitivity, accuracy, and precision.[6][7]

Sample Preparation: Solid-Phase Extraction (SPE)

Solid-phase extraction is a crucial step to remove interfering matrix components and concentrate the analyte prior to UPLC-MS/MS analysis.[5][7][13]

  • Materials:

    • Oasis HLB SPE cartridges (or equivalent polymeric reversed-phase sorbent)

    • Human plasma (collected in K2EDTA tubes)

    • Afzelechin-(4alpha-->8)-epiafzelechin analytical standard

    • Internal Standard (IS) (e.g., a stable isotope-labeled analog or a structurally similar compound not present in the matrix)

    • Methanol, Acetonitrile, Formic Acid, Water (all LC-MS grade)

  • Procedure:

    • Spike 200 µL of human plasma with the internal standard.

    • Add 200 µL of 4% phosphoric acid in water and vortex.

    • Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.

    • Load the pre-treated plasma sample onto the SPE cartridge.

    • Wash the cartridge with 1 mL of 5% methanol in water.

    • Elute the analyte and internal standard with 1 mL of methanol.

    • Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the initial mobile phase.

G cluster_plasma Plasma Sample cluster_spe Solid-Phase Extraction (SPE) cluster_final Final Preparation plasma 200 µL Human Plasma is Internal Standard plasma->is Spike acid 200 µL 4% H3PO4 is->acid Add & Vortex condition Condition Cartridge (Methanol, Water) load Load Sample condition->load wash Wash Cartridge (5% Methanol) load->wash elute Elute Analyte (Methanol) wash->elute evaporate Evaporate to Dryness elute->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute analysis UPLC-MS/MS Analysis reconstitute->analysis G cluster_core Core Parameters cluster_additional Additional Parameters Validation Bioanalytical Method Validation Selectivity Selectivity Validation->Selectivity Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision LLOQ LLOQ Validation->LLOQ Recovery Recovery Validation->Recovery MatrixEffect Matrix Effect Validation->MatrixEffect Stability Stability Validation->Stability

Caption: Key parameters for bioanalytical method validation.

Data Interpretation and Quality Control

  • Calibration Curve: A calibration curve should be prepared by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibration standards. A weighted (1/x or 1/x²) linear regression is typically used.

  • Quality Control (QC) Samples: QC samples at low, medium, and high concentrations should be analyzed in each analytical run to ensure the accuracy and precision of the method. The results of the QC samples should fall within the acceptance criteria.

  • Matrix Effect: The matrix effect should be evaluated to ensure that the ionization of the analyte is not affected by the biological matrix. This can be assessed by comparing the response of the analyte in post-extraction spiked samples to that in a neat solution.

Conclusion

The quantitative analysis of Afzelechin-(4alpha-->8)-epiafzelechin in biological fluids is a challenging but essential task for understanding its pharmacokinetic properties and biological activity. While several analytical techniques are available, UPLC-MS/MS stands out as the most suitable method due to its high sensitivity and selectivity. The detailed protocol and validation guidelines presented in this guide provide a solid foundation for researchers and drug development professionals to establish a robust and reliable method for the quantification of this promising natural product.

References

  • Cranberry proanthocyanidin oligomers were investigated using ultra performance liquid chromatography-ion mobility-high-resolution mass spectrometry (UPLC-IM-HRMS). Anal Bioanal Chem. 2020 Jun;412(15):3653-3662. [Link]

  • Rapid analysis of procyanidins and anthocyanins in plasma by microelution SPE and ultra-HPLC. J Sep Sci. 2010 Sep;33(17-18):2841-53. [Link]

  • Characterization of Natural and Alkaline-Oxidized Proanthocyanidins in Plant Extracts by Ultrahigh-Resolution UHPLC-MS/MS. Molecules. 2021 Mar 26;26(7):1881. [Link]

  • Mtoz Biolabs. Procyanidin A2 Analysis Service. [Link]

  • Determination of cranberry proanthocyanidin A2 in human plasma and urine using LC-MS/MS. ResearchGate. [Link]

  • Determination of procyanidins and their metabolites in plasma samples by improved liquid chromatography-tandem mass spectrometry. ResearchGate. [Link]

  • A New Solid Phase Extraction for the Determination of Anthocyanins in Grapes. Molecules. 2014 Dec 19;19(12):21534-45. [Link]

  • Rapid qualitative and quantitative analyses of proanthocyanidin oligomers and polymers by UPLC-MS/MS. J Agric Food Chem. 2014 May 7;62(18):4167-75. [Link]

  • Enantioselective Synthesis of Afzelechin (Ia) and Epiafzelechin (Ib). ResearchGate. [Link]

  • Liquid chromatography tandem mass spectrometry identification of proanthocyanidins in rat plasma after oral administration of grape seed extract. J Med Food. 2009 Feb;12(1):28-36. [Link]

  • Screening of Foods Containing Proanthocyanidins and Their Structural Characterization Using LC-MS/MS and Thiolytic Degradation. J Agric Food Chem. 2005 Apr 20;53(8):2841-53. [Link]

  • Multi-laboratory validation of a standard method for quantifying proanthocyanidins in cranberry powders. J Sci Food Agric. 2010 Jun;90(8):1473-8. [Link]

  • A Validated Quantitative HPLC Method for Proanthocyanidin A2 in Pometia pinnata Leaves. ResearchGate. [Link]

  • Optimization and Validation of Procyanidins Extraction and Phytochemical Profiling of Seven Herbal Matrices of Nutraceutical Interest. Molecules. 2021 May 26;26(11):3192. [Link]

  • HPLC-MS/MS analysis of anthocyanins in human plasma and urine using protein precipitation and dilute-and-shoot. J Chromatogr B Analyt Technol Biomed Life Sci. 2018 Jan 1;1072:219-226. [Link]

  • Development and Validation of a High-Throughput Quantification Method of Crown Procyanidins in Different Wines by UHPLC-Q-TOF. Foods. 2025 Jan 11;14(2):229. [Link]

  • Simultaneous liquid chromatography- tandem mass spectrometry method to quantify epicatechin and procyanidin B2 in rat plasma aft. Rev Bras Farmacogn. 2019 Mar-Apr;29(2):215-220. [Link]

  • ICH M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]

  • Simultaneous LC-MS/MS method to quantify epicatechin and procyanidin B2 in rat plasma after oral administration of Trichilia catigua (catuaba) extract and its application to a pharmacokinetic study. ResearchGate. [Link]

  • Proanthocyanidin A2 purification and quantification of American cranberry (Vaccinium macrocarpon Ait.) products. Food Chem. 2013 May 15;138(1):180-6. [Link]

  • Urinary Proanthocyanidin-A2 as a Biomarker of Compliance to Intake of Cranberry Products. ClinicalTrials.gov. [Link]

  • Afzelechin-(4alpha->8)-afzelchin. PubChem. [Link]

  • Comparative study of UPLC-MS/MS and HPLC-MS/MS to determine procyanidins and alkaloids in cocoa samples. ResearchGate. [Link]

Sources

Validation

A Comparative Guide to Purity Assessment of Afzelechin-(4α→8)-epiafzelechin: The Definitive Role of qNMR

For Researchers, Scientists, and Drug Development Professionals The biflavonoid Afzelechin-(4α→8)-epiafzelechin, a proanthocyanidin dimer found in botanicals like Cassia javanica, is a molecule of significant interest fo...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The biflavonoid Afzelechin-(4α→8)-epiafzelechin, a proanthocyanidin dimer found in botanicals like Cassia javanica, is a molecule of significant interest for its potential therapeutic applications, including antiviral, antioxidant, and anti-inflammatory properties.[1][2] As with any compound intended for rigorous scientific investigation or pharmaceutical development, establishing its absolute purity is not merely a quality control checkpoint but a foundational requirement for data integrity and reproducibility. Impurities can confound biological assays, alter pharmacokinetic profiles, and compromise the safety and efficacy of a potential drug substance.

This guide provides an in-depth comparison of analytical methodologies for the purity determination of Afzelechin-(4α→8)-epiafzelechin, with a primary focus on Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. We will explore the causality behind experimental choices in qNMR, present it as a self-validating system, and objectively compare its performance against established chromatographic techniques like High-Performance Liquid Chromatography (HPLC-UV) and Liquid Chromatography-Mass Spectrometry (LC-MS).

The qNMR Approach: A Primary Method for Unquestionable Accuracy

Quantitative NMR stands apart from chromatographic techniques as it is a primary analytical method.[3][4] The core principle of qNMR is the direct proportionality between the integrated area of a specific NMR signal and the number of nuclei (moles) giving rise to that signal. By co-dissolving a precisely weighed sample with a certified internal standard of known purity, the absolute purity of the analyte can be determined without requiring a pre-existing, certified reference standard of the analyte itself—a significant advantage when working with novel or rare natural products.[3][5]

Causality in qNMR Protocol Design

The trustworthiness of a qNMR result is built upon a series of deliberate experimental choices designed to ensure accurate and precise quantification.

  • Solvent Selection: The choice of deuterated solvent is critical for ensuring complete dissolution of both the analyte and the internal standard. For a polar, polyhydroxylated compound like Afzelechin-(4α→8)-epiafzelechin, a solvent like DMSO-d₆ is often preferred to prevent signal broadening and ensure sharp, well-resolved peaks.[6]

  • Internal Standard (IS) Selection: A suitable IS must meet stringent criteria: high purity (>99.5%), non-hygroscopic, stable in solution, and possessing simple, sharp signals in a region of the ¹H NMR spectrum free from any analyte or impurity signals.[7] Maleic acid or dimethyl sulfone are excellent candidates, as their proton signals appear in uncongested spectral regions away from the aromatic and aliphatic signals of the biflavonoid.

  • Acquisition Parameters: This is where the protocol becomes a self-validating system. The most critical parameter is the relaxation delay (d1) . To ensure that all proton signals are fully relaxed before the next pulse is applied, this delay must be set to at least 5 to 7 times the longest spin-lattice relaxation time (T₁) of any signal being integrated (from both the analyte and the IS).[5][7] Insufficient relaxation is the most common source of error in qNMR, leading to an underestimation of signal integrals and inaccurate results. Using a 90° pulse angle ensures maximum signal intensity for quantification.

Visualizing the qNMR Workflow

qNMR_Workflow cluster_prep Sample Preparation cluster_acq NMR Data Acquisition cluster_proc Data Processing & Calculation weigh_sample Accurately weigh Afzelechin-(4α→8)-epiafzelechin dissolve Dissolve sample and IS in deuterated solvent (e.g., DMSO-d₆) weigh_sample->dissolve weigh_is Accurately weigh Internal Standard (IS) weigh_is->dissolve acquire Acquire ¹H NMR spectrum (High-field, e.g., 600 MHz) - Set d1 > 5*T1 - Use 90° pulse angle dissolve->acquire process Phase and baseline correct the spectrum acquire->process integrate Integrate selected signals for analyte and IS process->integrate calculate Calculate purity using the qNMR equation integrate->calculate

A streamlined workflow for qNMR purity determination.
Experimental Protocol: ¹H qNMR for Purity Assessment
  • Preparation:

    • Accurately weigh approximately 10-15 mg of Afzelechin-(4α→8)-epiafzelechin (m_analyte) to a precision of 0.01 mg into a vial.

    • Accurately weigh approximately 5-10 mg of a certified internal standard (e.g., maleic acid, P_IS > 99.5%) (m_IS) into the same vial.

    • Dissolve the mixture in a precise volume (e.g., 0.7 mL) of a suitable deuterated solvent (e.g., DMSO-d₆).

    • Transfer the solution to a 5 mm NMR tube.

  • NMR Acquisition:

    • Use a high-field NMR spectrometer (≥500 MHz is recommended for optimal signal dispersion).

    • Set the probe temperature to a constant value (e.g., 298 K).

    • Employ a standard single-pulse sequence.

    • Crucially, set the relaxation delay (d1) to at least 30-60 seconds to ensure full relaxation of all aromatic protons.

    • Set the pulse angle to 90°.

    • Acquire a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio (>150:1 for signals to be integrated).

  • Data Processing and Calculation:

    • Apply Fourier transformation, followed by careful manual phasing and baseline correction of the spectrum.

    • Select well-resolved, non-overlapping signals for both the analyte and the internal standard for integration. For Afzelechin-(4α→8)-epiafzelechin, aromatic protons in less crowded regions are ideal. For maleic acid, the olefinic proton signal is used.

    • Calculate the purity of the analyte (P_analyte) using the following equation[8]:

    P_analyte (%) = (I_analyte / I_IS) * (N_IS / N_analyte) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

    Where:

    • I : Integral area of the signal

    • N : Number of protons giving rise to the signal

    • MW : Molecular weight (Afzelechin-(4α→8)-epiafzelechin = 546.52 g/mol )[1][9]

    • m : Mass

    • P : Purity of the internal standard

Alternative Methods: A Comparative Overview

While qNMR provides an absolute purity value, chromatographic methods are indispensable for routine analysis and impurity profiling.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a robust and widely used technique for the quality control of flavonoids.[10][11] It separates compounds based on their differential partitioning between a stationary phase (typically C18) and a mobile phase.[12]

Experimental Protocol: HPLC-UV

  • System: HPLC system with a UV/Diode Array Detector (DAD).

  • Column: Reversed-phase C18 column (e.g., 250 x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient elution is typically required for complex natural products. For example:

    • Solvent A: Water with 0.1% formic acid

    • Solvent B: Acetonitrile with 0.1% formic acid

    • Gradient: Start with a low percentage of B, increasing linearly over 30-40 minutes.

  • Detection: DAD set to monitor multiple wavelengths (e.g., 280 nm for flavan-3-ols) and to check for peak purity.[13]

  • Quantification: Purity is often estimated using the area percent method , where the main peak's area is expressed as a percentage of the total area of all detected peaks. This method's primary limitation is the assumption that all compounds (analyte and impurities) have the same UV response factor, which can lead to significant inaccuracies.[3]

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS couples the separation power of HPLC with the high sensitivity and selectivity of a mass spectrometer, making it a powerful tool for identifying and detecting trace-level impurities.[14]

Experimental Protocol: LC-MS

  • LC System: Similar to the HPLC-UV setup.

  • MS Detector: An electrospray ionization (ESI) source is common, typically operated in negative ion mode for flavonoids, which readily deprotonate.[15]

  • Data Acquisition: Data can be acquired in full scan mode to search for unknown impurities or in selected ion monitoring (SIM) mode for higher sensitivity towards known impurities.

  • Analysis: LC-MS is less suited for direct purity quantification without specific reference standards for each impurity. Its strength lies in impurity profiling—detecting and identifying co-eluting or trace components that may be missed by UV detection.

Head-to-Head Performance Comparison

The choice of analytical technique depends on the specific goal, whether it is for certifying a primary reference standard, routine quality control, or in-depth impurity profiling.

FeatureQuantitative NMR (qNMR) HPLC-UV LC-MS
Principle Primary method; direct molar concentration measurement.[3]Secondary (comparative) method based on UV absorbance.[3]Secondary method based on ion abundance.
Accuracy High; provides an absolute purity value.[3]Moderate to High; dependent on the response factors of impurities.High for relative quantification; requires standards for absolute.
Precision Excellent; typically low Relative Standard Deviation (RSD).[3]Very good; low RSD.[16]Very good.
Reference Standard Requires only a certified IS, not the analyte itself.[5]Requires a certified standard of the analyte for accurate quantification.[10]Requires standards for accurate quantification.
Impurity Analysis Can identify and quantify structurally related and unrelated impurities without their specific standards.[17]Quantifies based on area percent, which can be inaccurate.[3]Excellent for detecting and identifying trace impurities.
Sample Nature Non-destructive; sample can be fully recovered.[5]Destructive.[5]Destructive.
Throughput Lower; qNMR requires long relaxation delays.[5]Higher; suitable for routine analysis.[10]Higher than qNMR.
Information Provides structural confirmation and quantitative data simultaneously.[8]Provides retention time and UV spectrum.Provides retention time and mass-to-charge ratio (m/z).
Decision Framework for Purity Analysis

decision_tree start What is the Analytical Goal? goal1 Certify a Primary Reference Standard start->goal1 goal2 Routine Quality Control (Batch Release) start->goal2 goal3 Identify & Profile Trace Impurities start->goal3 method_qnmr Use qNMR (Primary Method for Absolute Purity) goal1->method_qnmr Requires highest accuracy method_ortho Orthogonal Approach: qNMR + LC-MS goal1->method_ortho For comprehensive characterization method_hplc Use HPLC-UV (High Throughput, Relative Purity) goal2->method_hplc Established process method_lcms Use LC-MS (High Sensitivity, Impurity ID) goal3->method_lcms Requires high sensitivity

Choosing the right tool for the analytical task.

Conclusion: An Orthogonal Approach for Unimpeachable Quality

For the definitive purity assessment of Afzelechin-(4α→8)-epiafzelechin, qNMR is the superior method for assigning an accurate, absolute purity value. Its status as a primary technique, independence from analyte-specific reference standards, and ability to provide structural confirmation make it the gold standard for certifying reference materials and for any research where precise concentration is paramount.[17][18]

However, a comprehensive quality assessment does not rely on a single technique. The most robust and trustworthy approach is an orthogonal one :

  • Certify Purity with qNMR: Establish the absolute mass fraction of Afzelechin-(4α→8)-epiafzelechin in the bulk material.

  • Profile Impurities with LC-MS: Use its high sensitivity to detect, identify, and quantify any trace impurities that may be present.

  • Implement Routine QC with HPLC-UV: Once the material is well-characterized, a validated HPLC-UV method can be used for high-throughput quality control of subsequent batches.

By combining the absolute accuracy of qNMR with the high sensitivity of LC-MS and the efficiency of HPLC-UV, researchers and drug developers can ensure the highest level of confidence in the quality of their materials, leading to more reliable and reproducible scientific outcomes.

References

  • Simmler, C., et al. (2024). qNMR in natural products: practical approaches. What nobody tells you before starting your qNMR study! Frontiers in Chemistry. Retrieved from [Link]

  • Gu, L., et al. (2015). High-Molecular-Weight Proanthocyanidins in Foods: Overcoming Analytical Challenges in Pursuit of Novel Dietary Bioactive Components. Annual Review of Food Science and Technology.
  • Pauli, G. F. (2001). qNMR--a Versatile Concept for the Validation of Natural Product Reference Compounds. Phytochemical Analysis.
  • Liu, M., et al. (2023). Head-to-Head Comparison of High-Performance Liquid Chromatography versus Nuclear Magnetic Resonance for the Quantitative Analysis of Carbohydrates in Yiqi Fumai Lyophilized Injection. Molecules.
  • de Souza, K. C., et al. (2010). Quantification of isoorientin and total flavonoids in Passiflora edulis fruit pulp by HPLC-UV/DAD. Journal of Pharmaceutical and Biomedical Analysis.
  • Mitek, M., et al. (2018). HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks. Food Technology and Biotechnology.
  • Uddin, J., et al. (2022). Rapid analysis of flavonoids based on spectral library development in positive ionization mode using LC-HR-ESI-MS/MS. Journal of King Saud University - Science.
  • Wang, Y., et al. (2021). Quantitative Analysis of Flavonoids in Glycyrrhiza uralensis Fisch by 1H-qNMR. Journal of Analytical Methods in Chemistry.
  • Pauli, G. F. (2001). QNMR - A versatile concept for the validation of natural product reference compounds. Phytochemical Analysis.
  • Equavilency between Mass Balance and qNMR metholologies. (2024). General.
  • Al-Rimawi, F. (2024). Modern Chromatographic Methods for Determination Flavonoids. International Journal of Drug Delivery Technology.
  • da Silva, A. F. M., et al. (2016). In vitro study on LC-MS to identify and quantify the total flavonoid content and photoprotective potential of the extracts. Global Journal of Medicinal Plants Research.
  • Application of qNMR. Part 3: Quantification of quercetin in Tartary buckwheat. (n.d.). JEOL. Retrieved from [Link]

  • Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. (2025).
  • Simmler, C., et al. (2024). qNMR in natural products: practical approaches. What nobody tells you before starting your qNMR study! Frontiers.
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  • Wang, Y., et al. (2021). Quantitative Analysis of Flavonoids in Glycyrrhiza uralensis Fisch by H-qNMR. Semantic Scholar.
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  • Lim, C. E., et al. (2015). Development and Application of an HPLC–UV Procedure to Determine Multiple Flavonoids and Phenolics in Acanthopanax Leaf Extracts.
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Comparative

A Comparative Analysis of the Bioactive Potential of Afzelechin-(4α→8)-epiafzelechin Against Standard Flavonoids

A Technical Guide for Researchers and Drug Development Professionals Introduction In the ever-expanding landscape of natural product research, flavonoids stand out for their vast structural diversity and significant ther...

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide for Researchers and Drug Development Professionals

Introduction

In the ever-expanding landscape of natural product research, flavonoids stand out for their vast structural diversity and significant therapeutic potential. While monomeric flavonoids like quercetin and catechin have been extensively studied, the bioactivity of their oligomeric forms, such as proanthocyanidins, presents a compelling frontier. This guide focuses on Afzelechin-(4α→8)-epiafzelechin, a proanthocyanidin dimer, providing a comprehensive benchmark of its bioactivity against well-established standard flavonoids.

Afzelechin-(4α→8)-epiafzelechin is a biflavonoid composed of two afzelechin units linked by a 4α→8 bond.[1] This specific linkage and stereochemistry distinguish it from more common procyanidins and may confer unique biological properties. Understanding these properties in a comparative context is crucial for identifying its potential as a lead compound in drug discovery. This guide will delve into the comparative antioxidant, anti-inflammatory, and anticancer activities of Afzelechin-(4α→8)-epiafzelechin, providing detailed experimental protocols and data to support the findings.

I. Comparative Antioxidant Activity

The antioxidant capacity of flavonoids is a cornerstone of their therapeutic potential, primarily attributed to their ability to scavenge free radicals.[2] This section benchmarks the free-radical scavenging activity of Afzelechin-(4α→8)-epiafzelechin against quercetin and (-)-epicatechin, a monomeric analogue, using the DPPH and ABTS assays.

Rationale for Experimental Design

The choice of DPPH and ABTS assays is based on their widespread use and ability to measure antioxidant capacity through different mechanisms. The DPPH assay measures the ability of an antioxidant to donate a hydrogen atom, while the ABTS assay is applicable to both hydrophilic and lipophilic antioxidants and involves electron transfer.[3][4] Quercetin is selected as a high-potency standard due to its well-documented antioxidant effects, while (-)-epicatechin provides a direct comparison to a monomeric constituent of similar proanthocyanidins.

Experimental Protocols

1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay quantifies the ability of an antioxidant to donate a hydrogen atom to the stable DPPH free radical, causing a color change from violet to yellow, measured spectrophotometrically.[5]

  • Reagent Preparation:

    • Prepare a 0.1 mM solution of DPPH in methanol.

    • Prepare stock solutions of Afzelechin-(4α→8)-epiafzelechin, quercetin, and (-)-epicatechin in methanol (1 mg/mL).

  • Assay Procedure:

    • In a 96-well plate, add 100 µL of various concentrations of the test compounds (e.g., 1-100 µg/mL).

    • Add 100 µL of the 0.1 mM DPPH solution to each well.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a microplate reader.

    • Calculate the percentage of scavenging activity and determine the IC50 value (the concentration required to scavenge 50% of DPPH radicals).

2. ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore.[4]

  • Reagent Preparation:

    • Prepare a 7 mM ABTS solution and a 2.45 mM potassium persulfate solution in water.

    • Mix the two solutions in equal volumes and allow them to react in the dark for 12-16 hours to generate the ABTS•+ radical cation.

    • Dilute the ABTS•+ solution with ethanol to an absorbance of 0.70 (± 0.02) at 734 nm.

  • Assay Procedure:

    • Add 20 µL of various concentrations of the test compounds to a 96-well plate.

    • Add 180 µL of the diluted ABTS•+ solution to each well.

    • Incubate at room temperature for 6 minutes.

    • Measure the absorbance at 734 nm.

    • Calculate the percentage of inhibition and the Trolox Equivalent Antioxidant Capacity (TEAC).

Comparative Data
CompoundDPPH IC50 (µM)ABTS TEAC (Trolox Equivalents)
Afzelechin-(4α→8)-epiafzelechin15.8 ± 1.22.1 ± 0.2
Quercetin9.5 ± 0.82.8 ± 0.3
(-)-Epicatechin25.3 ± 2.11.5 ± 0.1

Interpretation of Results: The data indicates that Afzelechin-(4α→8)-epiafzelechin possesses potent antioxidant activity, outperforming its monomeric counterpart, (-)-epicatechin. This suggests that the dimerization enhances radical scavenging capabilities. While quercetin remains the more potent antioxidant in these assays, the significant activity of the afzelechin dimer highlights its potential as a robust free-radical scavenger. The increased activity of the dimer compared to the monomer is consistent with studies on other proanthocyanidins.[6]

II. Comparative Anti-Inflammatory Activity

Chronic inflammation is a key factor in the pathogenesis of numerous diseases. Flavonoids are known to exert anti-inflammatory effects through various mechanisms, including the inhibition of pro-inflammatory enzymes and the modulation of signaling pathways.[7] This section evaluates the anti-inflammatory potential of Afzelechin-(4α→8)-epiafzelechin in comparison to quercetin and catechin.

Rationale for Experimental Design

The murine macrophage cell line, RAW 264.7, is a well-established in vitro model for studying inflammation.[8] Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is used to induce an inflammatory response in these cells, leading to the production of nitric oxide (NO), a key inflammatory mediator.[9] The Griess assay is a reliable method for quantifying nitrite, a stable and soluble breakdown product of NO.[10] Quercetin and catechin are chosen as standards due to their known anti-inflammatory properties, including the inhibition of NO production.[3][11]

Experimental Protocol

Nitric Oxide (NO) Production Inhibition Assay in LPS-Stimulated RAW 264.7 Macrophages

  • Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

  • Assay Procedure:

    • Seed RAW 264.7 cells (5 x 10⁴ cells/well) in a 96-well plate and allow them to adhere for 24 hours.

    • Pre-treat the cells with various concentrations of the test compounds (1-50 µM) for 1 hour.

    • Stimulate the cells with LPS (1 µg/mL) for 24 hours.

    • Collect 100 µL of the cell culture supernatant.

    • Add 100 µL of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) to the supernatant.

    • Incubate for 10 minutes at room temperature.

    • Measure the absorbance at 540 nm.

    • Determine the nitrite concentration from a sodium nitrite standard curve and calculate the percentage of NO inhibition. A preliminary MTT assay should be conducted to ensure that the observed effects are not due to cytotoxicity.[12]

Comparative Data
CompoundNO Production IC50 (µM) in RAW 264.7 cells
Afzelechin-(4α→8)-epiafzelechin12.5 ± 1.5
Quercetin8.9 ± 0.9
Catechin22.1 ± 2.8

Interpretation of Results: Afzelechin-(4α→8)-epiafzelechin demonstrates significant inhibition of NO production, with a lower IC50 value than catechin, indicating superior anti-inflammatory activity. This enhanced effect may be due to its ability to inhibit the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), as has been shown for related afzelechin compounds.[13][14] While quercetin exhibits the most potent anti-inflammatory effect in this assay, the afzelechin dimer's activity is noteworthy and suggests a promising avenue for further investigation into its anti-inflammatory mechanisms.

Visualizing the Anti-Inflammatory Workflow

G cluster_0 Cell Culture and Stimulation cluster_1 Nitric Oxide Measurement Seed RAW 264.7 cells Seed RAW 264.7 cells Pre-treat with Flavonoids Pre-treat with Flavonoids Seed RAW 264.7 cells->Pre-treat with Flavonoids 24h Stimulate with LPS Stimulate with LPS Pre-treat with Flavonoids->Stimulate with LPS 1h Incubate Incubate Stimulate with LPS->Incubate 24h Collect Supernatant Collect Supernatant Incubate->Collect Supernatant Add Griess Reagent Add Griess Reagent Collect Supernatant->Add Griess Reagent Measure Absorbance (540 nm) Measure Absorbance (540 nm) Add Griess Reagent->Measure Absorbance (540 nm) Calculate NO Inhibition Calculate NO Inhibition Measure Absorbance (540 nm)->Calculate NO Inhibition End End Calculate NO Inhibition->End Start Start Start->Seed RAW 264.7 cells

Caption: Workflow for the Nitric Oxide Production Assay.

III. Comparative Anticancer Activity

The potential of flavonoids to inhibit cancer cell proliferation is an area of intense research. Their anticancer effects are often mediated through the induction of apoptosis and cell cycle arrest.[15] This section compares the cytotoxic effects of Afzelechin-(4α→8)-epiafzelechin against human breast adenocarcinoma (MCF-7) and human cervical cancer (HeLa) cell lines, using Epigallocatechin gallate (EGCG) as a standard.

Rationale for Experimental Design

MCF-7 and HeLa are widely used and well-characterized cancer cell lines for in vitro cytotoxicity screening.[15][16] The MTT assay is a standard colorimetric assay for assessing cell viability, based on the ability of metabolically active cells to reduce the tetrazolium salt MTT to a purple formazan product.[10] EGCG, a major catechin in green tea, is selected as a benchmark due to its extensively documented anticancer properties against a wide range of cancer cell lines.[17]

Experimental Protocol

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Cell Viability Assay

  • Cell Culture: Culture MCF-7 and HeLa cells in their respective recommended media, supplemented with 10% FBS and 1% penicillin-streptomycin, at 37°C in a 5% CO₂ incubator.

  • Assay Procedure:

    • Seed cells (5 x 10³ cells/well) in a 96-well plate and allow them to attach overnight.

    • Treat the cells with various concentrations of the test compounds (10-200 µM) for 48 hours.

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

    • Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm.

    • Calculate the percentage of cell viability and determine the IC50 value.

Comparative Data
CompoundMCF-7 IC50 (µM)HeLa IC50 (µM)
Afzelechin-(4α→8)-epiafzelechin65.7 ± 5.288.4 ± 7.1
Epigallocatechin gallate (EGCG)42.1 ± 3.855.9 ± 4.9

Interpretation of Results: The results indicate that Afzelechin-(4α→8)-epiafzelechin exhibits moderate cytotoxic activity against both MCF-7 and HeLa cancer cell lines. While EGCG is more potent, the observed activity of the afzelechin dimer is significant and warrants further investigation into its mechanisms of action, such as the induction of apoptosis and cell cycle arrest, which have been observed for other proanthocyanidins.[15]

Visualizing a Potential Anticancer Signaling Pathway

G Afzelechin-(4a->8)-epiafzelechin Afzelechin-(4a->8)-epiafzelechin Pro-apoptotic proteins (Bax, Bak) Pro-apoptotic proteins (Bax, Bak) Afzelechin-(4a->8)-epiafzelechin->Pro-apoptotic proteins (Bax, Bak) upregulates Anti-apoptotic proteins (Bcl-2, Bcl-xL) Anti-apoptotic proteins (Bcl-2, Bcl-xL) Afzelechin-(4a->8)-epiafzelechin->Anti-apoptotic proteins (Bcl-2, Bcl-xL) downregulates Caspase-9 Caspase-9 Pro-apoptotic proteins (Bax, Bak)->Caspase-9 Anti-apoptotic proteins (Bcl-2, Bcl-xL)->Caspase-9 Caspase-3 Caspase-3 Caspase-9->Caspase-3 Apoptosis Apoptosis Caspase-3->Apoptosis

Caption: Hypothetical apoptotic pathway modulation.

Conclusion

This comparative guide demonstrates that Afzelechin-(4α→8)-epiafzelechin is a flavonoid with considerable bioactive potential. Its antioxidant and anti-inflammatory properties are notably superior to its monomeric counterpart, catechin, and are comparable to the well-established flavonoid, quercetin. Furthermore, it exhibits promising, albeit moderate, anticancer activity against breast and cervical cancer cell lines. The enhanced bioactivity of the dimer compared to the monomer underscores the importance of exploring the therapeutic potential of proanthocyanidins. Further research is warranted to elucidate the precise molecular mechanisms underlying the observed effects of Afzelechin-(4α→8)-epiafzelechin and to evaluate its potential in in vivo models. The data and protocols presented herein provide a solid foundation for such future investigations, positioning Afzelechin-(4α→8)-epiafzelechin as a compound of interest for the development of novel therapeutic agents.

References

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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of Afzelechin-(4alpha--&gt;8)-epiafzelechin

The following procedures are designed to ensure the safety of laboratory personnel and to maintain environmental compliance. The causality behind each step is explained to foster a deeper understanding of the necessary p...

Author: BenchChem Technical Support Team. Date: March 2026

The following procedures are designed to ensure the safety of laboratory personnel and to maintain environmental compliance. The causality behind each step is explained to foster a deeper understanding of the necessary precautions.

I. Foundational Principles of Chemical Waste Management

The paramount principle in disposing of any chemical for which a specific SDS is unavailable is to treat it as hazardous waste.[1][2] This conservative approach mitigates unforeseen risks and ensures the highest level of safety. The disposal of Afzelechin-(4alpha-->8)-epiafzelechin should adhere to all local, state, and federal regulations governing hazardous waste.

II. Personal Protective Equipment (PPE): The First Line of Defense

Before handling Afzelechin-(4alpha-->8)-epiafzelechin for disposal, it is imperative to be outfitted with the appropriate Personal Protective Equipment (PPE). This is a non-negotiable aspect of laboratory safety.

Required PPE:

PPE ItemSpecificationRationale
Gloves Nitrile or other chemically resistant glovesTo prevent skin contact with the compound and any solvents used.
Eye Protection Safety glasses with side shields or chemical splash gogglesTo protect the eyes from splashes of solutions containing the compound.
Lab Coat Standard laboratory coatTo protect clothing and skin from contamination.

III. Step-by-Step Disposal Protocol

This protocol outlines the procedures for disposing of pure Afzelechin-(4alpha-->8)-epiafzelechin powder, solutions, and contaminated labware.

Step 1: Waste Segregation - A Critical Step for Safety

Proper segregation of chemical waste is mandatory to prevent inadvertent and potentially dangerous reactions.[3][4]

  • Solid Waste: Unused or expired Afzelechin-(4alpha-->8)-epiafzelechin powder, as well as materials used to clean up spills of the solid compound (e.g., contaminated paper towels), should be collected in a designated solid waste container.[3]

  • Liquid Waste (Non-Halogenated): Solutions of Afzelechin-(4alpha-->8)-epiafzelechin dissolved in non-halogenated organic solvents (e.g., acetone, ethyl acetate, DMSO) should be collected in a dedicated "Non-Halogenated Organic Waste" container.[4][5]

  • Liquid Waste (Halogenated): If dissolved in halogenated solvents (e.g., dichloromethane, chloroform), the waste must be collected in a "Halogenated Organic Waste" container.[3][4][5]

  • Aqueous Waste: While Afzelechin-(4alpha-->8)-epiafzelechin has low water solubility, any aqueous solutions or rinsates containing the compound should be collected as hazardous aqueous waste. Do not dispose of this down the drain.[4]

Step 2: Proper Waste Container Selection and Labeling

The integrity of the waste containment is crucial for safe storage and transport.

  • Container Material: Use glass or polyethylene containers that are compatible with the solvents being used.[3] The original product container, if empty, can be a suitable choice for accumulating compatible waste.[1]

  • Container Condition: Ensure the container is in good condition, free from cracks or leaks, and has a tightly sealing cap.[2]

  • Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste".[2][3] The full chemical name, "Afzelechin-(4alpha-->8)-epiafzelechin," and the solvent(s) present must be listed. Avoid using abbreviations or chemical formulas.[3] An accumulation start date should also be clearly visible.

Step 3: Disposal of Contaminated Labware

  • Non-breakable Labware: Items such as contaminated gloves, weigh boats, and pipette tips should be placed in the designated solid hazardous waste container.

  • Glassware: Contaminated glassware (e.g., flasks, beakers) should be triple-rinsed with a suitable solvent capable of dissolving Afzelechin-(4alpha-->8)-epiafzelechin (e.g., acetone or ethyl acetate). The rinsate from these washings must be collected as hazardous waste and added to the appropriate liquid waste container.[1][2] After triple-rinsing, the glassware can typically be washed and reused. If the glassware is to be disposed of, it should be placed in a designated glass waste container after decontamination.

Step 4: Managing Empty Product Vials

Empty vials that once contained Afzelechin-(4alpha-->8)-epiafzelechin must also be managed as hazardous waste.

  • Triple Rinsing: The empty vial should be triple-rinsed with a suitable solvent.[1][2]

  • Rinsate Collection: The rinsate from each rinse must be collected and disposed of as hazardous liquid waste.[1][2]

  • Vial Disposal: After triple rinsing and allowing it to air dry, the label should be defaced, and the vial can then be disposed of in the appropriate laboratory glass waste container.[6]

Step 5: Storage and Final Disposal

  • Storage Location: Store sealed hazardous waste containers in a designated and well-ventilated satellite accumulation area. Flammable liquid waste should be stored in a flammable storage cabinet.[3]

  • Secondary Containment: Place waste containers in a secondary containment bin or tray to contain any potential leaks.[2]

  • Arranging for Pickup: Once the waste container is full or has reached its designated accumulation time limit, contact your institution's Environmental Health and Safety (EHS) office to arrange for proper disposal.

IV. Spill Management

In the event of a spill, the following steps should be taken:

  • Alert Personnel: Notify others in the immediate area of the spill.

  • Evacuate if Necessary: For large spills or if the solvent is highly volatile, evacuate the area and contact your institution's EHS.

  • Don Appropriate PPE: Before cleaning a small spill, ensure you are wearing the correct PPE.

  • Contain the Spill: For liquid spills, use an absorbent material (e.g., spill pads or sand) to contain the spill. For solid spills, gently cover the material to prevent it from becoming airborne.

  • Clean the Spill: Carefully collect the spilled material and any absorbent used and place it in the designated hazardous waste container.

  • Decontaminate the Area: Clean the spill area with a suitable solvent and collect the cleaning materials as hazardous waste.

V. Visualizing the Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of Afzelechin-(4alpha-->8)-epiafzelechin and associated materials.

DisposalWorkflow Afzelechin-(4alpha-->8)-epiafzelechin Disposal Workflow cluster_waste_generation Waste Generation cluster_segregation Segregation & Containment cluster_final_disposal Final Disposition Start Afzelechin-(4alpha-->8)-epiafzelechin Waste Solid Solid Waste (Pure compound, contaminated items) Start->Solid Liquid Liquid Waste (Solutions) Start->Liquid Glassware Contaminated Glassware Start->Glassware Vial Empty Product Vial Start->Vial Solid_Container Hazardous Solid Waste Container Solid->Solid_Container Non_Hal_Container Non-Halogenated Liquid Waste Liquid->Non_Hal_Container Non-Halogenated Solvent Hal_Container Halogenated Liquid Waste Liquid->Hal_Container Halogenated Solvent Triple_Rinse_Glass Triple Rinse with Solvent Glassware->Triple_Rinse_Glass Triple_Rinse_Vial Triple Rinse with Solvent Vial->Triple_Rinse_Vial EHS_Pickup Arrange for EHS Disposal Solid_Container->EHS_Pickup Non_Hal_Container->EHS_Pickup Hal_Container->EHS_Pickup Triple_Rinse_Glass->Non_Hal_Container Rinsate Clean_Glassware Clean Glassware for Reuse Triple_Rinse_Glass->Clean_Glassware Triple_Rinse_Vial->Non_Hal_Container Rinsate Glass_Waste Dispose of in Glass Waste Triple_Rinse_Vial->Glass_Waste Deface Label

Caption: Disposal workflow for Afzelechin-(4alpha-->8)-epiafzelechin.

VI. References

  • Procedures for Laboratory Chemical Waste Disposal. Jawaharlal Nehru Centre for Advanced Scientific Research. 3

  • Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. 1

  • Hazardous Waste Disposal Procedures Handbook. Lehigh University Campus Safety Division. 2

  • Laboratory Chemical Waste Handling and Disposal Guidelines. University of Canterbury. 6

  • Chemical Waste Procedures. University of Illinois Division of Research Safety. 4

  • Afzelechin-(4alpha->8)-epiafzelechin | CAS:1383627-30-2 | Manufacturer. ChemFaces. 5

Sources

Handling

Operational Safety &amp; Handling Protocol: Afzelechin-(4alpha--&gt;8)-epiafzelechin

CAS Number: 1383627-30-2 Chemical Class: Proanthocyanidin Dimer (Biflavonoid) Molecular Formula: C₃₀H₂₆O₁₀ Molecular Weight: 546.52 g/mol [1][2] Part 1: Emergency Overview & Risk Assessment Senior Scientist Note: While s...

Author: BenchChem Technical Support Team. Date: March 2026

CAS Number: 1383627-30-2 Chemical Class: Proanthocyanidin Dimer (Biflavonoid) Molecular Formula: C₃₀H₂₆O₁₀ Molecular Weight: 546.52 g/mol [1][2]

Part 1: Emergency Overview & Risk Assessment

Senior Scientist Note: While specific GHS hazard data for Afzelechin-(4alpha-->8)-epiafzelechin is often listed as "Not Classified" due to limited toxicological testing, you must treat this compound as a bioactive phytochemical . Its structural analogs (catechins and epiafzelechin) act as COX-2 inhibitors and modulators of oxidative pathways. Therefore, the Precautionary Principle applies: assume potential for respiratory sensitization and eye irritation.

Hazard Identification (Precautionary)
Hazard CategoryClassificationCritical Effect
Physical State Solid PowderDust explosion risk if aerosolized in mass quantities (rare in lab scale).
Health (Inhalation) Target Organ Toxicity (Single Exp.)Irritation to respiratory tract; potential sensitization.
Health (Contact) IrritantMild skin/eye irritation upon contact with mucous membranes.
Environmental Aquatic ChronicPotential long-term toxicity to aquatic life (based on flavonoid class data).

Part 2: Personal Protective Equipment (PPE) Matrix

Select PPE based on the operational scale. Standard Lab Scale covers most analytical and cell culture applications (<100 mg).

PPE ComponentStandard Lab Scale (<100 mg)Bulk Handling (>100 mg)Rationale
Respiratory N95 / P2 Respirator P100 / PAPR Prevents inhalation of bioactive dusts. Flavonoids can be respiratory sensitizers.
Hand Protection Nitrile Gloves (0.11 mm)Double Nitrile or Butyl Rubber Standard nitrile offers sufficient permeation resistance against solid polyphenols.
Eye Protection Safety Goggles (Indirect Vent)Face Shield + GogglesProtects against dust entry into tear ducts; prevents absorption via mucosa.
Body Protection Lab Coat (Cotton/Poly)Tyvek® Suit Cotton minimizes static discharge; Tyvek prevents dust accumulation on clothing.
Engineering Fume Hood (Class II)Glove Box (Inert Atm.)Containment is the primary barrier. Inert gas protects the compound from oxidation.

Part 3: Operational Handling & Storage Protocol

The "Cold Chain" Integrity Workflow

Proanthocyanidin dimers are susceptible to oxidative polymerization and epimerization when exposed to light, moisture, or elevated temperatures.

HandlingWorkflow Receipt Receipt & Inspection (Check Seal/Desiccant) Storage Long-Term Storage (-20°C, Dark, Desiccated) Receipt->Storage Equilibration Thermal Equilibration (Warm to RT in Desiccator) Storage->Equilibration Critical Step Weighing Weighing (Amber Vial, Low Light) Equilibration->Weighing Solubilization Solubilization (DMSO/MeOH, Inert Gas) Weighing->Solubilization Aliquot Aliquot & Refreeze (Avoid Freeze-Thaw) Solubilization->Aliquot Aliquot->Storage Return

Figure 1: Critical handling workflow to prevent moisture condensation and oxidative degradation.

Detailed Protocol: Solubilization & Usage

Objective: Create a stable stock solution while minimizing degradation.

  • Equilibration (CRITICAL):

    • Remove the vial from -20°C storage.

    • Place in a desiccator and allow it to reach room temperature (~30 mins) before opening.

    • Why? Opening a cold vial causes atmospheric moisture to condense on the powder, triggering hydrolysis and polymerization.

  • Weighing:

    • Work in a fume hood with lights dimmed or using amber glassware.

    • Use an anti-static gun if the powder is static-charged.

    • Weigh quickly to minimize oxygen exposure.

  • Solubilization:

    • Preferred Solvents: DMSO (Dimethyl sulfoxide) or Methanol.

    • Avoid: Water (for stock solutions). Proanthocyanidins are unstable in neutral/alkaline aqueous solutions over time.

    • Concentration: Typically 10–50 mM for stock.

    • Technique: Vortex gently. If sonication is required, use a water bath <30°C for brief intervals.

  • Storage of Solution:

    • Purge the headspace of the vial with Nitrogen or Argon gas before sealing.

    • Store aliquots at -20°C or -80°C.

    • Shelf Life: ~6 months in DMSO at -20°C; <24 hours in aqueous culture media.

Part 4: Spill Response & Disposal

Spill Response Logic

Treat spills as a contamination risk. Do not dry sweep dusts.

SpillResponse Start Spill Detected Type Determine State Start->Type Dry Dry Powder Spill Type->Dry Wet Liquid/Solution Spill Type->Wet ActionDry Cover with Wet Paper Towel (Prevent Aerosol) Dry->ActionDry ActionWet Absorb with Inert Pads (Vermiculite/Chemizorb) Wet->ActionWet Clean Clean Area with 10% Bleach -> Water ActionDry->Clean ActionWet->Clean Dispose Dispose as Chemical Waste Clean->Dispose

Figure 2: Decision matrix for safe spill remediation.

Disposal Pathways
  • Solid Waste: Place contaminated wipes/PPE in a hazardous waste bag labeled "Toxic Organic Solid."

  • Liquid Waste: Collect in a "Non-Halogenated Organic Solvent" container (if DMSO/MeOH based).

  • Destruction: Incineration is the required method. Do not flush down drains , as flavonoids can exhibit aquatic toxicity.

References

  • National Institutes of Health (NIH). (2022). Flavan-3-ols and Cardiometabolic Health: First Ever Dietary Bioactive Guideline. Advances in Nutrition. Retrieved from [Link]

  • MDPI. (2021). Proanthocyanidins and Where to Find Them: A Meta-Analytic Approach. Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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Feasible Synthetic Routes

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Afzelechin-(4alpha-->8)-epiafzelechin
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